4-(Dimethylamino)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNQRQQBJIMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073255 | |
| Record name | Benzonitrile, 4-(dimethylamino)- | |
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Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-Cyano-N,N-dimethylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | 4-Cyano-N,N-dimethylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1197-19-9 | |
| Record name | 4-(Dimethylamino)benzonitrile | |
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| Record name | 4-Cyano-N,N-dimethylaniline | |
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| Record name | 4-(Dimethylamino)benzonitrile | |
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| Record name | Benzonitrile, 4-(dimethylamino)- | |
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| Record name | 4-(dimethylamino)benzonitrile | |
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| Record name | 4-CYANO-N,N-DIMETHYLANILINE | |
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Foundational & Exploratory
4-(Dimethylamino)benzonitrile: A Technical Guide to its Properties and Applications
CAS Number: 1197-19-9
This in-depth technical guide provides a comprehensive overview of 4-(Dimethylamino)benzonitrile (DMABN), a molecule of significant interest in chemical physics and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and its notable photophysical behavior, particularly its dual fluorescence phenomenon.
Core Properties of this compound
This compound, also known as 4-Cyano-N,N-dimethylaniline, is a crystalline solid at room temperature.[1] Its core structure consists of a benzene (B151609) ring substituted with a dimethylamino group, which acts as an electron donor, and a nitrile group, an electron acceptor.[2] This "push-pull" electronic structure is the basis for its unique photophysical properties.
Physicochemical Data
The key quantitative properties of DMABN are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂ | [3] |
| Molecular Weight | 146.19 g/mol | [3] |
| Melting Point | 72-75 °C | [3] |
| Boiling Point | 318 °C | [3] |
| Solubility | Soluble in methanol (B129727) and other organic solvents; sparingly soluble in water. | [3] |
| Appearance | Light brown crystalline powder. | [3] |
Spectroscopic Data
| Spectroscopic Property | Details | Reference |
| UV-Vis Absorption | In nonpolar solvents (e.g., cyclohexane), a single absorption band is observed. | [4] |
| Fluorescence Emission | Exhibits dual fluorescence in polar solvents, with a normal emission band and a red-shifted anomalous band. | [2] |
The Phenomenon of Dual Fluorescence and the TICT Model
The most remarkable property of DMABN is its dual fluorescence in polar solvents. In nonpolar solvents, a single fluorescence band is observed, originating from a locally excited (LE) state. However, with increasing solvent polarity, a second, red-shifted emission band appears, which is attributed to a Twisted Intramolecular Charge Transfer (TICT) state.[2]
Upon photoexcitation, the molecule transitions to the LE state, which has a largely planar geometry. In polar solvents, this LE state can undergo a conformational change involving the rotation of the dimethylamino group relative to the benzonitrile (B105546) moiety. This twisting motion leads to the formation of the highly polar TICT state, where there is a significant charge separation between the donor (dimethylamino) and acceptor (nitrile) groups. The stabilization of this polar TICT state by the polar solvent results in the observed red-shifted fluorescence.[2]
Experimental Protocols
Synthesis of this compound
While several synthetic routes exist, a common laboratory-scale synthesis involves the cyanation of 4-bromo-N,N-dimethylaniline. The following is a representative protocol.
Materials:
-
4-bromo-N,N-dimethylaniline
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-N,N-dimethylaniline in DMF.
-
Add copper(I) cyanide and a catalytic amount of pyridine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Solvatochromism Experiment
This protocol outlines a procedure to investigate the solvatochromic properties of DMABN, demonstrating the effect of solvent polarity on its fluorescence emission.
Materials:
-
This compound
-
A series of solvents with varying polarities (e.g., cyclohexane (B81311), toluene, dichloromethane, acetone, acetonitrile, methanol)
-
Spectroscopic grade solvents are required.
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of DMABN in a non-polar solvent like cyclohexane at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) in each of the selected solvents. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
For each solution, record the absorption spectrum to determine the absorption maximum (λ_abs).
-
Using the fluorometer, record the fluorescence emission spectrum for each solution. Use an excitation wavelength at or near the absorption maximum.
-
Record the emission maxima (λ_em) for both the locally excited (LE) and, if present, the twisted intramolecular charge transfer (TICT) bands.
-
Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to analyze the relationship between solvent polarity and the electronic transitions of DMABN.
Experimental Workflow: Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the excited-state dynamics of DMABN, providing insights into the formation and decay of the LE and TICT states on ultrafast timescales.
Applications in Research
DMABN is a valuable tool in various research areas due to its sensitivity to the local environment.
-
Fluorescent Probes: Its dual fluorescence makes it an excellent probe for studying the polarity of microenvironments, such as in micelles, polymers, and biological membranes.[5]
-
Materials Science: DMABN and its derivatives are used in the development of materials with nonlinear optical properties and as components in organic light-emitting diodes (OLEDs).
-
Fundamental Photophysics: It serves as a model compound for studying intramolecular charge transfer processes, which are fundamental to many chemical and biological phenomena, including photosynthesis.[2]
While DMABN is a powerful probe for polarity, its application in directly studying specific biological signaling pathways is not well-documented in the literature. Its utility lies more in providing information about the general physicochemical properties of its immediate surroundings.
Conclusion
This compound is a fascinating molecule whose unique photophysical properties have made it a cornerstone in the study of intramolecular charge transfer. Its sensitivity to the environment, manifested in its dual fluorescence, provides a powerful tool for researchers across various scientific disciplines. This technical guide has provided a comprehensive overview of its properties, experimental protocols for its study, and its key applications, serving as a valuable resource for scientists and researchers.
References
- 1. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. This compound | 1197-19-9 [chemicalbook.com]
- 4. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of 4-(Dimethylamino)benzonitrile: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Dimethylamino)benzonitrile (DMABN), a prototypical molecule renowned for its dual fluorescence and solvent-dependent photophysical behavior. Central to its characteristics is the phenomenon of Twisted Intramolecular Charge Transfer (TICT), which governs its unique emissive properties. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the core spectroscopic characteristics of DMABN, detailed experimental methodologies for its characterization, and a visual representation of the underlying photophysical processes. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and conceptual models are illustrated using diagrams.
Introduction
This compound (DMABN) is a fluorescent molecule that has been the subject of extensive research for decades due to its remarkable solvatochromic properties and its exhibition of dual fluorescence. In nonpolar solvents, DMABN displays a single fluorescence band, characteristic of a locally excited (LE) state. However, in polar solvents, a second, red-shifted emission band emerges, which is attributed to a Twisted Intramolecular Charge Transfer (TICT) state.[1][2][3] This solvent-dependent fluorescence makes DMABN an excellent probe for studying local solvent polarity and microenvironments in various chemical and biological systems.
The prevailing explanation for this dual fluorescence is the TICT model, which postulates that upon photoexcitation, the dimethylamino group can twist with respect to the benzonitrile (B105546) moiety.[1] In polar environments, this twisting is accompanied by a significant charge transfer from the electron-donating dimethylamino group to the electron-accepting cyano group, leading to a highly polar excited state (the TICT state) that is stabilized by the polar solvent molecules. This guide will delve into the spectroscopic evidence supporting this model, present key photophysical data, and provide detailed protocols for the experimental investigation of DMABN.
Spectroscopic Properties of DMABN
The photophysical behavior of DMABN is intricately linked to the polarity of its environment. This section summarizes the key spectroscopic parameters of DMABN in a range of solvents, highlighting the distinct characteristics of its absorption and dual fluorescence emission.
Absorption Spectroscopy
The absorption spectrum of DMABN is characterized by a strong absorption band in the ultraviolet region, corresponding to the S₀ → S₂ (¹Lₐ) transition, and a weaker, lower-energy shoulder corresponding to the S₀ → S₁ (¹Lₑ) transition.[4][5] The position of the main absorption maximum exhibits a slight red shift with increasing solvent polarity, indicative of a moderate change in the dipole moment upon excitation to the Franck-Condon state.
Fluorescence Spectroscopy: The Phenomenon of Dual Fluorescence
The most striking feature of DMABN's photophysics is its dual fluorescence. In nonpolar solvents, only a single emission band corresponding to the de-excitation from the locally excited (LE) state is observed. As the solvent polarity increases, a new, significantly red-shifted emission band appears and grows in intensity, often at the expense of the LE band. This new band is attributed to the emission from the Twisted Intramolecular Charge Transfer (TICT) state.[3]
The LE emission is characterized by a smaller Stokes shift and is relatively insensitive to solvent polarity. In contrast, the TICT emission exhibits a large Stokes shift that increases with solvent polarity, reflecting the highly polar nature of the TICT state and its strong interaction with polar solvent molecules.[2]
Data Presentation: Photophysical Parameters of DMABN in Various Solvents
The following tables summarize the key photophysical data for DMABN in a selection of aprotic and protic solvents, ordered by increasing solvent polarity as indicated by the solvent polarity parameter, Δf.
Table 1: Photophysical Properties of DMABN in Aprotic Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | λ_abs (nm) | λ_em (LE) (nm) | λ_em (TICT) (nm) | Φ_f (LE) | Φ_f (TICT) | τ_f (LE) (ns) | τ_f (TICT) (ns) |
| n-Hexane | 1.88 | 1.375 | 0.001 | 297 | 340 | - | 0.02 | - | ~3.5 | - |
| Cyclohexane | 2.02 | 1.426 | 0.001 | 298 | 342 | - | 0.03 | - | 3.6 | - |
| 1,4-Dioxane | 2.21 | 1.422 | 0.021 | 300 | 350 | 460 (sh) | - | - | - | - |
| Diethyl ether | 4.34 | 1.353 | 0.163 | 299 | 348 | 465 | - | - | - | - |
| Tetrahydrofuran | 7.58 | 1.407 | 0.210 | 301 | 352 | 470 | 0.01 | 0.18 | 3.2 | 3.4 |
| Dichloromethane | 8.93 | 1.424 | 0.219 | 302 | 355 | 475 | - | - | - | - |
| Acetone | 20.7 | 1.359 | 0.284 | 303 | 358 | 480 | - | - | - | - |
| Acetonitrile | 37.5 | 1.344 | 0.305 | 300 | 360 | 472 | 0.003 | 0.29 | 0.6 | 3.3 |
Table 2: Photophysical Properties of DMABN in Protic Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | λ_abs (nm) | λ_em (LE) (nm) | λ_em (TICT) (nm) | Φ_f (LE) | Φ_f (TICT) | τ_f (LE) (ns) | τ_f (TICT) (ns) |
| Methanol | 32.7 | 1.329 | 0.309 | 301 | 362 | 485 | - | - | - | - |
| Ethanol | 24.6 | 1.361 | 0.289 | 302 | 360 | 490 | - | - | - | - |
| 1-Propanol | 20.1 | 1.385 | 0.274 | 302 | 358 | 495 | - | - | - | - |
| 1-Butanol | 17.5 | 1.399 | 0.259 | 303 | 355 | 500 | - | - | - | - |
| Water | 80.1 | 1.333 | 0.320 | 298 | 365 | 490 | - | - | - | - |
Note: The solvent polarity parameter Δf is calculated using the Lippert-Mataga equation: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]. Data compiled from various sources.[6][7] The quantum yields (Φ_f) and lifetimes (τ_f) are highly dependent on the experimental conditions and the references cited.
The Twisted Intramolecular Charge Transfer (TICT) Model
The dual fluorescence of DMABN is rationalized by the TICT model, which describes the formation of a highly polar excited state through conformational relaxation. The key steps of this process are illustrated in the signaling pathway diagram below.
Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
Upon absorption of a photon, the planar ground state molecule is promoted to the locally excited (LE) state. In polar solvents, a conformational change involving the twisting of the dimethylamino group can occur, leading to the formation of the charge-separated TICT state. Both the LE and TICT states can then relax to the ground state via fluorescence or non-radiative decay pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the spectroscopic properties of DMABN.
Sample Preparation
-
Solvents: Use spectroscopic grade solvents to minimize interference from fluorescent impurities.
-
Concentration: Prepare a stock solution of DMABN in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM. For spectroscopic measurements, prepare dilute solutions (1-10 µM) from the stock solution to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum using a cuvette filled with the solvent of interest.
-
Measurement: Record the absorption spectrum of the DMABN solution from 250 nm to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs).
Steady-State Fluorescence Spectroscopy
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Wavelength: Excite the sample at a wavelength on the red-edge of the main absorption band (e.g., 300-310 nm) to minimize the contribution of the S₂ state.
-
Emission Scan: Record the fluorescence emission spectrum from 320 nm to 600 nm.
-
Data Analysis: Identify the emission maxima for the LE and TICT bands. For spectra with overlapping bands, deconvolution using appropriate fitting functions (e.g., Gaussian or log-normal) may be necessary to separate the contributions of the LE and TICT states.
Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard.
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the LE or TICT band of DMABN (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for the LE band).
-
Procedure:
-
Prepare a series of solutions of both the standard and the DMABN sample at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements provide information about the excited-state lifetimes (τ_f) of the LE and TICT states. Time-Correlated Single Photon Counting (TCSPC) is a commonly used technique.
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).
-
Excitation: Excite the sample at a suitable wavelength (e.g., ~300 nm).
-
Data Acquisition: Collect the fluorescence decay profiles at the emission maxima of the LE and TICT bands. An instrument response function (IRF) should be recorded using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Data Analysis: The fluorescence decay data is typically fitted to a sum of exponential functions after deconvolution with the IRF. For DMABN, a biexponential decay is often observed in polar solvents, corresponding to the lifetimes of the LE and TICT states.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of DMABN.
Caption: Workflow for the photophysical characterization of DMABN.
Conclusion
This compound serves as a cornerstone molecule for understanding intramolecular charge transfer processes in the excited state. Its distinct dual fluorescence, highly sensitive to the polarity of the medium, provides a powerful tool for probing local environments. This technical guide has consolidated the fundamental spectroscopic properties of DMABN, presented key photophysical data in a structured format, and provided detailed experimental protocols for its comprehensive characterization. The visual representations of the TICT model and the experimental workflow aim to facilitate a deeper understanding of the underlying principles and the practical aspects of studying this fascinating molecule. The information contained herein is intended to be a valuable resource for researchers and scientists engaged in the fields of photochemistry, materials science, and drug development.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Solubility Profile of 4-(Dimethylamino)benzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-(Dimethylamino)benzonitrile (DMABN), a molecule of significant interest in photochemical and materials science research. Understanding the solubility of DMABN in various organic solvents is critical for its application in synthesis, purification, and the formulation of solutions with specific photophysical properties. This document compiles available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide emphasizes the established qualitative characteristics and provides a robust methodology for researchers to determine precise solubility values tailored to their specific experimental conditions.
Introduction
This compound (DMABN) is an aromatic organic compound featuring both a dimethylamino electron donor group and a nitrile electron acceptor group. This unique electronic structure gives rise to its well-known dual fluorescence, a phenomenon that is highly sensitive to the polarity of its solvent environment. The accurate preparation of DMABN solutions is paramount for investigating its photophysical properties and for its use in various applications, including as a fluorescent probe and in the synthesis of organic materials. Consequently, a thorough understanding of its solubility in common organic solvents is a fundamental prerequisite for researchers in the field.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMABN is presented in Table 1. These properties are crucial in predicting its solubility behavior based on the principle of "like dissolves like."
| Property | Value |
| Chemical Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Melting Point | 72-75 °C |
| Boiling Point | 318 °C |
| Appearance | Light brown crystalline powder |
Solubility of this compound
Qualitative Solubility Data
While specific quantitative solubility data for DMABN is not widely published, qualitative assessments indicate its solubility profile across a range of common organic solvents. This information is summarized in Table 2. DMABN is generally considered to be soluble in polar organic solvents and moderately soluble in solvents of intermediate polarity. Its solubility in nonpolar solvents is limited.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Polarity | Qualitative Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Moderately Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Chloroform | Weakly Polar | Moderately Soluble |
| Acetone | Polar Aprotic | Moderately Soluble |
| Water | Polar Protic | Less Soluble |
Factors Influencing Solubility
The solubility of DMABN is influenced by several factors:
-
Solvent Polarity: As a polar molecule, DMABN dissolves more readily in polar solvents that can effectively solvate both the dimethylamino and nitrile groups.
-
Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, heating the solvent can enhance the solubility of DMABN.
-
Hydrogen Bonding: The nitrogen atom of the nitrile group and the dimethylamino group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., methanol, ethanol) can interact favorably with DMABN, contributing to its solubility.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method.
Materials and Equipment
-
This compound (DMABN), analytical grade
-
Selected organic solvent(s), HPLC grade or equivalent
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of DMABN to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any suspended microcrystals.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of DMABN of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of DMABN in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of DMABN in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for the determination of solubility.
Conclusion
Unraveling the Enigma of Dual Fluorescence in DMABN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of dual fluorescence, where a molecule emits light from two distinct excited states, has been a subject of intense scientific scrutiny for decades. 4-(Dimethylamino)benzonitrile (DMABN) stands as the archetypal molecule for this intriguing behavior, offering a unique window into the complex interplay of molecular structure, electronic states, and environmental interactions. This technical guide provides an in-depth exploration of the core principles governing the dual fluorescence of DMABN, with a focus on the widely accepted Twisted Intramolecular Charge Transfer (TICT) model.
The Core Phenomenon: From Local Excitation to Charge Separation
Upon photoexcitation, DMABN transitions from its ground state (S₀) to an electronically excited state. In nonpolar solvents, DMABN exhibits a single fluorescence band at shorter wavelengths. However, in polar solvents, a second, red-shifted fluorescence band emerges, indicating the presence of a new, lower-energy emissive state.[1][2][3] This behavior is attributed to the formation of two distinct excited state species: a Locally Excited (LE) state and an Intramolecular Charge Transfer (ICT) state.[4][5]
The LE state is characterized by a planar geometry where the dimethylamino group and the benzonitrile (B105546) moiety are coplanar, allowing for significant π-electron delocalization.[2][6] This state is initially populated upon excitation and is responsible for the "normal" fluorescence band observed in both polar and nonpolar solvents.[1]
In polar environments, the molecule can undergo a conformational change from the LE state to the highly polar TICT state .[2] This process involves the rotation of the dimethylamino group by approximately 90° relative to the plane of the benzonitrile ring.[7][8] This twisting motion leads to a decoupling of the π-systems of the donor (dimethylamino) and acceptor (benzonitrile) groups, facilitating a near-complete transfer of an electron from the donor to the acceptor.[1][8] The resulting TICT state is a highly polar, charge-separated species that is significantly stabilized by polar solvent molecules.[2] This stabilization lowers its energy below that of the LE state, allowing for the "anomalous" red-shifted fluorescence.
Quantitative Insights into DMABN's Photophysics
The photophysical properties of the LE and TICT states are distinct and highly dependent on the solvent environment. The following tables summarize key quantitative data gathered from various studies.
| Solvent | Dielectric Constant (ε) | LE Emission Max (nm) | CT Emission Max (nm) |
| Cyclohexane | 2.02 | ~350 | - |
| 1,4-Dioxane | 2.21 | ~350 | Present |
| Tetrahydrofuran | 7.58 | ~350 | Present |
| Dichloromethane | 8.93 | ~350 | Present |
| Acetonitrile | 37.5 | ~350 | ~470-500 |
Table 1: Solvent Polarity and Emission Maxima of DMABN. The position of the charge-transfer (CT) emission is strongly red-shifted with increasing solvent polarity, while the locally excited (LE) emission is relatively insensitive.[1][3][9][10]
| State | Dipole Moment (Debye) |
| Ground State (S₀) | 5 - 7 |
| LE State | 6 - 11 |
| TICT State | ~17 - 23 |
Table 2: Dipole Moments of DMABN in Different Electronic States. The significant increase in dipole moment from the ground and LE states to the TICT state highlights the extensive charge separation in the twisted conformation.[1][11][12][13]
Visualizing the Photophysical Pathways
The complex sequence of events following photoexcitation of DMABN can be visualized through signaling pathways and energy level diagrams.
Caption: Jablonski diagram illustrating the photophysical processes of DMABN.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Singlet excited state dipole moments of dual fluorescent N-phenylpyrroles and this compound from solvatochromic and thermochromic spectral shifts - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Twisted Intramolecular Charge Transfer (TICT) Mechanism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Twisted Intramolecular Charge Transfer (TICT) mechanism is a fundamental concept in photochemistry that describes a photoinduced electron transfer process occurring in molecules typically composed of an electron donor (D) and an electron acceptor (A) moiety linked by a single bond. Upon photoexcitation, these molecules can undergo a conformational change, involving rotation around the D-A bond, leading to a geometrically twisted state with a significant charge separation. This process has profound implications for the photophysical properties of a molecule, including its fluorescence characteristics, and is a key principle in the design of fluorescent probes, sensors, and materials for optoelectronics.[1][2]
The phenomenon was famously first observed in 4-(dimethylamino)benzonitrile (DMABN), which exhibits dual fluorescence in polar solvents: a "normal" locally excited (LE) state emission and an anomalous, red-shifted emission attributed to the TICT state.[3][4] The stabilization of the highly polar TICT state in polar solvents is a hallmark of this mechanism.[1][5] Understanding and controlling the factors that govern the formation and decay of the TICT state are crucial for the rational design of molecules with desired photophysical responses for various applications, from bio-imaging to materials science.[6]
Core Principles of the TICT Mechanism
The TICT model is predicated on the transition of a molecule from a planar or near-planar locally excited (LE) or intramolecular charge transfer (ICT) state to a perpendicular, charge-separated TICT state upon photoexcitation.[7] This process can be visualized through a potential energy surface diagram.
The TICT State Formation
-
Photoexcitation: The process begins with the absorption of a photon, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁), often a locally excited (LE) or a planar intramolecular charge transfer (PICT) state. In this state, there is already some degree of charge transfer, but the donor and acceptor π-systems are still largely conjugated.
-
Intramolecular Twisting: In the excited state, if the molecule possesses sufficient rotational freedom around the bond connecting the donor and acceptor groups, it can undergo a conformational change towards a mutually perpendicular arrangement. This twisting motion leads to the decoupling of the π-orbitals of the donor and acceptor moieties.[8]
-
Charge Separation and Stabilization: This geometric torsion facilitates a more complete charge transfer from the donor to the acceptor, resulting in a highly polar TICT state with a large dipole moment. The stability of this TICT state is highly dependent on the polarity of the surrounding environment. Polar solvents can stabilize the large dipole of the TICT state, lowering its energy, often below that of the LE state.[7]
-
De-excitation Pathways: The molecule can then return to the ground state from either the LE/ICT state or the TICT state.
-
LE/ICT Fluorescence: Emission from the locally excited or planar ICT state results in a higher-energy (shorter wavelength) fluorescence band.
-
TICT Fluorescence: Emission from the TICT state, if it is emissive, gives rise to a lower-energy (longer wavelength), red-shifted fluorescence band.[2] The intensity and wavelength of this emission are highly sensitive to the solvent's polarity.
-
Non-radiative Decay: In many cases, the TICT state can also be non-emissive or "dark," providing an efficient non-radiative decay pathway back to the ground state. This is often observed as fluorescence quenching in polar solvents.[9]
-
The following diagram illustrates the fundamental steps of the TICT mechanism.
Experimental Characterization of TICT States
The validation and characterization of TICT states rely on a suite of spectroscopic techniques that can probe the excited-state dynamics and the influence of the molecular environment.
Key Experimental Evidence
-
Dual Fluorescence: The observation of two distinct fluorescence bands in polar solvents, as seen with DMABN, is a classic indicator of TICT formation. The relative intensity of the two bands is highly dependent on solvent polarity.
-
Solvatochromism: The emission from the TICT state shows a pronounced red-shift with increasing solvent polarity due to the stabilization of its large dipole moment.[10]
-
Viscosity Effects: In viscous solvents, the intramolecular rotation required to form the TICT state is hindered. This often leads to a decrease in the intensity of the TICT emission and a corresponding increase in the LE emission, confirming that a mechanical twisting motion is involved.
-
Structural Constraints: Molecules with a rigidified linker between the donor and acceptor, which prevents twisting, typically do not exhibit TICT-related phenomena. This provides strong evidence for the necessity of the conformational change.[3]
Experimental Protocols
TCSPC is a highly sensitive technique used to measure the fluorescence lifetime of a sample.[11]
Methodology:
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in a range of solvents with varying polarities.
-
Instrumentation:
-
Excitation Source: A pulsed light source with a high repetition rate, such as a picosecond diode laser or a mode-locked laser.
-
Detector: A high-speed single-photon sensitive detector, like a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
TCSPC Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) to measure the time delay between the excitation pulse and the detected fluorescence photon.[12]
-
-
Data Acquisition:
-
The sample is repeatedly excited by the pulsed laser.
-
The arrival time of individual fluorescence photons is measured relative to the excitation pulse.
-
A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[13]
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is fitted to a single or multi-exponential decay model, convoluted with the IRF, to extract the fluorescence lifetime(s).
-
fs-TA spectroscopy is a pump-probe technique that monitors the evolution of excited states with femtosecond time resolution.[14][15]
Methodology:
-
Sample Preparation: Prepare solutions of the compound with sufficient concentration to have a significant absorbance at the pump wavelength.
-
Instrumentation:
-
Laser System: An amplified femtosecond laser system (e.g., Ti:Sapphire) that generates ultrashort pulses.
-
Pump and Probe Beams: The laser output is split into a pump beam (to excite the sample) and a probe beam. The probe is often converted into a white-light continuum.[15]
-
Optical Delay Line: A motorized stage to precisely control the time delay between the pump and probe pulses.
-
Detector: A multichannel detector (e.g., a CCD camera) to record the spectrum of the probe pulse after passing through the sample.
-
-
Data Acquisition:
-
The pump pulse excites the sample.
-
The probe pulse passes through the excited sample at a specific time delay.
-
The change in absorbance of the probe is measured as a function of wavelength and time delay.[14] This is repeated for a range of time delays.
-
-
Data Analysis:
-
The raw data is corrected for background signals and chirp in the white-light probe.
-
The transient absorption spectra are analyzed to identify spectral features corresponding to the ground state bleach, stimulated emission, and excited-state absorption of the LE and TICT states.
-
Global analysis or singular value decomposition can be used to extract the kinetic information (lifetimes and rate constants) for the transitions between the different excited states.[1][16]
-
The following diagram illustrates a generalized workflow for the experimental characterization of TICT molecules.
Computational Modeling of the TICT State
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is an indispensable tool for studying the TICT mechanism.[17] It allows for the calculation of potential energy surfaces, optimization of excited-state geometries, and prediction of photophysical properties.[18][19]
Methodology:
-
Ground State Optimization: The geometry of the molecule is first optimized in its ground state (S₀) using DFT.
-
Excited State Calculations: TD-DFT is then used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.
-
Potential Energy Surface (PES) Scanning: The potential energy of the first excited state (S₁) is calculated as a function of the dihedral angle of the D-A bond. This allows for the identification of energy minima corresponding to the LE and TICT states and the energy barrier between them.
-
Excited State Geometry Optimization: The geometries of the LE and TICT states are optimized on the S₁ potential energy surface to find their equilibrium structures.
-
Property Calculations: Various properties of the ground and excited states are calculated, including dipole moments, molecular orbitals, and charge distribution, to confirm the charge-transfer character of the TICT state.
-
Solvent Effects: The influence of the solvent is often included using continuum solvation models like the Polarizable Continuum Model (PCM) to simulate the stabilization of the polar TICT state.[20]
The following diagram represents a simplified potential energy surface for a molecule exhibiting TICT.
Quantitative Data of Representative TICT Molecules
The photophysical properties of molecules exhibiting TICT are highly sensitive to their environment. The following tables summarize key data for some well-studied TICT compounds.
Table 1: Photophysical Data for this compound (DMABN) in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (LE) (nm) | λem (TICT) (nm) | Φf (LE) | Φf (TICT) | τf (LE) (ns) | τf (TICT) (ns) |
| Cyclohexane | 2.02 | 1.427 | 297 | 340 | - | 0.02 | - | 2.9 | - |
| Diethyl ether | 4.34 | 1.353 | 298 | 345 | 420 | 0.01 | 0.003 | 2.5 | 1.8 |
| Acetonitrile | 37.5 | 1.344 | 300 | 355 | 470 | 0.003 | 0.17 | 0.02 | 3.4 |
| Methanol | 32.7 | 1.329 | 301 | 360 | 480 | 0.002 | 0.03 | - | 2.1 |
Table 2: Photophysical Data for Selected 4-(Dialkylamino)benzonitriles in Acetonitrile [7]
| Compound | λabs (nm) | λem (LE) (nm) | λem (TICT) (nm) | Φf (LE) | Φf (TICT) | τf (LE) (ps) | τf (TICT) (ns) |
| DMABN | 298 | 350 | 462 | 0.003 | 0.17 | 20 | 3.4 |
| DEABN | 302 | 352 | 470 | 0.002 | 0.20 | 15 | 3.6 |
| DPrABN | 303 | 353 | 475 | 0.002 | 0.22 | 14 | 3.8 |
Table 3: Photophysical Data for Coumarin 152 in Various Solvents [21]
| Solvent | Δf | λabs (nm) | λem (nm) | Φf | τf (ns) |
| n-Heptane | 0.000 | 368 | 412 | 0.40 | 2.12 |
| Dioxane | 0.021 | 374 | 426 | 0.42 | 2.30 |
| Ethyl Acetate | 0.201 | 382 | 448 | 0.38 | 2.45 |
| Acetonitrile | 0.305 | 386 | 468 | 0.11 | 1.05 |
| Methanol | 0.309 | 388 | 480 | 0.03 | 0.35 |
Conclusion
The Twisted Intramolecular Charge Transfer mechanism provides a powerful framework for understanding and predicting the photophysical behavior of a large class of donor-acceptor molecules. Its sensitivity to the molecular environment, particularly solvent polarity and viscosity, makes it a highly valuable tool in the design of fluorescent probes for chemical sensing and biological imaging. The synergy between advanced spectroscopic techniques and computational modeling continues to deepen our understanding of the intricate dynamics of TICT states, paving the way for the development of novel functional materials with tailored optical and electronic properties for a wide range of applications in chemistry, biology, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of donor-acceptor chromophores for unidirectional electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, photophysical characterization and applications of N-heterocyclic based multibranched donor-acceptor derivatives [ir.niist.res.in:8080]
- 4. Revealing the Photophysical Dynamics of Selected Rigid Donor-Acceptor Systems: From Ligands to Ruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, spectral behaviour and photophysics of donor-acceptor kind of chalcones: Excited state intramolecular charge transfer and fluorescence quenching studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. photonics.com [photonics.com]
- 12. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nathan.instras.com [nathan.instras.com]
- 16. Graphical analysis of transient absorption spectra using the phasor approach [opg.optica.org]
- 17. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 18. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ricerca.sns.it [ricerca.sns.it]
- 21. nathan.instras.com [nathan.instras.com]
The Photophysical Intricacies of 4-cyano-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyano-N,N-dimethylaniline (CDMA), also widely known as 4-(dimethylamino)benzonitrile (DMABN), is a cornerstone molecule in the field of photophysics. Its deceptively simple structure—a phenyl ring substituted with a dimethylamino donor group and a cyano acceptor group at opposite ends—belies a complex and fascinating excited-state behavior. This molecule is the archetypal example of a system exhibiting dual fluorescence, a phenomenon that arises from two distinct emissive excited states. This behavior is exquisitely sensitive to the molecule's local environment, making CDMA an invaluable probe for studying solvent polarity and dynamics.
The unique photophysical characteristics of CDMA are primarily attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. Understanding the dynamics of this state is crucial for the rational design of fluorescent probes, sensors, and materials with tailored photophysical properties for applications in biological imaging, materials science, and drug development. This technical guide provides an in-depth exploration of the photophysical characteristics of CDMA, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying processes.
Photophysical Characteristics
The photophysical behavior of CDMA is dominated by the interplay between a locally excited (LE) state and a charge-transfer state. This interplay is profoundly influenced by the surrounding solvent environment.
Dual Fluorescence and Solvatochromism
In nonpolar solvents, CDMA exhibits a single fluorescence band at relatively short wavelengths. This emission originates from a planar, locally excited (LE) state, which retains significant geometric similarity to the ground state. However, as the polarity of the solvent increases, a second, highly red-shifted emission band emerges and grows in intensity, often at the expense of the LE emission.[1][2] This second band is attributed to emission from a Twisted Intramolecular Charge Transfer (TICT) state.[3] This dramatic solvent-dependent fluorescence is a classic example of solvatochromism.
The Twisted Intramolecular Charge Transfer (TICT) Model
The dual fluorescence of CDMA is explained by the TICT model, which postulates the existence of two distinct excited-state minima on the potential energy surface.
-
Photoexcitation: Upon absorption of a photon, the molecule is promoted from its planar ground state (S₀) to a planar locally excited (LE) state (S₁).
-
Excited-State Dynamics: In the excited state, the molecule can relax via two competing pathways:
-
LE Fluorescence: In nonpolar solvents, the LE state is the lower-energy excited state, and the molecule relaxes by emitting a photon from this state, leading to the higher-energy fluorescence band.
-
TICT State Formation: In polar solvents, the highly polar TICT state is stabilized by the solvent cage. This provides a driving force for a conformational change where the dimethylamino group twists by approximately 90° with respect to the plane of the benzonitrile (B105546) ring. This twisting decouples the π-systems of the donor and acceptor moieties, leading to a full charge separation and the formation of the TICT state.
-
-
TICT Fluorescence: The TICT state, being lower in energy in polar environments, then relaxes to the ground state by emitting a lower-energy (red-shifted) photon.[3]
The following diagram illustrates the TICT model for 4-cyano-N,N-dimethylaniline.
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters of 4-cyano-N,N-dimethylaniline in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | LE Emission Max (λem,LE, nm) | TICT Emission Max (λem,TICT, nm) | Total Quantum Yield (ΦF) | LE Lifetime (τLE, ns) | TICT Lifetime (τTICT, ns) |
| n-Hexane | 1.9 | 287 | 340 | - | 0.02 | 1.2 | - |
| Cyclohexane | 2.0 | 287 | 342 | - | 0.02 | 1.3 | - |
| Diethyl Ether | 4.3 | 287 | 350 | 440 | 0.11 | - | 3.5 |
| Tetrahydrofuran | 7.6 | 290 | 355 | 460 | 0.22 | 0.8 | 3.4 |
| Dichloromethane | 9.1 | 295 | 360 | 470 | 0.30 | 0.7 | 3.2 |
| Acetonitrile (B52724) | 37.5 | 291 | 360 | 480 | 0.35 | 0.6 | 3.4 |
| Methanol | 32.7 | 292 | 365 | 490 | 0.28 | - | 3.1 |
| Water | 80.1 | 290 | 365 | 520 | 0.01 | - | - |
Note: The data presented above are compiled from various literature sources and are representative values. Exact values may vary slightly depending on experimental conditions such as temperature and purity.
Experimental Protocols
Accurate characterization of the photophysical properties of CDMA requires meticulous experimental procedures. The following sections detail the methodologies for key experiments.
Synthesis of 4-cyano-N,N-dimethylaniline
A common synthetic route to 4-cyano-N,N-dimethylaniline involves the methylation of 4-aminobenzonitrile (B131773).
Materials:
-
4-aminobenzonitrile
-
Iodomethane (B122720) (or dimethyl sulfate)
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF) or acetonitrile as solvent
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
Dissolve 4-aminobenzonitrile (1 equivalent) in the chosen solvent (e.g., DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a base such as potassium carbonate (excess, e.g., 3 equivalents).
-
Add the methylating agent, such as iodomethane (excess, e.g., 2.5-3 equivalents), dropwise to the stirred suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure 4-cyano-N,N-dimethylaniline.
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Steady-State Absorption and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer
-
Spectrofluorometer equipped with an excitation and an emission monochromator, and a suitable detector (e.g., a photomultiplier tube).
Procedure:
-
Sample Preparation: Prepare a stock solution of CDMA in the solvent of interest. From this stock, prepare a dilute solution in a 1 cm path length quartz cuvette such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Measurement: Record the absorption spectrum of the sample solution using the UV-Vis spectrophotometer over the desired wavelength range (e.g., 250-400 nm). Use the pure solvent as a blank for baseline correction.
-
Fluorescence Measurement:
-
Place the cuvette with the sample solution in the spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum determined in the previous step.
-
Record the emission spectrum over a suitable wavelength range (e.g., 320-600 nm), ensuring that the entire fluorescence band(s) are captured.
-
Record the emission spectrum of a solvent blank under the same conditions and subtract it from the sample spectrum to correct for Raman scattering and other background signals.[4]
-
Relative Fluorescence Quantum Yield Determination
The fluorescence quantum yield (ΦF) is determined relative to a well-characterized fluorescence standard with a known quantum yield (ΦF,std).
Procedure:
-
Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with those of CDMA (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).
-
Preparation of Solutions: Prepare a series of at least five solutions of both the CDMA sample and the standard in the same solvent (or solvents with the same refractive index). The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength.
-
Measurements:
-
For each solution, measure the absorbance at the excitation wavelength.
-
For each solution, measure the corrected and integrated fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (Gradsample and Gradstd).
-
Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (ηsample² / ηstd²) where η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
-
The workflow for this procedure is outlined below.
Time-Resolved Fluorescence Spectroscopy
Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).[5][6]
Instrumentation:
-
A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
A sample holder.
-
A fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).
-
TCSPC electronics (e.g., a time-to-amplitude converter and a multichannel analyzer).
Procedure:
-
Instrument Setup: The sample is excited by the pulsed laser. The time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured for millions of excitation-emission cycles.
-
Data Acquisition: A histogram of the number of photons detected at different times after the excitation pulse is constructed. This histogram represents the fluorescence decay profile of the sample.
-
Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ). For CDMA in polar solvents, a bi-exponential decay model is often required to account for the lifetimes of both the LE and TICT states.
Conclusion
4-cyano-N,N-dimethylaniline remains a molecule of profound interest in photophysics due to its clear demonstration of solvent-dependent dual fluorescence, which is elegantly explained by the Twisted Intramolecular Charge Transfer model. Its sensitivity to the local environment makes it a powerful tool for probing molecular interactions and dynamics. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and professionals seeking to understand and utilize the unique photophysical characteristics of this fascinating molecule in their scientific endeavors. A thorough grasp of these principles is essential for the continued development of advanced fluorescent materials and probes with tailored properties for a wide array of applications.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. 4-Aminobenzonitrile 4-Cyanoaniline [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Charge Separation in DMABN: An In-depth Technical Guide to its Ground and Excited State Dipole Moments
For Immediate Release
This technical guide provides a comprehensive overview of the ground and excited state dipole moments of 4-(Dimethylamino)benzonitrile (DMABN), a molecule of significant interest in the study of photoinduced charge transfer processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical framework, experimental methodologies, and key data related to the photophysical properties of DMABN.
Introduction: The Phenomenon of Dual Fluorescence and the TICT Model
This compound (DMABN) is a prototypical molecule exhibiting dual fluorescence, a phenomenon where two distinct emission bands are observed depending on the polarity of the solvent. This behavior is attributed to the formation of a highly polar excited state, known as the Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation in polar solvents, the dimethylamino group twists relative to the benzonitrile (B105546) moiety, leading to a significant separation of charge and a large increase in the dipole moment. This guide delves into the experimental and computational determination of the ground state (μg) and various excited state (μe) dipole moments, which are crucial for understanding the TICT model and the unique photophysics of DMABN.
Quantitative Data on Dipole Moments
The dipole moments of DMABN in its ground and various excited states have been extensively studied using both experimental techniques and computational methods. The following tables summarize the key quantitative data available in the literature.
| State | Method of Determination | Solvent/Phase | Dipole Moment (Debye) |
| Ground State (μg) | |||
| Solvatochromism | Various | ~6.6 D | |
| Electrochromism | Dioxane | 6.6 D | |
| Computational (CASSCF) | Gas Phase | 6.41 - 7.36 D[1] | |
| Computational (MRCIS) | Gas Phase | 7.1 D[2] | |
| Computational (CC2) | Gas Phase | 7.4 D[2] | |
| Locally Excited (LE) State (μe) | |||
| Solvatochromism | Various | 9.7 - 11.2 D | |
| Electrochromism | Dioxane | 10.1 D | |
| Computational (CASSCF) | Gas Phase | 6.25 - 7.58 D[1] | |
| Computational (MRCIS) | Gas Phase | 9.6 D[2] | |
| Computational (CC2) | Gas Phase | 10.1 D[2] | |
| TICT State (μe) | |||
| Solvatochromism/Thermochromism | Various | 15.3 - 17 D[3] | |
| Electrochromism | Dioxane | 16.2 D[4] | |
| Time-Resolved Microwave Conductivity | Various | ~15 D | |
| Computational (MRCIS) | Gas Phase | 15.3 D[2] | |
| Computational (CC2) | Gas Phase | 13.3 D[2] |
Table 1: Experimental and Computational Dipole Moments of DMABN. This table provides a comparative summary of the dipole moments of DMABN in its ground, locally excited (LE), and twisted intramolecular charge transfer (TICT) states, as determined by various experimental and computational methods.
Experimental Protocols
The determination of ground and excited state dipole moments relies on a variety of sophisticated experimental techniques. This section provides a detailed methodology for the most commonly employed methods for studying DMABN.
Solvatochromic Method using the Lippert-Mataga Equation
This is the most widely used method to estimate the change in dipole moment upon excitation (Δμ = μe - μg). It is based on the linear relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity function, as described by the Lippert-Mataga equation.
Experimental Workflow:
Figure 1: Workflow for determining the change in dipole moment (Δμ) using the solvatochromic method.
Detailed Steps:
-
Solvent Selection: A range of spectrograde solvents with varying dielectric constants (ε) and refractive indices (n) should be chosen. Commonly used solvents for DMABN studies include cyclohexane, 1,4-dioxane, dichloromethane, and acetonitrile.[5] All solvents should be of high purity and dried to remove any water content.[6]
-
Solution Preparation: Prepare a stock solution of DMABN in a suitable non-polar solvent. From this stock, prepare a series of dilute solutions in the selected solvents with concentrations typically ranging from 10⁻⁶ to 10⁻³ M.[4] The absorbance of the solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum of each solution, exciting at the absorption maximum, to determine the emission maximum (λ_em).
-
-
Data Analysis:
-
Convert the absorption and emission maxima from wavelength (nm) to wavenumbers (cm⁻¹).
-
Calculate the Stokes shift (Δν) for each solvent: Δν = ν_abs - ν_em.
-
Calculate the solvent polarity function (Δf) for each solvent using the following equation: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]
-
Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf).
-
Perform a linear regression on the data points. The slope of the line is given by: Slope = (2 * (Δμ)²) / (h * c * a³) where h is Planck's constant, c is the speed of light, and 'a' is the Onsager cavity radius of the solute molecule.
-
The Onsager cavity radius 'a' can be estimated from the molecular volume.
-
From the slope, the change in dipole moment (Δμ) can be calculated. Knowing the ground state dipole moment (μg), the excited state dipole moment (μe) can be determined.
-
Time-Resolved Microwave Conductivity (TRMC)
TRMC is a powerful technique to probe the change in dipole moment and polarizability of a molecule in its excited state. The principle involves photoexciting the sample with a short laser pulse and measuring the transient change in the microwave conductivity of the solution.
Experimental Setup:
References
- 1. eurjchem.com [eurjchem.com]
- 2. Time resolved microwave conductivity - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Spectroscopic Behavior of 4-(Dimethylamino)benzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and emission spectra of 4-(Dimethylamino)benzonitrile (DMABN), a molecule renowned for its unique dual fluorescence properties. This phenomenon, governed by the Twisted Intramolecular Charge Transfer (TICT) model, makes DMABN a sensitive probe for its local environment and a subject of extensive research in photochemistry and drug development. This document details the underlying photophysical principles, presents key quantitative data, outlines experimental protocols for spectral analysis, and visualizes the involved molecular processes.
Introduction to the Photophysics of DMABN
This compound is a prototypical example of a molecule exhibiting dual fluorescence, a phenomenon where two distinct emission bands are observed from a single chemical species. In nonpolar solvents, DMABN displays a single fluorescence band at higher energies (shorter wavelengths). However, in polar solvents, a second, highly red-shifted emission band appears at lower energies (longer wavelengths).[1][2] This solvatochromic behavior is attributed to the formation of two distinct excited states: a locally excited (LE) state and a charge-transfer (CT) state.[2][3]
The LE state is the initially populated excited state upon photoexcitation and is characterized by a planar geometry, similar to the ground state. The CT state, on the other hand, is a more polar species formed through a conformational change in the excited state, specifically the twisting of the dimethylamino group relative to the benzonitrile (B105546) ring.[2][4] This process is described by the Twisted Intramolecular Charge Transfer (TICT) model.
The Twisted Intramolecular Charge Transfer (TICT) Model
The TICT model postulates that upon excitation, the DMABN molecule can relax through two different pathways. In one pathway, it can return to the ground state from the LE state, emitting a photon and giving rise to the "normal" fluorescence band. Alternatively, in polar solvents, the molecule can undergo a conformational change by twisting the C-N bond connecting the dimethylamino group and the phenyl ring. This twisting motion leads to the formation of a highly polar TICT state, where there is a significant separation of charge between the electron-donating dimethylamino group and the electron-accepting benzonitrile moiety.[2][4]
The stabilization of this polar TICT state by the polar solvent environment lowers its energy, making it an accessible excited state minimum. Radiative decay from this TICT state to the ground state results in the "anomalous," red-shifted fluorescence band. The equilibrium between the LE and TICT states is highly dependent on the polarity of the solvent, with more polar solvents favoring the formation and stabilization of the TICT state, thus enhancing the intensity of the charge-transfer emission band.
Below is a conceptual diagram illustrating the photophysical processes involved in the dual fluorescence of DMABN, based on the TICT model.
Caption: Jablonski diagram illustrating the photophysical pathways of DMABN.
Quantitative Spectroscopic Data
The photophysical properties of DMABN are highly sensitive to the solvent environment. The following tables summarize the key spectroscopic data for DMABN in a range of solvents with varying polarities.
Table 1: Absorption and Emission Maxima of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | LE Emission Max (λ_em_LE) [nm] | TICT Emission Max (λ_em_TICT) [nm] |
| n-Hexane | 1.88 | 296[3] | 340[3] | - |
| Cyclohexane | 2.02 | 298[5] | 342[5] | - |
| Diethyl Ether | 4.34 | 301[3] | 348[3] | ~430 |
| Tetrahydrofuran (THF) | 7.58 | 302[5] | 350[5] | 465[5] |
| Dichloromethane | 8.93 | 304 | 355 | 475 |
| Acetonitrile | 37.5 | 300[3][5] | 358[3][5] | 480[3][5] |
| Methanol | 32.7 | 303 | 360 | 490 |
| Water | 80.1 | 301[5] | - | 510[5] |
Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ) of DMABN
| Solvent | LE Quantum Yield (Φ_f_LE) | TICT Quantum Yield (Φ_f_TICT) | LE Lifetime (τ_LE) [ns] | TICT Lifetime (τ_TICT) [ns] |
| n-Hexane | 0.02 | - | 3.4 | - |
| Acetonitrile | 0.003 | 0.12 | ~0.004 (4 ps)[1] | 2.9 - 4.8[1] |
Experimental Protocols
Accurate and reproducible spectroscopic measurements are crucial for studying the photophysics of DMABN. Below are detailed methodologies for sample preparation and spectral acquisition.
Sample Preparation
-
Reagents and Solvents:
-
This compound (DMABN) should be of high purity (≥98%).
-
Solvents used should be of spectroscopic grade to minimize interference from impurities.
-
-
Solution Preparation:
-
Prepare a stock solution of DMABN in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.
-
For spectroscopic measurements, dilute the stock solution with the desired solvent to a final concentration in the range of 1-10 µM. The optimal concentration should be chosen to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.
-
Procedure:
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
Fill one cuvette with the pure solvent to be used as a reference.
-
Fill the second cuvette with the DMABN solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 250-400 nm).
-
The absorption maximum (λ_abs) should be identified.
-
Emission Spectroscopy
-
Instrumentation: A sensitive spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is required.
-
Procedure:
-
Use a 1 cm path length quartz cuvette.
-
Set the excitation wavelength to the absorption maximum (λ_abs) of DMABN in the specific solvent.
-
Record the emission spectrum over a wavelength range that covers both the LE and TICT emission bands (e.g., 320-600 nm).
-
The emission maxima for the LE (λ_em_LE) and TICT (λ_em_TICT) bands should be determined.
-
The following diagram outlines the general workflow for the experimental analysis of DMABN's spectroscopic properties.
Caption: Experimental workflow for spectroscopic analysis of DMABN.
Conclusion
The absorption and emission spectra of this compound provide a fascinating case study in molecular photophysics. The phenomenon of dual fluorescence, elegantly explained by the Twisted Intramolecular Charge Transfer (TICT) model, highlights the profound influence of the local environment on the excited-state dynamics of a molecule. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and utilize the unique spectroscopic properties of DMABN in their respective fields. Further research into the precise quantum yields and lifetimes of the LE and TICT states in a broader range of solvents will continue to refine our understanding of this important molecule.
References
- 1. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Quantum yield of 4-(Dimethylamino)benzonitrile in different solvents
An In-depth Technical Guide on the Quantum Yield of 4-(Dimethylamino)benzonitrile in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield of this compound (DMABN) in various solvents. DMABN is a model compound for studying dual fluorescence and the Twisted Intramolecular Charge Transfer (TICT) phenomenon, making it a valuable tool in understanding molecular photophysics and designing fluorescent probes.
The Phenomenon of Dual Fluorescence in DMABN
This compound is a fluorescent molecule that exhibits a rare property known as dual fluorescence.[1][2][3] This means that upon excitation, it can emit light from two distinct excited states, resulting in two fluorescence bands in its emission spectrum.[3] These two states are the Locally Excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state .[4][5]
In nonpolar solvents, DMABN primarily exhibits fluorescence from the LE state, which is a planar conformation with a relatively small dipole moment.[1][2][5] However, in polar solvents, an additional, red-shifted fluorescence band appears.[4][5] This second band originates from the TICT state, a conformation where the dimethylamino group is twisted relative to the benzonitrile (B105546) moiety.[5][6] This twisted geometry facilitates a significant charge separation, leading to a large dipole moment.[5][6] The polar solvent molecules stabilize this highly polar TICT state, favoring its formation and subsequent emission.[5] The interplay between the LE and TICT states is highly dependent on the polarity of the surrounding solvent.[1][2][7]
Quantum Yield of DMABN in Various Solvents
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For DMABN, the quantum yields of both the LE and TICT emissions are strongly influenced by the solvent environment. Generally, the quantum yield of the LE emission decreases as the solvent polarity increases, while the quantum yield of the TICT emission increases.[8]
The following table summarizes the reported fluorescence quantum yields of DMABN in a range of solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | LE Quantum Yield (Φ_LE) | TICT Quantum Yield (Φ_TICT) | Total Quantum Yield (Φ_total) |
| Cyclohexane | 2.02 | 1.426 | ~0.22 | - | ~0.22 |
| 1,4-Dioxane | 2.21 | 1.422 | Present | Present | - |
| Diethyl Ether | 4.34 | 1.353 | - | - | - |
| Dichloromethane | 8.93 | 1.424 | Present | Present | - |
| Tetrahydrofuran | 7.58 | 1.407 | - | - | - |
| Acetone | 20.7 | 1.359 | - | - | - |
| Acetonitrile (B52724) | 37.5 | 1.344 | 0.00076 | 0.019 - 0.038 | - |
| Methanol | 32.7 | 1.329 | - | - | - |
| Dimethyl Sulfoxide | 46.7 | 1.479 | - | - | - |
| Water | 80.1 | 1.333 | - | - | - |
Note: A comprehensive and consistent set of quantum yield values across all solvents from a single source is challenging to obtain due to variations in experimental conditions. The data presented is a compilation from multiple studies.[4][9][10] In acetonitrile at 25°C, the LE fluorescence is strongly quenched, with a reported unquenched to quenched fluorescence quantum yield ratio of 290.[9]
Experimental Protocol for Determining Quantum Yield
The determination of the fluorescence quantum yield of DMABN involves several key experimental steps. The following protocol outlines a general methodology based on techniques described in the literature.[10]
Materials and Sample Preparation
-
DMABN: High-purity, sublimation-grade DMABN should be used.
-
Solvents: Spectroscopic grade solvents are required. Solvents should be checked for any fluorescent impurities before use.[10]
-
Standard: A well-characterized fluorescence standard with a known quantum yield in the same solvent or a similar one is needed for the relative quantum yield measurement. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Solutions: Prepare a series of dilute solutions of DMABN and the standard in the desired solvents. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]
Spectroscopic Measurements
-
Absorption Spectra: Record the UV-Vis absorption spectra of all sample and standard solutions using a spectrophotometer. Determine the absorbance at the chosen excitation wavelength.[10]
-
Fluorescence Spectra: Record the fluorescence emission spectra of all sample and standard solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.[10]
Quantum Yield Calculation (Relative Method)
The relative quantum yield (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Data Analysis for Dual Fluorescence
For DMABN, the total fluorescence spectrum is a superposition of the LE and TICT emission bands. To determine the individual quantum yields for the LE and TICT states, the overall spectrum needs to be deconvoluted into its two components. This can be achieved by fitting the spectrum with two Gaussian or log-normal functions. The integrated area of each fitted peak corresponds to the intensity (I_LE and I_TICT) of each component. The individual quantum yields can then be calculated using the relative method for each band.
Visualizing the Photophysics of DMABN
The following diagrams illustrate the key processes involved in the dual fluorescence of DMABN.
Conclusion
The solvent-dependent dual fluorescence of DMABN provides a fascinating case study in molecular photophysics. The quantum yields of its LE and TICT emissions are sensitive indicators of the local environment's polarity. A thorough understanding of these properties, obtained through rigorous experimental protocols, is crucial for researchers in fields ranging from fundamental chemical physics to the development of advanced fluorescent probes for biological and materials science applications. The provided guide offers a foundational framework for investigating and understanding the complex and intriguing photophysical behavior of this compound.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Twisted Intramolecular Charge Transfer (TICT) State in Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenomenon of Twisted Intramolecular Charge Transfer (TICT) is a cornerstone in the rational design of advanced fluorescent probes. These probes are instrumental in a myriad of applications, from fundamental biological research to high-throughput drug screening, owing to their remarkable sensitivity to the local microenvironment. This technical guide provides a comprehensive exploration of the TICT state, detailing its theoretical underpinnings, the molecular design principles for harnessing its unique photophysical properties, and the experimental methodologies for its characterization. Particular emphasis is placed on the practical application of TICT-based probes in sensing and bioimaging, offering a robust resource for professionals in chemical biology and drug development.
Core Principles of the TICT State
Twisted Intramolecular Charge Transfer is an excited-state process occurring in molecules typically composed of an electron donor (D) and an electron acceptor (A) moiety linked by a single bond that allows for torsional rotation.[1][2][3] Upon photoexcitation, the molecule transitions from its ground state (GS) to a locally excited (LE) or intramolecular charge transfer (ICT) state.[4][5] In suitable environments, a subsequent intramolecular rotation around the D-A bond can lead to a geometrically relaxed, highly polar, and charge-separated excited state known as the TICT state.[4][6]
The formation and stabilization of the TICT state are critically dependent on several factors:
-
Molecular Structure: The presence of strong electron-donating and accepting groups is essential for efficient charge separation.[4] The nature of the single bond linker also plays a crucial role in facilitating the twisting motion.
-
Solvent Polarity: Polar solvents are crucial for stabilizing the highly polar TICT state, often leading to a red-shifted emission compared to the LE/ICT state.[2][4] In nonpolar environments, the formation of the TICT state is often energetically unfavorable.
-
Solvent Viscosity: High viscosity can physically restrict the intramolecular rotation required for TICT state formation, leading to an increase in fluorescence from the LE/ICT state.[2][7] This property is exploited in "molecular rotor" probes.
-
Steric Hindrance: Bulky substituents near the rotatable bond can hinder the twisting motion, thereby influencing the equilibrium between the LE/ICT and TICT states.[8]
The photophysical consequences of TICT state formation are diverse and form the basis of its utility in fluorescent probes:
-
Dual Fluorescence: In some classic cases, such as with 4-(dimethylamino)benzonitrile (DMABN), both the LE and TICT states are emissive, resulting in two distinct fluorescence bands.[9] The relative intensities of these bands are sensitive to the environment.
-
Fluorescence Quenching: More commonly in probe design, the TICT state is "dark," meaning it returns to the ground state primarily through non-radiative decay pathways.[5][8] This leads to fluorescence quenching.
-
Large Stokes Shift: The emission from the TICT state, when it occurs, is significantly red-shifted relative to the absorption, resulting in a large Stokes shift that is advantageous for minimizing self-absorption and background interference in imaging applications.[9]
Design Strategies for TICT-Based Fluorescent Probes
The design of TICT-based probes hinges on modulating the equilibrium between a fluorescent "on" state (typically the LE/ICT state) and a "dark" or spectrally shifted "off" state (the TICT state). Two primary strategies are employed: fluorescence turn-on and ratiometric sensing.[9][10]
-
Turn-On Probes: These probes are designed to be initially in a quenched state due to efficient TICT formation.[9] Upon interaction with a specific analyte, the intramolecular rotation is restricted, inhibiting TICT and leading to a significant increase in fluorescence intensity.[11]
-
Ratiometric Probes: These probes exhibit dual emission from both the LE/ICT and TICT states.[9] The binding of an analyte causes a predictable change in the relative intensities of the two emission bands. Ratiometric measurements offer a built-in correction for variations in probe concentration, excitation intensity, and other environmental factors, leading to more accurate and reliable sensing.[9]
The general architecture of a TICT probe consists of an electron donor, a molecular rotor (the rotatable single bond), a linker, and an electron acceptor.[9]
Quantitative Data of Representative TICT Probes
The photophysical properties of TICT probes are highly sensitive to their environment. The following tables summarize key quantitative data for several well-characterized TICT probes, illustrating the effects of solvent polarity and viscosity.
| Probe | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| DMABN | n-Hexane | 298 | 340 (LE) | 0.02 | [8] |
| Acetonitrile | 296 | 350 (LE), 470 (TICT) | 0.02 (LE), 0.03 (TICT) | [8] | |
| Thioflavin T | Water | 412 | 490 | Low | [11] |
| In Aβ fibrils | 450 | 482 | High | [11] | |
| Nile Red | Toluene | 528 | 580 | 0.73 | [11] |
| Methanol | 552 | 635 | 0.11 | [11] |
Table 1: Photophysical properties of selected TICT probes in different solvents.
| Probe | Medium | Fluorescence Intensity | Lifetime (τ, ns) | Reference |
| CCVJ | Methanol | Low | - | [12] |
| Glycerol | High | - | [12] | |
| DCVJ | Ethanol | 1 | 0.1 | [7] |
| Glycerol | 100 | 2.8 | [7] |
Table 2: Viscosity-dependent fluorescence of molecular rotors based on the TICT mechanism.
Experimental Protocols for TICT State Characterization
A combination of spectroscopic and computational methods is typically employed to provide robust evidence for the formation and role of a TICT state.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Objective: To investigate the influence of solvent polarity and viscosity on the fluorescence emission spectra, quantum yields, and lifetimes.
Methodology:
-
Sample Preparation: Prepare solutions of the fluorescent probe in a series of solvents with varying polarity (e.g., from nonpolar alkanes to polar alcohols and acetonitrile) and viscosity (e.g., methanol-glycerol mixtures). The concentration should be low enough to avoid aggregation effects (typically in the micromolar range).
-
Steady-State Measurements:
-
Record the absorption spectra to determine the excitation wavelength (typically at the absorption maximum).
-
Record the fluorescence emission spectra in each solvent. Observe any shifts in the emission maximum and changes in the spectral shape (e.g., the appearance of a second emission band).
-
Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
-
Time-Resolved Measurements:
-
Measure the fluorescence decay kinetics using Time-Correlated Single Photon Counting (TCSPC) or a streak camera.[13]
-
In the case of dual emission, the decay profiles will often be multi-exponential, reflecting the dynamic equilibrium between the LE/ICT and TICT states. Fit the decay curves to a multi-exponential model to extract the lifetimes of the different excited state species.[14][15]
-
Femtosecond Transient Absorption Spectroscopy
Objective: To directly observe the kinetics of the excited-state structural changes leading to the formation of the TICT state.
Methodology:
-
Experimental Setup: Utilize a pump-probe transient absorption spectrometer. A femtosecond laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance as a function of time.
-
Data Acquisition: Record the transient absorption spectra at various delay times after excitation.
-
Data Analysis: The appearance of new absorption bands or the decay of existing bands on the picosecond to nanosecond timescale can provide direct evidence for the formation of the TICT state from the initially populated LE/ICT state.[4][13] The kinetics of these spectral changes can be fitted to determine the rate constants of the forward and reverse twisting processes.
Computational Modeling
Objective: To theoretically model the potential energy surfaces of the ground and excited states to understand the energetics of the TICT process.
Methodology:
-
Software: Use quantum chemistry software packages such as Gaussian, GAMESS, or ORCA.
-
Calculations:
-
Perform geometry optimizations of the molecule in its ground state (S₀) and first singlet excited state (S₁) using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), respectively.[16]
-
Calculate the potential energy surface of the S₁ state as a function of the dihedral angle of the rotatable bond connecting the donor and acceptor. The presence of a local minimum at a twisted geometry is indicative of a stable TICT state.[14]
-
Incorporate solvent effects using continuum solvation models (e.g., PCM) to simulate the stabilization of the polar TICT state in different media.[17]
-
Natural Bond Orbital (NBO) analysis can be used to quantify the degree of charge transfer in the LE/ICT and TICT states.[15]
-
Visualizing TICT Mechanisms and Workflows
The TICT Formation Pathway
References
- 1. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. [PDF] Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry | Semantic Scholar [semanticscholar.org]
- 4. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. photonics.com [photonics.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond [mdpi.com]
- 9. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01802A [pubs.rsc.org]
- 12. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03933A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental evidence of TICT state in 4-piperidinyl-1,8-naphthalimide – a kinetic and mechanistic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Experimental evidence of TICT state in 4-piperidinyl-1,8-naphthalimide – a kinetic and mechanistic study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP08555A [pubs.rsc.org]
- 16. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Twisted-internal charge transfer (TICT) state mechanisms may be less common than expected - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Phenomenon of Solvatochromism in DMABN: A Deep Dive into the Core Principles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, offers a profound window into the intricate dance of molecules and their immediate environment. Among the most iconic and extensively studied molecules in this field is 4-(dimethylamino)benzonitrile (DMABN). Its peculiar dual fluorescence behavior in polar solvents has sparked decades of research, leading to the development of fundamental models that explain intramolecular charge transfer (ICT) processes. This technical guide provides a comprehensive overview of the basic principles of solvatochromism in DMABN, intended for researchers, scientists, and professionals in drug development who leverage these principles for probing molecular environments.
The Discovery of Dual Fluorescence in DMABN
In the early 1960s, Lippert and colleagues observed that DMABN exhibits a single fluorescence band in nonpolar solvents, but a second, significantly red-shifted ("anomalous") emission band appears in polar solvents.[1] This discovery of dual fluorescence indicated the existence of two distinct emissive excited states, with the population of the lower-energy state being highly dependent on the polarity of the surrounding medium. This seminal observation laid the groundwork for decades of photophysical research aimed at elucidating the underlying mechanism.
The Twisted Intramolecular Charge Transfer (TICT) Model
The most widely accepted explanation for the dual fluorescence of DMABN is the Twisted Intramolecular Charge Transfer (TICT) model, proposed by Grabowski and coworkers.[2] This model postulates that upon photoexcitation, DMABN is initially promoted to a planar, locally excited (LE) state. In polar solvents, this LE state can then undergo a conformational change involving the rotation of the dimethylamino group to a position perpendicular to the benzonitrile (B105546) plane. This twisting motion facilitates a complete transfer of an electron from the donor (dimethylamino group) to the acceptor (benzonitrile group), forming a highly polar, charge-separated TICT state. This TICT state is stabilized by the polar solvent molecules, leading to the observed red-shifted fluorescence. In nonpolar solvents, the formation of the high-dipole moment TICT state is energetically unfavorable, and thus, only emission from the LE state is observed.
The core tenets of the TICT model are:
-
Photoexcitation: The molecule absorbs a photon and is promoted to a locally excited (LE) state, which is largely planar.
-
Conformational Change: In a polar environment, the dimethylamino group twists relative to the benzonitrile ring.
-
Charge Separation: This twisting motion leads to the formation of a highly polar, charge-separated TICT state.
-
Dual Fluorescence: Emission can occur from both the LE state (higher energy, shorter wavelength) and the solvent-stabilized TICT state (lower energy, longer wavelength).
Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
Alternative Models and Refinements
While the TICT model is widely accepted, several alternative or complementary models have been proposed to explain certain experimental observations that are not fully accounted for by the classical TICT mechanism.
-
Planar Intramolecular Charge Transfer (PICT) Model: This model suggests that the charge transfer can occur in a planar conformation, without the need for the full 90-degree twist of the dimethylamino group. The PICT model emphasizes the role of specific solvent interactions and vibronic coupling in facilitating charge separation.
-
Rehybridization Models (e.g., RICT): These models propose that changes in the hybridization of the atoms within the acceptor group, such as the cyano group in DMABN, can play a crucial role in the charge transfer process. For instance, the Rehybridized Intramolecular Charge Transfer (RICT) model suggests a bending of the cyano group.
It is important to note that these models are not necessarily mutually exclusive, and the actual photophysical behavior of DMABN may involve a complex interplay of these different mechanisms, depending on the specific solvent environment and other experimental conditions.
Caption: Alternative models for intramolecular charge transfer in DMABN.
Quantitative Data on DMABN Solvatochromism
The solvatochromic behavior of DMABN has been extensively quantified through spectroscopic measurements in a wide range of solvents. The following tables summarize key photophysical parameters.
Table 1: Absorption and Emission Maxima of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | LE Emission Max (λ_em_LE) [nm] | ICT Emission Max (λ_em_ICT) [nm] |
| n-Hexane | 1.88 | 1.375 | ~296 | ~340 | - |
| Cyclohexane | 2.02 | 1.426 | ~297 | ~342 | - |
| Diethyl Ether | 4.34 | 1.353 | ~298 | ~348 | ~420 |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | ~300 | ~350 | ~465 |
| Dichloromethane | 8.93 | 1.424 | ~301 | ~355 | ~470 |
| Acetonitrile | 37.5 | 1.344 | ~302 | ~358 | ~485 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | ~303 | ~360 | ~495 |
| Water | 80.1 | 1.333 | ~305 | ~365 | ~510 |
Note: The exact values may vary slightly depending on the experimental conditions and data source.
Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ_f) of DMABN
| Solvent | Φ_f (LE) | Φ_f (ICT) | τ_f (LE) [ns] | τ_f (ICT) [ns] |
| n-Hexane | ~0.02 | - | ~2.5 | - |
| Diethyl Ether | - | - | ~1.8 | ~3.0 |
| Acetonitrile | <0.01 | ~0.1 | ~0.1 | ~3.4 |
| Water | <0.01 | ~0.05 | - | ~2.9 |
Note: Quantum yields and lifetimes are highly sensitive to experimental conditions, particularly the presence of oxygen and other quenchers.
Experimental Protocols
Accurate and reproducible measurements are crucial for studying solvatochromism. Below are detailed methodologies for key experiments.
Synthesis and Purification of DMABN
For high-precision spectroscopic studies, commercially available DMABN should be purified, typically by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and water, followed by vacuum sublimation to remove any volatile impurities. The purity should be verified by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Solvent Preparation
Solvents used for solvatochromic studies must be of the highest purity available (spectroscopic grade). They should be dried and distilled according to standard procedures to remove water and other impurities that can significantly affect the fluorescence properties of DMABN. It is also crucial to deoxygenate the solvents by bubbling with an inert gas (e.g., argon or nitrogen) prior to measurements, as dissolved oxygen is an efficient quencher of fluorescence.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of DMABN in various solvents.
Methodology:
-
Sample Preparation: Prepare a stock solution of purified DMABN in a volatile solvent (e.g., acetonitrile) at a concentration of approximately 1 mM. From this stock solution, prepare dilute solutions of DMABN in the desired solvents in quartz cuvettes. The final concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurements: Record the absorption spectra of the DMABN solutions using a UV-Vis spectrophotometer over a wavelength range of approximately 250-400 nm. A solvent blank should be recorded and subtracted from the sample spectra.
-
Fluorescence Measurements: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step. The emission should be scanned over a range that covers both the LE and ICT bands (e.g., 320-600 nm). The excitation and emission slit widths should be optimized to achieve a good signal-to-noise ratio without spectral distortion.
-
Data Analysis: Determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em) for both the LE and ICT bands. The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
Caption: Experimental workflow for steady-state spectroscopy of DMABN.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetimes of the LE and ICT states.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. The excitation source should be a pulsed laser or a light-emitting diode (LED) with a pulse width significantly shorter than the expected fluorescence lifetimes (typically in the picosecond range). The excitation wavelength should be at the absorption maximum of DMABN.
-
Sample Preparation: Prepare deoxygenated solutions of DMABN as described for steady-state measurements.
-
Data Acquisition: Collect the fluorescence decay profiles at the emission maxima of the LE and ICT bands. The instrument response function (IRF) should be measured using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Data Analysis: The fluorescence decay data is analyzed by deconvolution of the experimental decay with the IRF. The decay profiles are typically fitted to a sum of exponential functions to extract the fluorescence lifetimes (τ_f). For DMABN in polar solvents, a biexponential decay is often observed at the LE emission wavelength (a fast decay corresponding to the conversion to the TICT state and a slower decay of the remaining LE population), while a rise time followed by a single exponential decay is expected at the ICT emission wavelength.
The Lippert-Mataga Plot: Quantifying Solvent Effects
The Lippert-Mataga equation provides a powerful tool for quantifying the effect of solvent polarity on the Stokes shift (the difference in wavenumber between the absorption and emission maxima). The equation relates the Stokes shift (Δν) to the change in the dipole moment of the molecule upon excitation (Δμ = μ_e - μ_g) and the orientation polarizability of the solvent (Δf):
Δν = (2(Δμ)² / (hc a³)) * Δf + constant
where:
-
h is Planck's constant
-
c is the speed of light
-
a is the Onsager cavity radius of the solute
-
Δf = (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1)
A plot of the Stokes shift versus the solvent orientation polarizability (a Lippert-Mataga plot) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment upon excitation. For DMABN, a significantly larger slope is observed for the ICT emission compared to the LE emission, providing strong evidence for the highly polar nature of the TICT state.
Conclusion
The solvatochromism of DMABN remains a cornerstone of photophysics, providing a rich platform for understanding the intricate interplay between molecular structure, electronic states, and the surrounding solvent environment. The TICT model, along with its refinements, offers a robust framework for interpreting the dual fluorescence phenomenon. The quantitative data and detailed experimental protocols presented in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to explore and apply the principles of solvatochromism in their own scientific endeavors, from fundamental studies of molecular interactions to the design of novel fluorescent probes for applications in drug discovery and materials science.
References
Unraveling the Conformational Dynamics of 4-(Dimethylamino)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzonitrile (DMABN) is a cornerstone molecule in the study of photoinduced intramolecular charge transfer (ICT) processes. Its unique dual fluorescence behavior, highly sensitive to solvent polarity, has made it a workhorse for understanding fundamental photochemical reactions and a valuable probe for microenvironments in chemical and biological systems. This technical guide provides an in-depth exploration of the molecular structure and conformational dynamics of DMABN, with a focus on the interplay between its ground and excited states that gives rise to its remarkable photophysical properties.
The phenomenon of dual fluorescence in DMABN is widely explained by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change involving the twisting of the dimethylamino group relative to the benzonitrile (B105546) moiety.[1] This leads to the formation of a highly polar, charge-separated TICT state, which is stabilized in polar solvents and gives rise to a red-shifted emission band.[1] Understanding the precise geometric changes and the energy landscape of these different states is crucial for harnessing the full potential of DMABN and its derivatives in various applications.
This guide summarizes key quantitative data on the molecular structure of DMABN in its different electronic states, details the experimental and computational methodologies used to elucidate these structures, and provides visualizations of the critical TICT pathway and typical investigative workflows.
Molecular Structure and Conformation: A Quantitative Overview
The photophysical behavior of DMABN is intrinsically linked to its molecular geometry. In the ground state (S₀), DMABN is an essentially planar molecule. However, upon excitation, significant structural rearrangements occur, leading to distinct conformations for the locally excited (LE) and the twisted intramolecular charge transfer (TICT) states.
Ground State (S₀) Conformation
Experimental and theoretical studies concur that the heavy-atom framework of DMABN in its electronic ground state is predominantly planar.[2] However, the amino group exhibits slight pyramidalization. Rotationally resolved fluorescence excitation spectroscopy has shown the dimethylamino group to be pyramidalized by approximately 1 degree.[2] X-ray diffraction measurements have indicated a wagging angle of the amino group of about 7.7° at 253 K.[3]
Excited State (S₁): LE and TICT Conformers
Upon photoexcitation, DMABN populates the first singlet excited state (S₁), which can exist in at least two distinct conformations: the locally excited (LE) state and the twisted intramolecular charge transfer (TICT) state.
The LE state is characterized by a geometry that is largely similar to the ground state, with only minor changes in bond lengths and angles. However, it exhibits a greater degree of pyramidalization and a slight twisting of the dimethylamino group. High-resolution spectroscopic studies have determined that in the S₁ state, the dimethylamino group is pyramidalized by about 3 degrees and twisted by approximately 25 degrees.[2]
The TICT state is the result of a significant conformational change from the LE state, involving a nearly 90-degree rotation of the dimethylamino group around the C-N bond. This perpendicular arrangement decouples the p-orbitals of the donor (dimethylamino) and acceptor (benzonitrile) moieties, facilitating a full charge separation.[4]
The following tables summarize the key geometric parameters for the ground, LE, and TICT states of DMABN as determined by various experimental and computational methods.
Table 1: Key Dihedral Angles of DMABN in Different Electronic States
| State | Method | Twist Angle (θ) of Dimethylamino Group | Pyramidalization/Wagging Angle (δ) of Amino Nitrogen | Reference |
| S₀ | Rotationally Resolved Spectroscopy | ~0° | ~1° (pyramidalization) | [2] |
| S₀ | X-ray Diffraction (253 K) | 0.0° | 7.7° (wagging) | [3] |
| S₀ | MP2/SVP Calculation | 0.0° | 10.2° (wagging) | [3] |
| S₁ (LE) | Rotationally Resolved Spectroscopy | ~25° | ~3° (pyramidalization) | [2] |
| S₁ (LE) | MRCIS(8,7)/ANO-DZ Calculation | 13.9° | 0° | [3] |
| S₁ (TICT) | Theoretical Models | ~90° | - | [4] |
Table 2: Selected Bond Lengths (in Å) of DMABN in Different Electronic States from Computational Studies
| Bond | S₀ (MP2/SVP) | S₁ (LE) (MRCIS) | S₁ (TICT) (Theoretical) | Reference |
| C-N (amino) | 1.372 | Elongated | Further Elongated | [3] |
| C-C (phenyl ring) | Varies | Minor Changes | Quinoidal Distortion | [3] |
| C-CN | Varies | Minor Changes | Shortened | [3] |
| C≡N | ~1.18 | Minor Changes | Slightly Stretched | [3] |
Experimental and Computational Methodologies
A combination of sophisticated experimental techniques and high-level computational methods has been employed to unravel the structural and conformational dynamics of DMABN.
Experimental Protocols
Rotationally Resolved Fluorescence Excitation Spectroscopy
This high-resolution technique provides precise information about the geometry of molecules in the gas phase.
-
Sample Preparation and Introduction: DMABN is heated in an oven to generate a vapor, which is then seeded into an inert carrier gas (e.g., argon) at a pressure of 0.2-1.0 bar.[5]
-
Molecular Beam Generation: The gas mixture is expanded through a small nozzle (e.g., 0.15 mm diameter) into a vacuum chamber.[5] This process cools the molecules to very low rotational and vibrational temperatures, simplifying their spectra. The molecular beam is then skimmed to select the central, coldest part of the expansion.[5]
-
Laser Excitation: The skimmed molecular beam is crossed perpendicularly with a narrow-bandwidth tunable UV laser. The laser frequency is scanned across the S₁ ← S₀ electronic transition.
-
Fluorescence Detection: The total fluorescence emitted from the excited molecules is collected by a photomultiplier tube as a function of the laser frequency.
-
Data Analysis: The resulting high-resolution spectrum, consisting of thousands of individual rovibronic lines, is fitted using a suitable Hamiltonian to extract precise rotational constants. These constants are then used to determine the molecule's moments of inertia and, consequently, its detailed geometry in both the ground and excited electronic states.[2]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state.
-
Crystallization: High-quality single crystals of DMABN are grown from a suitable solvent by slow evaporation or cooling.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. This initial model is then refined to obtain precise bond lengths, bond angles, and torsion angles.[6] PubChem contains crystal structure data for DMABN with the Crystallography Open Database (COD) number 2101150.[7]
Computational Methodologies
Theoretical calculations are indispensable for mapping the potential energy surfaces of the excited states and for interpreting experimental data.
-
Ground State Geometry Optimization: The geometry of the S₀ state is typically optimized using methods like Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with appropriate basis sets (e.g., SVP).[3]
-
Excited State Calculations: The geometries and energies of the LE and TICT states are investigated using a variety of methods:
-
Time-Dependent Density Functional Theory (TDDFT): This is a widely used method for calculating excited state properties. Range-separated functionals like CAM-B3LYP have been shown to be successful in describing the LE and charge-transfer states of DMABN.[8]
-
Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI): These high-level ab initio methods are used for a more accurate description of the electronic structure of the excited states, especially in regions of the potential energy surface where multiple electronic states are close in energy.[3]
-
Coupled-Cluster Methods (e.g., CC2): These methods provide a robust and accurate description of excited state geometries and properties.[8]
-
-
Solvent Effects: To model the influence of the solvent on the photophysics of DMABN, continuum solvation models (e.g., Polarizable Continuum Model, PCM) or explicit solvent molecules in a quantum mechanics/molecular mechanics (QM/MM) framework are often employed.[8]
-
Software: Commonly used quantum chemistry software packages for these calculations include ORCA, Gaussian, and Q-Chem.[8][9]
Visualizing the Dynamics of DMABN
Twisted Intramolecular Charge Transfer (TICT) Pathway
The formation of the TICT state from the initially populated LE state is a dynamic process that can be visualized as a signaling pathway.
Caption: The Twisted Intramolecular Charge Transfer (TICT) pathway in DMABN.
Experimental and Computational Workflow
Investigating the molecular structure and conformation of DMABN typically involves a synergistic approach combining experimental measurements and theoretical calculations.
Caption: A typical workflow for studying the molecular structure of DMABN.
Conclusion
The intricate relationship between the molecular structure and photophysical properties of this compound has been extensively studied, revealing a fascinating story of conformational dynamics in the excited state. The planarity of the ground state gives way to pyramidalized and twisted geometries upon photoexcitation, with the formation of the highly polar TICT state being the key to its characteristic dual fluorescence. A powerful combination of high-resolution gas-phase spectroscopy, solid-state X-ray diffraction, and sophisticated quantum chemical calculations has been instrumental in painting a detailed picture of these structural transformations. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers and scientists seeking to understand, utilize, and further explore the rich photochemistry of DMABN and related charge-transfer systems in the development of novel molecular probes, sensors, and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Twisted intramolecular charge transfer states: rotationally resolved fluorescence excitation spectra of 4,4'-dimethylaminobenzonitrile in a molecular beam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. High resolution rotationally resolved UV spectroscopy [mbp.science.ru.nl]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 4-(Dimethylamino)benzonitrile: Photophysics, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 4-(Dimethylamino)benzonitrile (DMABN), a molecule of significant interest due to its unique photophysical properties. This document details its core characteristics, experimental methodologies for its study, and its applications as a fluorescent probe, offering valuable insights for researchers in chemistry, materials science, and drug development.
Core Concepts: Dual Fluorescence and the TICT Model
This compound is a prototypical example of a molecule exhibiting dual fluorescence, a phenomenon where two distinct emission bands are observed.[1] In nonpolar solvents, DMABN displays a "normal" fluorescence band corresponding to a locally excited (LE) state.[2] As the polarity of the solvent increases, a second, "anomalous," red-shifted emission band appears, which is attributed to a Twisted Intramolecular Charge Transfer (TICT) state.[1][3]
Upon photoexcitation, the molecule transitions to an excited state. In polar environments, this excited state can relax into a highly polar, charge-separated TICT state. This state is characterized by the twisting of the dimethylamino group perpendicular to the benzonitrile (B105546) moiety, leading to a significant increase in the excited-state dipole moment.[3] The intensity and position of this second emission band are highly sensitive to the local environment, making DMABN a valuable probe for solvent polarity and microviscosity.[2]
Quantitative Photophysical Data
The photophysical properties of DMABN are strongly dependent on the solvent environment. The following tables summarize key quantitative data extracted from various studies.
Table 1: Absorption and Emission Maxima of DMABN in Various Solvents [2][4]
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | LE Emission Max (λ_em_LE) [nm] | ICT Emission Max (λ_em_ICT) [nm] |
| Cyclohexane (B81311) | 2.02 | 297 | 338 | - |
| n-Hexane | 1.88 | 296 | 340 | - |
| Diethyl Ether | 4.34 | 300 | 345 | 460 |
| Tetrahydrofuran (THF) | 7.58 | 301 | 348 | 470 |
| Dichloromethane | 8.93 | 304 | 355 | 485 |
| Acetonitrile (B52724) | 37.5 | 302 | 350 | 475 |
| Methanol | 32.7 | 300 | 352 | 490 |
| Water | 80.1 | - | 360 | 510 |
Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of DMABN
| Solvent | Φ_LE | Φ_ICT | τ_LE [ps] | τ_ICT [ns] |
| Cyclohexane | 0.02 | - | 2300 | - |
| n-Hexane | 0.02 | - | 2400 | - |
| Diethyl Ether | - | - | 13 | 3.6 |
| Acetonitrile | 0.003 | 0.18 | 4.3 | 2.9, 4.8[5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The dual lifetimes reported for the ICT state in acetonitrile reflect the complexity of the excited state dynamics.
Synthesis of this compound
A common synthetic route to this compound involves the methylation of 4-aminobenzonitrile (B131773).
General Synthetic Protocol
Reactants:
-
4-aminobenzonitrile
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A base (e.g., sodium carbonate, potassium carbonate)
-
An appropriate solvent (e.g., ethanol, acetone)
Procedure:
-
Dissolve 4-aminobenzonitrile and the base in the chosen solvent in a reaction flask.
-
Heat the mixture to a suitable temperature (e.g., 60°C).[6]
-
Slowly add the methylating agent to the reaction mixture.
-
Allow the reaction to proceed for several hours with stirring.
-
After the reaction is complete, cool the mixture and precipitate the product by adding water.
-
Filter the crude product and wash it with cold water and ethanol.[6]
-
Recrystallize the crude product from a suitable solvent (e.g., cyclohexane) to obtain pure this compound.[7]
Purification: For high-purity DMABN, particularly for spectroscopic studies, further purification may be necessary. This can include recrystallization from solvents like cyclohexane or ethanol, and drying under vacuum.[7][8] For removal of specific impurities like isonitriles, treatment with concentrated HCl followed by drying with K2CO3 can be employed.[8]
Experimental Protocols for DMABN Studies
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a key technique for studying the excited-state dynamics of DMABN. A typical experimental setup involves:
-
Excitation Source: A picosecond or femtosecond pulsed laser to excite the sample.
-
Sample Chamber: A cuvette containing a dilute solution of DMABN in the solvent of interest.
-
Detection System: A streak camera or a time-correlated single photon counting (TCSPC) system to measure the fluorescence decay as a function of time and wavelength.[9]
The data obtained allows for the determination of fluorescence lifetimes of the LE and ICT states, providing insights into the rates of charge transfer and other relaxation processes.
Transient Absorption Spectroscopy
Transient absorption spectroscopy provides information about the excited-state absorption of DMABN and the kinetics of the interconversion between the LE and ICT states. A common setup includes:
-
Pump Pulse: An ultrashort laser pulse to excite the DMABN sample.
-
Probe Pulse: A white-light continuum pulse, delayed in time with respect to the pump pulse, to probe the absorption changes in the sample.[9]
-
Spectrometer and Detector: To record the difference in absorbance of the probe light with and without the pump pulse.
This technique allows for the direct observation of the formation and decay of the transient LE and ICT states.
Computational Chemistry Methods
A variety of computational methods are employed to model the electronic structure and dynamics of DMABN in its ground and excited states:
-
Ab initio methods: Complete Active Space Self-Consistent Field (CASSCF) and Complete Active Space with Second-Order Perturbation Theory (CASPT2) are used for accurate calculations of excited state energies and properties.[4]
-
Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excitation energies and simulating absorption and emission spectra.[4][10]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach is used to model the behavior of DMABN in a solvent environment, treating the DMABN molecule with quantum mechanics and the solvent molecules with molecular mechanics.[4][11][12]
Visualizing DMABN's Photophysical Processes
The following diagrams, generated using the DOT language, illustrate the key processes and experimental workflows related to DMABN studies.
Applications in Research and Development
Fluorescent Probing of Microenvironments
The sensitivity of DMABN's dual fluorescence to the local environment makes it a powerful tool for probing the polarity and viscosity of various systems.[2] It has been utilized to:
-
Determine the critical micelle concentration of surfactants.[2]
-
Investigate the solvation dynamics in ionic liquids.[2]
-
Probe the molecular weight of polymers.[2]
Relevance to Drug Development
While not a therapeutic agent itself, the principles demonstrated by DMABN are relevant to drug development professionals. The dimethylamino group is a common pharmacophore found in many FDA-approved drugs. Understanding the intramolecular charge transfer and environmental sensitivity of molecules like DMABN can provide insights into:
-
Drug-Biomolecule Interactions: The local environment of a drug binding to a protein or membrane can significantly alter its photophysical properties. Probes based on the DMABN scaffold could potentially be used to study these interactions.
-
Drug Delivery Systems: The release of a drug from a carrier system often involves a change in the local environment. DMABN and its derivatives could serve as model compounds to probe the polarity and viscosity within drug delivery vehicles like nanoparticles and liposomes.[13][14][15]
-
Sensing Applications: Derivatives of DMABN have been designed as fluorescent sensors for biologically relevant molecules such as saccharides and fluoride (B91410) ions.[16] This highlights the potential for developing new diagnostic tools based on this molecular framework.
Conclusion
This compound remains a cornerstone molecule for understanding intramolecular charge transfer processes and the influence of the microenvironment on molecular photophysics. The wealth of quantitative data available, coupled with sophisticated experimental and computational techniques, continues to provide deeper insights into its complex behavior. For researchers in both fundamental and applied sciences, including those in drug development, DMABN serves as an invaluable model system and a versatile molecular scaffold for the design of novel fluorescent probes and sensors.
References
- 1. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the πσ* state in intramolecular charge transfer of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nathan.instras.com [nathan.instras.com]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-(N,N-Dimethylamine)benzonitrile (DMABN) derivatives with boronic acid and boronate groups: new fluorescent sensors for saccharides and fluoride ion - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling and Laboratory Applications of 4-(Dimethylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Dimethylamino)benzonitrile (DMABN), a versatile laboratory chemical. It details critical safety protocols, handling procedures, and disposal methods. Furthermore, it explores its primary applications as a key intermediate in the synthesis of advanced materials and as a polarity-sensitive fluorescent probe, offering example experimental protocols for these uses. This document is intended to equip researchers, particularly those in drug development, with the necessary knowledge to safely handle and effectively utilize this compound in a laboratory setting.
Core Safety and Hazard Information
This compound is a hazardous substance that requires careful handling to mitigate risks. It is classified as toxic or harmful through multiple exposure routes and is a notable skin and eye irritant.[1][2][3]
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with DMABN.[1][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Note: Classifications may vary slightly between suppliers.[1][3][4]
Physical and Chemical Properties
Understanding the physical and chemical properties of DMABN is fundamental to its safe handling and use in experimental setups.
| Property | Value |
| Chemical Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol [1][5][6] |
| Appearance | White to light brown or yellow crystalline powder[1][2] |
| Melting Point | 72-78 °C[2][5][6] |
| Boiling Point | 318 °C[2][5][6] |
| Solubility | Soluble in methanol[2] |
| CAS Number | 1197-19-9[1][5] |
Safe Laboratory Handling and Procedures
Adherence to strict safety protocols is mandatory when working with this compound. The following sections outline the necessary engineering controls, personal protective equipment (PPE), and handling procedures.
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are the first line of defense against exposure.
-
Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation of its dust or vapors.[3][7] Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[7]
-
Personal Protective Equipment :
-
Eye Protection : Chemical splash goggles are required.[7]
-
Hand Protection : Wear nitrile gloves. Inspect gloves for any signs of damage before use and dispose of them properly after handling the compound.[8]
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[8]
-
Respiratory Protection : For situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
-
Safe Handling and Storage Workflow
The following diagram illustrates a logical workflow for the safe handling and storage of DMABN in a laboratory setting.
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be stored in a locked cabinet or facility to restrict access.
Disposal : All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[9] Dispose of this waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[7] For contaminated nitrile gloves, it is important to note that they are often disposed of as hazardous waste and are not typically recyclable through standard programs, especially after contact with toxic chemicals.[10][11][12][13]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
The following decision tree outlines the initial steps to be taken in case of accidental exposure to DMABN.
Spill Response
-
Small Spills : Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7][9] Collect the material in a sealed, labeled container for hazardous waste disposal.
-
Large Spills : Evacuate the area immediately.[9] Prevent the spill from entering drains. Contact your institution's environmental health and safety department for assistance with cleanup.
Experimental Protocols and Applications
This compound is a valuable compound in both materials science and biological research. Its primary applications are as a precursor in organic synthesis and as a fluorescent probe.
Application in Organic Synthesis: Diketopyrrolopyrrole (DPP) Dyes
DMABN can be used as a nitrile precursor in the synthesis of diketopyrrolopyrrole (DPP) dyes, which are high-performance pigments and optoelectronic materials.[6] The following is a representative, generalized protocol for the synthesis of a DPP derivative, which would require optimization for specific substrates.
Objective : To synthesize a symmetrical DPP derivative from an aryl nitrile (e.g., this compound) and a succinate (B1194679) ester.
Materials :
-
This compound
-
Diethyl succinate
-
Sodium tert-butoxide
-
2-Methyl-2-butanol (or another high-boiling alcohol solvent)
-
Anhydrous iron(III) chloride (catalytic amount)
-
Standard laboratory glassware for reflux and filtration
Procedure :
-
Prepare the Base : In a dry, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add sodium metal chunks to 2-methyl-2-butanol. Add a catalytic amount of anhydrous iron(III) chloride. Heat the mixture to reflux until all the sodium has reacted to form sodium 2-methyl-2-butoxide.[14]
-
Reaction Initiation : Cool the reaction mixture to approximately 95-100 °C. Add the this compound to the flask, followed by the dropwise addition of diethyl succinate.[14]
-
Reaction : The reaction mixture will typically turn a deep color (often red or dark purple). Allow the reaction to stir at this temperature overnight.
-
Workup : Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing methanol to precipitate the crude DPP product.
-
Purification : Collect the solid product by vacuum filtration. Wash the solid extensively with methanol to remove unreacted starting materials and byproducts. The crude product can be further purified by column chromatography or recrystallization.
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application as a Polarity-Sensitive Fluorescent Probe
DMABN exhibits dual fluorescence, a property that makes it sensitive to the polarity of its microenvironment.[15][16] This characteristic allows it to be used as a probe in various applications, including cellular imaging to map local polarity in organelles like lipid droplets.[17][18][19] The following is an adapted protocol for live-cell imaging using a polarity-sensitive probe, which would need to be optimized for DMABN.
Objective : To visualize and assess the polarity of lipid droplets in live cells using a polarity-sensitive fluorescent probe.
Materials :
-
Live cells (e.g., HeLa or other suitable cell line) cultured on glass-bottom imaging dishes
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Fluorescence microscope (confocal recommended) with appropriate filter sets
Procedure :
-
Prepare Stock Solution : Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store this solution in small aliquots at -20°C, protected from light.
-
Prepare Staining Solution : On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium to a final working concentration. This concentration should be optimized but a starting range of 1-10 µM is recommended.[20][21]
-
Cell Staining :
-
Remove the culture medium from the adherent cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[20]
-
-
Washing : Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
Imaging : Add fresh, pre-warmed culture medium to the cells. Image immediately using a fluorescence microscope. The excitation and emission wavelengths will need to be determined based on the specific microscope setup and the known spectral properties of DMABN in different polarity environments. For ratiometric imaging, fluorescence intensity would be captured in two separate emission channels corresponding to the locally excited (LE) and intramolecular charge transfer (ICT) states.
Relevance to Drug Development: Toxicity and Biological Activity Screening
While this compound is primarily a tool for synthesis and biophysical studies, any compound considered for use in a biological context, especially in drug development, must be evaluated for its potential biological effects and toxicity. There is currently a lack of specific data on the interaction of DMABN with defined signaling pathways. However, as an aromatic amine and a nitrile, its potential for cytotoxicity and genotoxicity should be considered.[22][23][24][25][26]
The initial stages of drug discovery involve a screening cascade to evaluate a compound's biological effects.[27][28][29][30] The following diagram illustrates a general workflow for assessing the biological impact of a novel chemical entity like DMABN.
For a compound like DMABN, initial cytotoxicity assays (e.g., MTT or LDH release assays) would be essential to determine its effect on cell viability and establish a non-toxic concentration range for further experiments.[27] Should any biological activity be observed in a primary screen, subsequent studies would be required to elucidate the mechanism of action, including its effects on specific signaling pathways. Given the known hazards of aromatic amines, genotoxicity assays would also be a critical component of a comprehensive safety assessment.[23]
References
- 1. This compound | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1197-19-9 | TCI AMERICA [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1197-19-9|this compound|BLD Pharm [bldpharm.com]
- 5. 4-(ジメチルアミノ)ベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1197-19-9 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. nj.gov [nj.gov]
- 10. polycarbin.com [polycarbin.com]
- 11. greenlab.uga.edu [greenlab.uga.edu]
- 12. gloves.com [gloves.com]
- 13. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 14. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Polarity-Sensitive Probes for Superresolution Stimulated Emission Depletion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Cytotoxicity of aromatic amines in rat liver and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. storage.imrpress.com [storage.imrpress.com]
- 24. Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. accio.github.io [accio.github.io]
- 30. helda.helsinki.fi [helda.helsinki.fi]
Methodological & Application
Illuminating Molecular Environments: 4-(Dimethylamino)benzonitrile as a Fluorescent Polarity Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzonitrile (DMABN) is a powerful fluorescent probe renowned for its sensitivity to the polarity of its microenvironment. This property stems from its unique photophysical behavior, specifically the phenomenon of Twisted Intramolecular Charge Transfer (TICT). Upon excitation, DMABN can exist in two distinct emissive states: a locally excited (LE) state and a charge-transfer (CT) state. In nonpolar environments, fluorescence primarily occurs from the LE state, resulting in emission at shorter wavelengths. Conversely, in polar environments, the twisted, more polar CT state is stabilized, leading to a significant red-shift in the fluorescence emission. This dual fluorescence makes DMABN an invaluable tool for probing the polarity of various chemical and biological systems, including protein binding sites, lipid membranes, and drug delivery vehicles.
Principle of Operation: The TICT Mechanism
The polarity-sensing capability of DMABN is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism. In the ground state, the dimethylamino group is nearly coplanar with the benzonitrile (B105546) ring. Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, which maintains this planar conformation. In polar solvents, a conformational change can occur in the excited state, where the dimethylamino group twists to a perpendicular orientation relative to the benzonitrile ring. This twisting facilitates a full charge separation, forming a highly polar TICT state that is stabilized by the surrounding polar solvent molecules. The dual fluorescence arises from emission from both the LE and TICT states, with the ratio and wavelengths of these emissions being highly dependent on the polarity of the environment.[1][2]
Data Presentation
The photophysical properties of DMABN are highly sensitive to solvent polarity. The following tables summarize the key fluorescence parameters of DMABN in a range of solvents with varying dielectric constants.
Table 1: Photophysical Properties of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | LE Emission Max (λ_em, nm) | TICT Emission Max (λ_em, nm) |
| Cyclohexane | 2.02 | ~295 | ~340 | - |
| 1,4-Dioxane | 2.21 | ~298 | ~345 | ~430 |
| Tetrahydrofuran (THF) | 7.58 | ~300 | ~350 | ~460 |
| Dichloromethane | 8.93 | ~301 | ~350 | ~470 |
| Acetonitrile | 37.5 | ~302 | ~350 | ~480 |
| Water | 80.1 | ~300 | ~355 | ~490 |
Data compiled from multiple sources.[3][4][5]
Table 2: Fluorescence Quantum Yields (Φ) and Lifetimes (τ) of DMABN
| Solvent | LE Quantum Yield (Φ_LE) | TICT Quantum Yield (Φ_TICT) | LE Lifetime (τ_LE, ns) | TICT Lifetime (τ_TICT, ns) |
| Cyclohexane | ~0.02 | - | ~3.5 | - |
| 1,4-Dioxane | ~0.01 | ~0.03 | ~3.0 | ~2.5 |
| Acetonitrile | <0.01 | ~0.2 | ~0.1 | ~3.4 |
Note: Quantum yields and lifetimes can vary depending on the specific experimental conditions. The data presented here are representative values.[3][6]
Experimental Protocols
The following are detailed protocols for key applications of DMABN as a fluorescent polarity probe. These protocols are adapted from established fluorescence spectroscopy methods.
Protocol 1: Probing the Polarity of Protein Binding Sites
This protocol describes how to use DMABN to characterize the polarity of a protein's ligand-binding site.
Materials:
-
This compound (DMABN)
-
Purified protein of interest
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of DMABN in a minimal amount of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute with the assay buffer. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting protein structure.
-
Prepare a stock solution of the purified protein in the assay buffer at a known concentration.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of DMABN (around 300 nm).
-
Record the fluorescence emission spectrum of a DMABN solution in the assay buffer alone (from 320 nm to 600 nm). This will serve as the control.
-
Titrate the DMABN solution with increasing concentrations of the protein. After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the emission spectrum.
-
-
Data Analysis:
-
Observe the changes in the fluorescence spectrum of DMABN upon addition of the protein. An increase in the intensity of the TICT emission band (at longer wavelengths) and a corresponding decrease in the LE band (at shorter wavelengths) indicates that DMABN is binding to a polar site on the protein.
-
Conversely, an enhancement of the LE emission suggests binding to a hydrophobic pocket.
-
The ratio of the TICT to LE emission intensities can be used to quantify the polarity of the binding site.
-
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Resolved Fluorescence of DMABN
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzonitrile (DMABN) is a fluorescent molecule renowned for its dual emission characteristics, which are highly sensitive to the polarity of its microenvironment.[1][2] This property makes it an invaluable probe in various research areas, including the study of solvent effects, protein dynamics, and the formulation of drug delivery systems. The dual fluorescence arises from two distinct excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[3][4] Upon photoexcitation in polar solvents, DMABN can transition from the initial LE state to the lower-energy TICT state, resulting in a red-shifted emission band.[5][6] The kinetics of this process, occurring on the picosecond to femtosecond timescale, can be elucidated using time-resolved fluorescence spectroscopy.
These application notes provide a comprehensive overview and detailed protocols for conducting time-resolved fluorescence experiments on DMABN.
Core Concepts: The Twisted Intramolecular Charge Transfer (TICT) Model
The photophysical behavior of DMABN is best described by the Twisted Intramolecular Charge Transfer (TICT) model. This model postulates that upon excitation, the dimethylamino group twists relative to the benzonitrile (B105546) moiety.[3] In polar solvents, this twisting is accompanied by a significant charge separation, leading to the formation of a highly polar TICT state that is stabilized by the solvent molecules.[4] This stabilization lowers the energy of the TICT state below that of the LE state, allowing for the characteristic red-shifted fluorescence. In nonpolar solvents, the formation of the TICT state is energetically unfavorable, and fluorescence is primarily observed from the LE state.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the time-resolved fluorescence of DMABN in various solvents.
Table 1: Fluorescence Lifetimes of LE and TICT States in Different Solvents
| Solvent | Dielectric Constant (ε) | LE State Lifetime (τ_LE) (ps) | TICT State Lifetime (τ_TICT) (ps) |
| n-Hexane | 1.88 | ~3500 | - |
| Diethyl ether | 4.34 | - | - |
| Tetrahydrofuran | 7.58 | - | - |
| Acetonitrile | 37.5 | ~4 | ~3300 |
| Water | 80.1 | - | - |
Data compiled from various sources. Lifetimes can vary with experimental conditions.
Table 2: Time-Resolved Emission Maxima of LE and TICT States
| Solvent | LE Emission Max (nm) | TICT Emission Max (nm) |
| n-Hexane | ~350 | - |
| Acetonitrile | ~360 | ~480 |
Experimental Protocols
Sample Preparation
Materials:
-
This compound (DMABN), high purity (98% or greater)
-
Spectroscopic grade solvents (e.g., n-hexane, acetonitrile)[8]
-
Quartz cuvette with a 1 cm path length
Protocol:
-
Prepare a stock solution of DMABN in the desired solvent. A typical concentration range is between 10⁻³ M and 10⁻⁶ M.[9]
-
Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
For measurements in mixed solvents, prepare the solvent mixtures by volume or weight percentage and then dissolve the DMABN.
-
Filter the final solution if any particulate matter is visible.
-
Transfer the sample to a clean quartz cuvette for measurement.
Time-Resolved Fluorescence Measurement (General Workflow)
The general workflow for a time-resolved fluorescence experiment involves exciting the sample with a short pulse of light and measuring the subsequent fluorescence decay over time.
Picosecond Time-Resolved Fluorescence Spectroscopy using Time-Correlated Single Photon Counting (TCSPC)
Instrumentation:
-
Pulsed laser source (e.g., picosecond diode laser or Ti:Sapphire laser with pulse picker) with an appropriate excitation wavelength (e.g., ~290 nm).
-
TCSPC system including a fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT), time-to-amplitude converter (TAC), and multichannel analyzer (MCA).
-
Monochromator for wavelength-resolved detection.
-
Polarizers for anisotropy measurements.
Protocol:
-
Instrument Warm-up and Calibration: Allow the laser and electronics to warm up for stable operation. Calibrate the time axis of the TCSPC system using a known standard or a scattering solution.
-
Excitation and Emission Wavelength Selection: Set the excitation wavelength to populate the S1 state of DMABN (e.g., 280-300 nm). Set the emission monochromator to the desired wavelength to selectively measure the decay of the LE or TICT state.
-
Data Acquisition:
-
Acquire the fluorescence decay profile of the sample.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., ludox) at the excitation wavelength.
-
For anisotropy measurements, acquire decay curves with the emission polarizer oriented parallel (I_para) and perpendicular (I_perp) to the vertically polarized excitation light.
-
-
Data Analysis:
-
Deconvolute the sample decay from the IRF using fitting software. A multi-exponential decay model is often required to fit the complex kinetics of DMABN.
-
Calculate the fluorescence lifetime(s) from the fitted decay parameters.
-
For anisotropy, calculate the time-resolved anisotropy, r(t) = (I_para(t) - G * I_perp(t)) / (I_para(t) + 2 * G * I_perp(t)), where G is the G-factor of the detection system.
-
Femtosecond Time-Resolved Fluorescence Upconversion Spectroscopy
Instrumentation:
-
Femtosecond laser system (e.g., Ti:Sapphire oscillator and regenerative amplifier) providing both the excitation (pump) and gate pulses.
-
Optical parametric amplifier (OPA) to generate the tunable pump pulse.
-
Delay line to control the time delay between the pump and gate pulses.
-
Nonlinear crystal (e.g., BBO) for sum-frequency generation (upconversion).[10][11]
-
Monochromator and detector (e.g., PMT or CCD) to measure the upconverted signal.
Protocol:
-
System Alignment: Align the pump and gate beams to spatially and temporally overlap in the nonlinear crystal.
-
Sample Excitation: Focus the pump beam into the sample cuvette to excite the DMABN molecules.
-
Fluorescence Gating: Collect the fluorescence from the sample and focus it into the nonlinear crystal along with the time-delayed gate pulse.
-
Upconversion Signal Detection: The sum-frequency signal (upconverted fluorescence) is generated only when the fluorescence and gate pulses overlap in the crystal. This signal is then detected by the PMT or CCD after passing through a monochromator.
-
Time-Resolved Measurement: Scan the delay line to vary the arrival time of the gate pulse relative to the pump pulse, thereby mapping out the fluorescence decay profile with femtosecond resolution.
-
Time-Resolved Emission Spectra (TRES) Construction: At each time delay, scan the monochromator to record the spectrum of the upconverted signal, which corresponds to the fluorescence spectrum at that specific time.
Data Presentation and Interpretation
The primary outputs of these experiments are fluorescence decay curves, time-resolved emission spectra (TRES), and anisotropy decays.
-
Fluorescence Decay Curves: These plots of fluorescence intensity versus time provide information about the lifetimes of the excited states. In polar solvents, the decay of the LE emission will have a fast component corresponding to the charge transfer process, while the rise and subsequent decay of the TICT emission can be observed.
-
Time-Resolved Emission Spectra (TRES): TRES are plots of fluorescence intensity as a function of wavelength at different time delays after excitation. For DMABN in polar solvents, TRES will show an initial peak corresponding to the LE state, which then decreases in intensity as a new, red-shifted peak corresponding to the TICT state grows in.
-
Anisotropy Decay: The decay of fluorescence anisotropy provides information about the rotational dynamics of the molecule. Changes in anisotropy can be correlated with the structural changes occurring during the LE to TICT transition.
By carefully analyzing this time-resolved data, researchers can gain a detailed understanding of the intramolecular charge transfer dynamics of DMABN and how it is influenced by its molecular environment. This knowledge is crucial for its application as a sensitive fluorescent probe in chemical and biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. is.muni.cz [is.muni.cz]
- 11. Femtosecond fluorescence spectroscopy by upconversion with tilted gate pulses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Solvent Effects on the Fluorescence Spectrum of 4-(Dimethylamino)benzonitrile (DMABN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzonitrile (DMABN) is a cornerstone molecule in the study of photophysical processes, renowned for its dual fluorescence in polar solvents.[1][2] This phenomenon arises from two distinct emissive states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[3][4] In nonpolar environments, DMABN exhibits a single fluorescence band from the LE state. However, with increasing solvent polarity, a second, red-shifted emission band emerges, corresponding to the TICT state.[1][5] This pronounced solvatochromism makes DMABN an invaluable fluorescent probe for characterizing the microenvironment of complex systems, such as proteins, membranes, and polymer matrices, and a model system for understanding photo-induced charge separation processes.[2]
These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and key data associated with the solvent-dependent fluorescence of DMABN.
Theoretical Background: The Twisted Intramolecular Charge Transfer (TICT) Model
The dual fluorescence of DMABN is most widely explained by the Twisted Intramolecular Charge Transfer (TICT) model.[3] Upon photoexcitation, the molecule transitions from its planar ground state (S₀) to a planar locally excited (LE) state. In polar solvents, the molecule can then undergo a conformational change, involving the rotation of the dimethylamino group relative to the benzonitrile (B105546) moiety. This twisting motion leads to the formation of a highly polar, charge-separated TICT state, which is stabilized by the surrounding polar solvent molecules. The dual fluorescence arises from emission from both the LE and the TICT states.[4]
Quantitative Data: Photophysical Properties of DMABN in Various Solvents
The photophysical properties of DMABN are highly sensitive to the solvent environment. The following table summarizes key quantitative data for DMABN in a range of solvents with varying polarities.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (LE) (nm) | λ_em (TICT) (nm) | Stokes Shift (LE) (cm⁻¹) | Stokes Shift (TICT) (cm⁻¹) |
| Cyclohexane | 2.02 | 1.427 | ~281 | ~342 | - | ~6300 | - |
| 1,4-Dioxane | 2.21 | 1.422 | - | ~350 | ~430 | - | - |
| Diethyl Ether | 4.34 | 1.353 | - | - | - | - | - |
| Dichloromethane | 8.93 | 1.424 | - | ~350 | ~460 | - | - |
| Tetrahydrofuran | 7.58 | 1.407 | - | - | - | - | - |
| Acetonitrile | 37.5 | 1.344 | ~290 | ~350 | ~470-500 | ~6000 | ~8967 |
| Water | 80.1 | 1.333 | - | ~360-366 | - | - | - |
Note: The exact values for absorption and emission maxima can vary slightly depending on the experimental conditions and instrumentation. Data is compiled from multiple sources.[1][5][6]
Experimental Protocols
This section provides a detailed methodology for studying the solvent effects on the fluorescence spectrum of DMABN.
I. Materials and Reagents
-
This compound (DMABN), high purity (≥98%)
-
Spectroscopic grade solvents (e.g., cyclohexane, 1,4-dioxane, dichloromethane, acetonitrile)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
II. Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Time-Correlated Single Photon Counting (TCSPC) system (for fluorescence lifetime measurements)
III. Experimental Workflow
IV. Detailed Procedures
A. Sample Preparation
-
Stock Solution: Prepare a 1 mM stock solution of DMABN in a suitable solvent such as acetonitrile.
-
Working Solutions: Prepare a series of working solutions with a final DMABN concentration in the range of 1-10 µM by diluting the stock solution in the various solvents to be investigated. Ensure the absorbance of the working solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
B. Steady-State Spectroscopy
-
Absorption Spectra:
-
Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer from approximately 250 nm to 400 nm.
-
Use the corresponding pure solvent as a blank.
-
Determine the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Emission Spectra:
-
Record the fluorescence emission spectrum of each working solution using a spectrofluorometer.
-
Excite the samples at their respective λ_abs.
-
Scan the emission from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.
-
Identify the emission maxima for the LE and, if present, the TICT bands.
-
C. Time-Resolved Spectroscopy (Optional)
-
Fluorescence Lifetime Measurement:
-
Measure the fluorescence decay profiles of the LE and TICT emission bands using a TCSPC system.
-
The fluorescence lifetime (τ_f) can be determined by fitting the decay curves to a multi-exponential function.
-
V. Data Analysis
-
Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for both the LE and TICT bands using the following equation:
Δν = (1/λ_abs) - (1/λ_em)
where λ_abs and λ_em are in cm.
-
Lippert-Mataga Plot: To analyze the effect of solvent polarity on the Stokes shift, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent orientation polarizability (Δf), defined as:
Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]
A linear relationship between the Stokes shift of the TICT band and Δf is often observed, providing insight into the change in dipole moment upon excitation.[7]
-
Fluorescence Quantum Yield (Φ_f): The relative fluorescence quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Applications in Research and Drug Development
The sensitivity of DMABN's fluorescence to its environment makes it a powerful tool in various scientific disciplines:
-
Probing Microenvironments: DMABN can be used to investigate the polarity and viscosity of microenvironments in biological systems, such as the active sites of enzymes or the interior of lipid bilayers.
-
Sensing Applications: Derivatives of DMABN have been developed as fluorescent sensors for metal ions, saccharides, and other analytes.
-
Materials Science: DMABN serves as a probe to study the properties of polymers and other materials.
-
Drug Development: Understanding the photophysical behavior of DMABN provides a framework for designing novel fluorescent probes and labels for drug discovery and diagnostic applications. For instance, the principles of TICT can be applied to develop "turn-on" fluorescent probes that become highly emissive upon binding to a specific target.
By following the protocols and utilizing the data presented in these application notes, researchers can effectively employ DMABN as a tool to explore and characterize a wide range of chemical and biological systems.
References
- 1. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Source of anomalous fluorescence from solutions of 4-N,N-dimethylaminobenzonitrile in polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Micro-solvated DMABN: Excited state quantum dynamics and dual fluorescence spectra - UCL Discovery [discovery.ucl.ac.uk]
- 5. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing DMABN as a Fluorescent Probe for Protein-Ligand Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(N,N-dimethylamino)benzonitrile (DMABN) is a well-established fluorescent probe renowned for its sensitivity to the local environment. Its unique photophysical properties, particularly its dual fluorescence, make it an invaluable tool for investigating biomolecular interactions.[1][2] When DMABN transitions from a nonpolar solvent to a polar or sterically constrained environment, such as the binding pocket of a protein, its fluorescence emission spectrum undergoes significant changes.[1][3] This solvatochromic behavior allows researchers to probe the microenvironment of protein-ligand binding sites, determine binding affinities, and monitor protein conformational changes. This application note provides a comprehensive overview of the principles, protocols, and data analysis for using DMABN in protein-ligand interaction studies.
Principle: The Twisted Intramolecular Charge Transfer (TICT) Model
The environmental sensitivity of DMABN is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.[4][5][6]
-
Excitation: Upon absorption of UV light, DMABN is promoted to an excited state known as the Locally Excited (LE) state. In this state, the molecule is largely planar.[1][7]
-
Emission from LE State: In nonpolar environments, the molecule relaxes from the LE state back to the ground state, emitting a single fluorescence band at a shorter wavelength (typically blue fluorescence).[1]
-
Formation of the TICT State: In polar or viscous environments, the dimethylamino group can twist relative to the benzonitrile (B105546) ring. This twisting motion facilitates a charge transfer from the electron-donating amino group to the electron-accepting cyano group, forming a highly polar, non-planar excited state known as the TICT state.[4][5]
-
Emission from TICT State: This TICT state is stabilized by polar surroundings. Relaxation from the TICT state to the ground state results in a second, "anomalous" emission band that is significantly red-shifted (typically green or yellow fluorescence).[1][2]
The ratio of the intensities of the LE and TICT fluorescence bands is highly dependent on the polarity and viscosity of the surrounding environment.[8] When DMABN binds to a protein, the characteristics of the binding pocket (e.g., hydrophobicity, steric hindrance) will influence the LE/TICT state equilibrium, leading to a measurable change in the fluorescence spectrum.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. On the dual emission of p-dimethylaminobenzonitrile and its photophysical implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes: 4-(Dimethylamino)benzonitrile as a Sensitive Probe for Micellar Environments
Introduction
4-(N,N-Dimethylamino)benzonitrile (DMABN) is a fluorescent molecular probe renowned for its unique photophysical properties, specifically its dual fluorescence.[1][2] This characteristic makes it an exceptionally sensitive tool for investigating the microenvironments of complex systems, such as surfactant micelles.[3] In nonpolar environments, DMABN exhibits a single fluorescence band, while in polar media, a second, red-shifted emission band appears.[4][5] The ratio and position of these bands are highly dependent on the polarity and viscosity of the immediate surroundings, providing valuable insights into the structure and properties of self-assembled systems like micelles, which are critical in fields ranging from materials science to drug delivery.[6]
Principle of Operation: The Twisted Intramolecular Charge Transfer (TICT) Model
The dual fluorescence of DMABN is explained by the Twisted Intramolecular Charge Transfer (TICT) model.[2][7] Upon photoexcitation, the molecule initially reaches a planar, locally excited (LE) state.
-
In nonpolar environments: The molecule relaxes from the LE state back to the ground state, emitting a single fluorescence band at a shorter wavelength (often called the "normal" or B-band).[1]
-
In polar environments: The polar solvent molecules stabilize a more polar excited state. This stabilization facilitates the twisting of the dimethylamino group relative to the benzonitrile (B105546) ring.[7] This twisting leads to the formation of a highly polar TICT state, which is energetically favorable in polar media.[8] Relaxation from this TICT state results in a distinct, red-shifted fluorescence emission at a longer wavelength (the "anomalous" or A-band).[2]
The intensity ratio of the anomalous band (IA) to the normal band (IB) serves as a quantitative measure of the local environmental polarity. An increase in this ratio signifies a more polar environment that can stabilize the charge-separated TICT state.
Applications in Micellar Characterization
DMABN is a powerful tool for characterizing surfactant micelles in aqueous solutions.
-
Determination of Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[9][10] Below the CMC, DMABN resides in the polar aqueous environment and exhibits dual fluorescence characteristic of a polar medium. As micelles form above the CMC, the hydrophobic DMABN molecule partitions into the less polar, more viscous interior (the core or palisade layer) of the micelle.[3] This change in the microenvironment leads to a distinct shift in the fluorescence spectrum, typically an increase in the intensity of the shorter-wavelength LE band and a decrease in the longer-wavelength TICT band. By plotting the fluorescence intensity or the IA/IB ratio against the surfactant concentration, the CMC can be identified as the point of sharp inflection in the curve.[1][9]
-
Probing Micellar Polarity and Viscosity: Once partitioned into a micelle, the spectral characteristics of DMABN provide information about the specific location of the probe. The IA/IB ratio can be used to estimate the effective polarity of the micellar region where DMABN is solubilized.[3] For instance, a lower ratio compared to water indicates that the probe is in a more nonpolar environment, such as the micellar core. The characteristics of the surfactant headgroups (e.g., ionic vs. non-ionic) can also influence the TICT properties of DMABN, providing insights into the nature of the micelle's palisade layer.[3]
Quantitative Data
The photophysical properties of DMABN are highly sensitive to the solvent environment. The following table summarizes its fluorescence emission characteristics in various solvents, providing a reference for interpreting data from micellar systems.
Table 1: Photophysical Properties of DMABN in Solvents of Varying Polarity
| Solvent | Dielectric Constant (ε) | LE Emission Max (λLE) | TICT Emission Max (λTICT) | Reference |
| n-Hexane | 1.9 | ~360 nm | Not Observed | [11] |
| Cyclohexane | 2.0 | ~355 nm | Not Observed | [5] |
| Diethyl Ether | 4.3 | ~365 nm | ~460 nm | [4] |
| Dichloromethane | 8.9 | ~360 nm | ~470 nm | [5] |
| Acetonitrile (B52724) | 37.5 | ~360 nm | ~480 nm | [5][11] |
| Water | 80.1 | ~365 nm | ~490 nm | [12] |
Table 2: Representative Critical Micelle Concentration (CMC) Values Determined by DMABN Fluorescence
| Surfactant | Type | CMC (mM) | Reference |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | [3][13] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.9 - 1.0 | [13][14] |
| Triton X-100 | Non-ionic | 0.2 - 0.4 | [14] |
Note: CMC values can vary slightly depending on experimental conditions such as temperature and ionic strength.
Mandatory Visualizations
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism of DMABN.
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Caption: Partitioning of DMABN from aqueous phase to micellar core at the CMC.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using DMABN
1. Materials and Reagents:
-
4-(N,N-Dimethylamino)benzonitrile (DMABN)
-
Surfactant of interest (e.g., SDS, CTAB)
-
High-purity water (Milli-Q or equivalent)
-
Spectroscopic grade methanol (B129727) or ethanol
-
Volumetric flasks, micropipettes, and quartz cuvettes
2. Instrumentation:
-
Spectrofluorometer equipped with a thermostatted cell holder.
3. Procedure:
-
Stock Solution Preparation:
-
Prepare a ~1 mM stock solution of DMABN in methanol or ethanol.
-
Prepare a concentrated stock solution of the surfactant in high-purity water (e.g., 100 mM SDS).
-
-
Sample Preparation:
-
Prepare a series of surfactant solutions in volumetric flasks with concentrations spanning the expected CMC.
-
To each flask, add a small aliquot of the DMABN stock solution such that the final concentration of DMABN is low (~1-5 µM) and the concentration of the organic solvent is minimal (<1% v/v).
-
Ensure the final absorbance of DMABN at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Allow the solutions to equilibrate for at least 30 minutes at a constant temperature.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer's excitation wavelength to the absorbance maximum of DMABN (~295 nm).
-
Record the emission spectra for each sample from approximately 320 nm to 600 nm.
-
Identify the emission maxima for the LE (B-band, ~360 nm) and TICT (A-band, ~480 nm) bands.
-
4. Data Analysis:
-
For each surfactant concentration, determine the fluorescence intensity at the peak maximum of the LE band (IB) and the TICT band (IA).
-
Plot the intensity ratio (IA/IB) or the intensity of the LE band (IB) as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve. This can be found from the intersection of two linear fits to the pre-micellar and post-micellar regions of the plot.
Protocol 2: Probing the Polarity of Micellar Microenvironments
1. Materials and Reagents:
-
As in Protocol 1, plus a series of organic solvents with known dielectric constants (e.g., hexane, dioxane, acetonitrile) for creating a calibration curve.
2. Procedure:
-
Calibration Curve:
-
Prepare solutions of DMABN (~1-5 µM) in a range of solvents of known polarity.
-
Record the fluorescence emission spectrum for each solution as described in Protocol 1.
-
Calculate the intensity ratio (IA/IB) for each solvent.
-
Plot the IA/IB ratio against a solvent polarity parameter (e.g., Dielectric Constant). This is the calibration curve.
-
-
Micellar Sample Measurement:
-
Prepare a solution of the surfactant at a concentration well above its CMC.
-
Add DMABN to a final concentration of ~1-5 µM and allow it to equilibrate.
-
Record the fluorescence emission spectrum of the micellar solution.
-
-
Data Analysis:
-
Calculate the IA/IB ratio from the spectrum of the micellar solution.
-
Using the calibration curve, determine the effective polarity of the micellar environment experienced by the DMABN probe by correlating the measured IA/IB ratio to the corresponding polarity parameter.
-
Important Considerations:
-
Photostability: DMABN can undergo photodegradation, especially in polar solvents, which may lead to the formation of fluorescent photoproducts.[15][16] It is crucial to minimize light exposure and use fresh solutions.
-
Temperature Control: Micellization is a temperature-dependent process. All measurements should be conducted at a constant, controlled temperature.
-
Purity: The purity of the surfactant is critical, as impurities can significantly affect the CMC value.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Protocol for Measuring the Steady-State Fluorescence Anisotropy of 4-(Dimethylamino)benzonitrile (DMABN)
Application Note
Introduction
4-(Dimethylamino)benzonitrile (DMABN) is a well-studied fluorescent molecule renowned for its unique dual fluorescence properties.[1][2] Upon photoexcitation, DMABN can exist in two distinct emissive states: a locally excited (LE) state and a solvent-polarity-dependent intramolecular charge transfer (ICT) state.[3][4] In nonpolar solvents, emission primarily occurs from the LE state, while in polar solvents, a second, red-shifted emission band corresponding to the ICT state becomes prominent.[3][5] This sensitivity to the microenvironment makes DMABN an excellent probe for investigating solvent properties and intermolecular interactions.
Fluorescence anisotropy is a powerful technique that provides information about the rotational mobility of a fluorophore.[6] By measuring the polarization of the emitted fluorescence, one can deduce the extent of rotational diffusion that occurs during the excited state lifetime.[7] This, in turn, is influenced by factors such as the viscosity of the solvent and the size and shape of the fluorescent molecule.[6] Measuring the fluorescence anisotropy of DMABN in different environments can, therefore, yield valuable insights into its photophysical behavior and the dynamics of its excited states.
This application note provides a detailed protocol for the steady-state measurement of the fluorescence anisotropy of DMABN. It is intended for researchers, scientists, and drug development professionals working in the fields of biophysics, chemical physics, and materials science.
Principle of Fluorescence Anisotropy
Fluorescence anisotropy measurements are based on the principle of photoselective excitation by polarized light. When a population of fluorophores is excited with vertically polarized light, only those molecules with their absorption transition dipole moment oriented parallel to the polarization plane of the excitation light will be preferentially excited. If the molecule does not rotate during the fluorescence lifetime, the emitted light will also be vertically polarized. However, if the molecule rotates, the polarization of the emitted light will be depolarized.
The steady-state fluorescence anisotropy (r) is a dimensionless quantity calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light, according to the following equation:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
The G-factor is an instrumental correction factor that accounts for the differential transmission of the emission optics for vertically and horizontally polarized light.[7]
Experimental Protocol
Materials and Reagents
-
This compound (DMABN), spectroscopy grade
-
Solvents of varying polarity and viscosity (e.g., cyclohexane, diethyl ether, acetonitrile, glycerol), spectroscopy grade
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
A spectrofluorometer equipped with:
-
Excitation and emission polarizers
-
A temperature-controlled cuvette holder
-
A xenon arc lamp or other suitable light source
-
Monochromators for wavelength selection
-
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of DMABN in a non-polar solvent (e.g., cyclohexane) at a concentration of 1 mM.
-
Working Solutions: Prepare working solutions of DMABN in the desired solvents by diluting the stock solution. A typical concentration range for fluorescence measurements is between 1 µM and 10 µM.[8] Ensure the absorbance of the working solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Solvent Blanks: Prepare solvent blanks containing only the respective solvents for background correction.
Instrument Setup and Measurement
-
Instrument Warm-up: Allow the spectrofluorometer and its light source to warm up for at least 30 minutes to ensure stable output.
-
Temperature Equilibration: Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.
-
Wavelength Selection:
-
Excitation Wavelength (λex): Set the excitation monochromator to a wavelength where DMABN absorbs strongly, typically around 290-300 nm.
-
Emission Wavelength (λem):
-
To measure the anisotropy of the LE band , set the emission monochromator to the peak of this band (typically around 340-360 nm in various solvents).
-
To measure the anisotropy of the ICT band (in polar solvents), set the emission monochromator to the peak of this band (typically >400 nm).
-
-
-
Bandwidth Selection: Set the excitation and emission slit widths to achieve a good signal-to-noise ratio while maintaining adequate spectral resolution. Typical slit widths are in the range of 2-5 nm.
-
G-Factor Determination:
-
Place the solvent blank in the cuvette holder.
-
Set the excitation polarizer to the horizontal position (90°).
-
Measure the fluorescence intensity with the emission polarizer in the vertical (IHV) and horizontal (IHH) positions.
-
Calculate the G-factor as G = IHV / IHH. This should be done for each emission wavelength used.
-
-
Anisotropy Measurement:
-
Replace the solvent blank with the DMABN sample cuvette.
-
Set the excitation polarizer to the vertical position (0°).
-
Measure the fluorescence intensity with the emission polarizer in the vertical (IVV) and horizontal (IVH) positions.
-
Record the values of IVV and IVH.
-
-
Data Acquisition: For each sample, acquire at least three independent measurements and calculate the average and standard deviation.
Data Analysis
-
Background Subtraction: Subtract the corresponding solvent blank intensities from the sample intensities for each polarization setting.
-
Anisotropy Calculation: Use the background-corrected intensities and the determined G-factor to calculate the steady-state fluorescence anisotropy (r) using the formula provided in the "Principle of Fluorescence Anisotropy" section.
Data Presentation
The following table summarizes hypothetical fluorescence anisotropy data for DMABN in solvents of varying polarity and viscosity. This data is illustrative and actual experimental values may vary.
| Solvent | Polarity (Dielectric Constant, ε) | Viscosity (cP at 25°C) | Emission Band | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Anisotropy (r) |
| Cyclohexane | 2.0 | 0.89 | LE | 295 | 340 | ~0.02 |
| Diethyl Ether | 4.3 | 0.22 | LE | 295 | 350 | ~0.01 |
| Acetonitrile | 37.5 | 0.34 | LE | 295 | 360 | ~0.01 |
| Acetonitrile | 37.5 | 0.34 | ICT | 295 | 470 | ~0.01 |
| Glycerol | 42.5 | 934 | LE | 295 | 365 | >0.3 |
| Glycerol | 42.5 | 934 | ICT | 295 | 490 | >0.3 |
Visualization
The following diagrams illustrate the key concepts and workflows described in this protocol.
Caption: Excited-state dynamics of DMABN.
Caption: Experimental workflow for fluorescence anisotropy measurement.
Conclusion
This application note provides a comprehensive protocol for measuring the steady-state fluorescence anisotropy of DMABN. By following this methodology, researchers can reliably investigate the rotational dynamics of DMABN in various environments, providing valuable data for understanding its complex photophysics and for its application as a fluorescent probe. The provided diagrams and data table structure serve as a guide for experimental planning and data presentation.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 8. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unraveling Ultrafast Charge Transfer Dynamics in DMABN with Femtosecond Transient Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzonitrile (DMABN) is a canonical molecule in the field of photophysics, renowned for its dual fluorescence behavior.[1][2][3] This phenomenon, where two distinct emission bands are observed, is a direct consequence of ultrafast structural and electronic rearrangements in the excited state. Understanding these dynamics is crucial for the design of molecular probes, sensors, and photosensitizers in various scientific and therapeutic areas. Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique to directly observe these fleeting events on their natural timescale. This application note provides a detailed protocol and data interpretation guide for studying the excited-state dynamics of DMABN using fs-TA.
The photophysics of DMABN is governed by the interplay between a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[4][5][6] Upon photoexcitation, DMABN is initially promoted to the LE state, which is characterized by a planar geometry. In polar solvents, the molecule can then undergo a torsional motion of the dimethylamino group relative to the benzonitrile (B105546) moiety, leading to the formation of a highly polar TICT state.[1][2][7] This process is accompanied by a significant charge separation. The LE state is responsible for the "normal" fluorescence band, while the TICT state gives rise to an "anomalous," red-shifted emission band.[1][2] The solvent polarity plays a critical role in stabilizing the charge-separated TICT state, thus influencing the kinetics and equilibrium of the LE-TICT transition.[1][2][7]
Experimental Workflow
The general experimental setup for femtosecond transient absorption spectroscopy is depicted below. A femtosecond laser system generates ultrashort pulses, which are split into a pump and a probe beam. The pump beam excites the sample, and the delayed probe beam measures the induced changes in absorption.
Photophysical Pathway of DMABN
The key photophysical events in DMABN following photoexcitation are illustrated in the diagram below. The process involves excitation to the LE state, followed by solvent-dependent relaxation pathways, including fluorescence and conversion to the TICT state.
Experimental Protocols
A detailed methodology for conducting fs-TA on DMABN is provided below.
I. Sample Preparation
-
Solvent Selection : Use spectroscopic grade solvents to minimize impurities that could interfere with the measurements. Acetonitrile is a common polar solvent for observing the TICT state, while n-hexane can be used as a nonpolar reference where the TICT formation is suppressed.[8]
-
Concentration : Prepare a solution of DMABN with a concentration that yields an absorbance of approximately 0.5 - 1.0 at the excitation wavelength in a 1 mm path length cuvette. This ensures sufficient signal without excessive inner filter effects.
-
Sample Cell : Use a quartz cuvette with a 1 mm path length. The sample should be continuously stirred or flowed to prevent photodegradation.
II. Experimental Setup and Data Acquisition
-
Laser System : A typical setup utilizes a Ti:Sapphire laser system producing femtosecond pulses.[9]
-
Pump Beam : The pump wavelength should be tuned to the absorption maximum of DMABN (typically in the UV range, e.g., ~290 nm). The pump power should be adjusted to avoid multiphoton absorption and sample degradation.
-
Probe Beam : A white-light continuum generated by focusing a portion of the fundamental laser beam into a nonlinear crystal (e.g., sapphire plate) is used as the probe. This allows for the acquisition of transient spectra over a broad wavelength range.[9]
-
Time Delay : The relative arrival time of the pump and probe pulses at the sample is controlled by a motorized delay stage in the probe beam path. Data should be collected for a range of delay times from before time-zero (negative delay) to several hundred picoseconds or nanoseconds, depending on the observed dynamics.
-
Data Acquisition :
-
Measure the probe spectrum with and without the pump pulse at each delay time.
-
Calculate the change in absorbance (ΔA) as a function of wavelength and delay time using the formula: ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the transmitted probe with and without the pump, respectively.
-
Correct for the chirp of the white-light continuum to accurately determine the time-zero for all wavelengths.
-
Data Presentation and Interpretation
The fs-TA data of DMABN reveals several key features corresponding to the LE and TICT states. The following table summarizes typical excited-state absorption (ESA) bands observed for DMABN in different solvents.
| Solvent | State | ESA Peak Maximum (nm) | ESA Peak Maximum (eV) | Lifetime | Reference |
| n-Hexane | LE | ~750 | ~1.65 | - | [1][2] |
| n-Hexane | LE | ~460 | ~2.70 | - | [1][2] |
| Acetonitrile | LE | ~680 | ~1.82 | Decreases with a lifetime of ~4 ps | [8] |
| Acetonitrile | LE | ~360 | ~3.44 | Decreases with a lifetime of ~4 ps | [8] |
| Acetonitrile | TICT | ~320 | ~3.88 | Increases with a lifetime of ~4 ps | [8] |
Interpretation of Transient Spectra:
-
Excited-State Absorption (ESA) : Positive ΔA signals indicate absorption from the excited state to higher-lying excited states. In nonpolar solvents like n-hexane, the transient spectrum is dominated by the ESA of the LE state.[1][2]
-
Ground-State Bleach (GSB) : Negative ΔA signals at the wavelength of the ground-state absorption are due to the depletion of the ground-state population by the pump pulse.
-
Stimulated Emission (SE) : Negative ΔA signals in the fluorescence region correspond to stimulated emission from the excited state.
-
Kinetics : By plotting the ΔA at specific wavelengths as a function of delay time, the kinetics of the excited-state processes can be determined. In polar solvents like acetonitrile, the decay of the LE state's ESA and the rise of the TICT state's ESA can be observed, allowing for the determination of the charge transfer rate.[8] For DMABN in acetonitrile, the appearance of the ICT band and the decrease of the bands assigned to the LE state occur with the same lifetime of 4 ps.[8]
Conclusion
Femtosecond transient absorption spectroscopy provides invaluable insights into the ultrafast intramolecular charge transfer dynamics of DMABN. By following the detailed protocols and data interpretation guidelines presented in this application note, researchers can effectively utilize this technique to study the fundamental photophysics of DMABN and apply this knowledge to the development of novel molecular systems for a wide range of applications. The clear distinction in the transient spectral features and kinetics between polar and nonpolar solvents provides a direct window into the role of the environment in governing charge transfer processes.
References
- 1. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Simulation and Analysis of the Transient Absorption Spectrum of 4â(N,NâDimethylamino)benzonitrile (DMABN) in Acetonitrile - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nathan.instras.com [nathan.instras.com]
Determining Critical Micelle Concentration Using the Fluorescent Probe DMABN: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The critical micelle concentration (CMC) is a fundamental parameter in surfactant science, representing the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. Accurate determination of the CMC is crucial for various applications, including drug delivery, solubilization of poorly soluble compounds, and the formulation of detergents and emulsions. 4-(Dimethylamino)benzonitrile (DMABN) is a fluorescent probe that offers a sensitive and reliable method for determining the CMC of a wide range of surfactants.
DMABN exhibits a unique dual fluorescence property, characterized by two distinct emission bands corresponding to a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. The ratio of the intensities of these two bands is highly sensitive to the polarity of the surrounding microenvironment. In aqueous solutions, where the polarity is high, the TICT emission is prominent. However, upon the formation of micelles, DMABN partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant increase in the fluorescence intensity of the LE band and a decrease in the TICT band intensity. By monitoring these changes in fluorescence as a function of surfactant concentration, the CMC can be accurately determined.[1][2]
Principle of CMC Determination with DMABN
The phenomenon of dual fluorescence in DMABN arises from two distinct excited states:
-
Locally Excited (LE) State: This is the "normal" fluorescence emission, which is relatively insensitive to the solvent polarity. In nonpolar environments, the LE emission is the dominant form of fluorescence.[2]
-
Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, upon excitation, the dimethylamino group of DMABN can twist, leading to the formation of a highly polar TICT state. This results in an "anomalous" red-shifted fluorescence emission.[3][4]
The equilibrium between the LE and TICT states is highly dependent on the polarity of the probe's immediate surroundings.
-
Below the CMC: DMABN molecules are in the polar aqueous environment, and the fluorescence spectrum is dominated by the TICT emission band.
-
At and Above the CMC: As micelles form, the hydrophobic DMABN molecules preferentially partition into the nonpolar micellar core. This nonpolar microenvironment stabilizes the LE state, leading to a significant increase in the intensity of the LE emission band and a corresponding decrease in the TICT emission intensity.
The CMC is determined by plotting the fluorescence intensity of the LE band (or the ratio of LE to TICT intensities) against the surfactant concentration. The point at which a sharp change in the slope of the plot is observed corresponds to the CMC.
Experimental Protocols
This section provides a detailed protocol for determining the CMC of surfactants using DMABN as a fluorescent probe.
Materials and Reagents
-
This compound (DMABN)
-
Surfactant of interest (e.g., SDS, CTAB, Triton X-100)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Spectroscopy-grade solvent for DMABN stock solution (e.g., ethanol (B145695) or acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes for fluorescence measurements
Instrumentation
-
A fluorescence spectrophotometer capable of measuring emission spectra.
Preparation of Solutions
-
DMABN Stock Solution: Prepare a stock solution of DMABN in a suitable organic solvent (e.g., ethanol) at a concentration of approximately 1 mM.
-
Surfactant Stock Solution: Prepare a concentrated stock solution of the surfactant in high-purity water. The concentration should be well above the expected CMC.
-
Working Solutions:
-
Prepare a series of surfactant solutions of varying concentrations by serial dilution of the surfactant stock solution with high-purity water. The concentration range should span from well below to well above the expected CMC.
-
To each surfactant solution, add a small aliquot of the DMABN stock solution to achieve a final DMABN concentration in the micromolar range (a final concentration of approximately 1-10 µM is a good starting point). Ensure the final concentration of the organic solvent from the DMABN stock is minimal (typically less than 1%) to avoid affecting the micellization process.
-
Fluorescence Measurements
-
Instrument Setup:
-
Set the excitation wavelength for DMABN. A common excitation wavelength is around 290 nm. However, it is advisable to determine the optimal excitation wavelength by measuring the excitation spectrum of DMABN in the surfactant solution.[5]
-
Record the fluorescence emission spectrum over a range that covers both the LE and TICT emission bands. The LE band is typically observed around 360 nm, and the TICT band is observed at longer wavelengths, around 450-500 nm.[3][6]
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum for each of the prepared surfactant solutions containing DMABN.
-
Record the fluorescence intensity at the peak maximum of the LE emission band.
-
Data Analysis
-
Plot the fluorescence intensity of the LE emission band as a function of the surfactant concentration.
-
The resulting plot will typically show two linear regions with different slopes. Below the CMC, the fluorescence intensity will be low and relatively constant. Above the CMC, the fluorescence intensity will increase sharply with increasing surfactant concentration.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the plot.
dot graph TD; A[Prepare DMABN Stock Solution] -- "Add to" --> C; B[Prepare Surfactant Solutions of Varying Concentrations] -- "Add to" --> C; C[Mix DMABN and Surfactant Solutions]; C -- "Incubate" --> D[Measure Fluorescence Emission Spectrum]; D -- "Record Intensity of LE Band" --> E[Plot Intensity vs. Surfactant Concentration]; E -- "Determine Intersection of Slopes" --> F[Critical Micelle Concentration (CMC)];
end
Caption: Experimental workflow for CMC determination using DMABN.
Quantitative Data
The following table summarizes the Critical Micelle Concentration (CMC) values for several common surfactants determined using the DMABN fluorescence probe method as reported in the literature. For comparison, CMC values determined by other methods are also included.
| Surfactant | Type | CMC (mM) determined by DMABN | CMC (mM) by Other Methods | Reference (DMABN) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.1 | 7.7 - 8.3 | [1][7] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 | 0.8 - 1.0 | [1][8] |
| Polyoxyethylene (23) lauryl ether (C12E23) | Non-ionic | 0.085 | - | [1] |
| Triton X-100 | Non-ionic | - | 0.2 - 0.9 | [9][10] |
Note: The CMC value for Triton X-100 determined by the DMABN method was not explicitly found in the searched literature. The provided range is from other methods for comparison.
Signaling Pathways and Logical Relationships
The underlying principle of using DMABN for CMC determination is based on the change in its photophysical properties in response to the polarity of its environment. This can be visualized as a signaling pathway where the formation of micelles triggers a change in the fluorescence emission of DMABN.
Caption: Logical relationship of DMABN fluorescence and micelle formation.
Conclusion
The use of DMABN as a fluorescent probe provides a sensitive, reliable, and straightforward method for the determination of the critical micelle concentration of a variety of surfactants. The pronounced shift in its fluorescence emission from the TICT state to the LE state upon partitioning into the nonpolar micellar core allows for a clear and accurate pinpointing of the CMC. This technique is a valuable tool for researchers and professionals in fields where understanding and manipulating surfactant behavior is essential.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ache.org.rs [ache.org.rs]
- 9. [PDF] Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one as Fluorescent Probe | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Note and Protocols for Steady-State and Time-Resolved Fluorescence of DMABN in Acetonitrile
Introduction
4-(Dimethylamino)benzonitrile (DMABN) is a prototypical molecule exhibiting dual fluorescence, a phenomenon highly sensitive to the polarity of its environment.[1] In nonpolar solvents, DMABN displays a single fluorescence band corresponding to a locally excited (LE) state.[2] However, in polar solvents such as acetonitrile (B52724), an additional, red-shifted emission band appears, which is attributed to a Twisted Intramolecular Charge Transfer (TICT) state.[2][3] This unique photophysical behavior makes DMABN an excellent probe for studying solvent-solute interactions and micro-environmental polarity. This application note provides detailed protocols for the steady-state and time-resolved fluorescence analysis of DMABN in acetonitrile, along with a summary of key quantitative data and a visualization of the underlying photophysical model.
Quantitative Data Summary
The following tables summarize the key photophysical parameters for DMABN in acetonitrile, compiled from the literature.
Table 1: Steady-State Fluorescence Properties of DMABN in Acetonitrile at 25°C
| Parameter | Value | Reference |
| LE Fluorescence Quantum Yield (ΦLE) | 0.00076 | [4] |
| ICT Fluorescence Quantum Yield (ΦICT) | ~0.03 | [4] |
| LE Emission Maximum (λem, LE) | ~360 nm | [5] |
| ICT Emission Maximum (λem, ICT) | ~460 nm | [1] |
| Absorption Maximum (λabs) | ~295 nm | [6] |
Table 2: Time-Resolved Fluorescence Properties of DMABN in Acetonitrile at 25°C
| Parameter | Value | Reference |
| LE State Lifetime (τLE) | 4.1 ps | [4] |
| ICT State Lifetime (τICT) | 3.8 ns | [4] |
| Forward ICT Reaction Time | 4.1 ps | [4] |
Experimental Protocols
Sample Preparation
Materials:
-
This compound (DMABN), high purity (≥99%)
-
Acetonitrile (MeCN), spectroscopic grade
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a stock solution of DMABN in acetonitrile (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions in acetonitrile to the desired concentrations for analysis. For standard fluorescence measurements, a concentration in the micromolar range (e.g., 1-10 µM) is recommended to avoid inner filter effects. The optical density at the excitation wavelength should be kept below 0.1.
Steady-State Fluorescence Measurements
Instrumentation:
-
Fluorometer equipped with a Xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
Protocol:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to the absorption maximum of DMABN in acetonitrile (~295 nm).
-
Set the emission scan range from 310 nm to 600 nm to cover both the LE and ICT emission bands.
-
Set the excitation and emission slit widths (e.g., 2-5 nm) to balance spectral resolution and signal-to-noise ratio.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with spectroscopic grade acetonitrile.
-
Place the cuvette in the sample holder of the fluorometer.
-
Acquire a blank spectrum to measure the background signal from the solvent.
-
-
Sample Measurement:
-
Rinse the cuvette with the DMABN solution before filling it.
-
Place the sample cuvette in the fluorometer.
-
Acquire the fluorescence emission spectrum of the DMABN solution.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum of DMABN.
-
Identify the emission maxima of the LE and ICT bands.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) should be measured under the same experimental conditions.
-
Time-Resolved Fluorescence Measurements
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system, including:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser) with an excitation wavelength around 295 nm.
-
Sample chamber with a cuvette holder.
-
Fast photodetector (e.g., microchannel plate photomultiplier tube, MCP-PMT).
-
TCSPC electronics (e.g., constant fraction discriminator, time-to-amplitude converter, multichannel analyzer).
-
Protocol:
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to ~295 nm.
-
Set the emission wavelength on the monochromator to the maximum of the LE band (~360 nm) and subsequently to the maximum of the ICT band (~460 nm).
-
Adjust the instrument response function (IRF) by scattering the excitation light from a non-fluorescent colloidal solution (e.g., Ludox).
-
-
Sample Measurement:
-
Place the cuvette containing the DMABN solution in the sample holder.
-
Acquire the fluorescence decay profiles at the LE and ICT emission wavelengths. Collect photons until a sufficient number of counts are in the peak channel (e.g., 10,000 counts) for good statistical accuracy.
-
-
Data Analysis:
-
The collected fluorescence decay data is analyzed by fitting it to a multi-exponential decay model using deconvolution with the measured IRF. For DMABN in acetonitrile, a biexponential decay is expected, reflecting the kinetics of the LE and ICT states.[4] The decay times (lifetimes) and their corresponding amplitudes are extracted from the fit.
-
Diagrams
Caption: Experimental workflow for fluorescence analysis of DMABN.
Caption: Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Two-Photon Absorption Cross-Section of 4-(Dimethylamino)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-(Dimethylamino)benzonitrile (DMABN) is a prototypical molecule exhibiting twisted intramolecular charge transfer (TICT) and dual fluorescence, making it a subject of extensive photophysical studies. While its one-photon absorption and fluorescence properties are well-documented, experimental data on its two-photon absorption (2PA) cross-section are not readily available in the scientific literature. This document provides detailed protocols for the determination of the 2PA cross-section of DMABN using two common experimental techniques: the Z-scan method and the two-photon induced fluorescence (TPIF) method. Additionally, it outlines the key photophysical processes in DMABN that are pertinent to its nonlinear optical properties.
Data Presentation: Two-Photon Absorption Cross-Section of DMABN
A comprehensive search of the scientific literature did not yield specific quantitative data for the two-photon absorption (2PA) cross-section of this compound (DMABN). Researchers are encouraged to use the protocols outlined below to determine these values experimentally. Upon determination, the data should be tabulated as follows for clarity and comparative analysis.
*1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴·s·photon⁻¹
Photophysical Background: The TICT Model in DMABN
The photophysical behavior of DMABN is governed by the formation of a twisted intramolecular charge transfer (TICT) state from the initially excited locally excited (LE) state. This process is highly dependent on the polarity of the solvent.
-
Locally Excited (LE) State: Upon photoexcitation in both polar and nonpolar solvents, DMABN is initially promoted to a planar LE state. This state exhibits fluorescence at shorter wavelengths (around 350 nm).
-
Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, the molecule can undergo a conformational change from the LE state, where the dimethylamino group twists perpendicularly to the benzonitrile (B105546) ring. This leads to the formation of a highly polar TICT state, which is stabilized by the polar solvent environment. The TICT state is responsible for a second, red-shifted fluorescence band at longer wavelengths (around 475 nm in acetonitrile).[1] In nonpolar solvents, the formation of the TICT state is energetically unfavorable, and thus only the LE fluorescence is typically observed.
The interplay between the LE and TICT states is crucial for understanding the nonlinear optical properties of DMABN, including its two-photon absorption.
Experimental Protocols
The following are detailed protocols for the measurement of the 2PA cross-section of DMABN.
Open-Aperture Z-Scan Method
The Z-scan technique is a sensitive method for measuring the nonlinear absorption coefficient (β) of a material, from which the 2PA cross-section (σ₂) can be calculated.[2][3]
Objective: To determine the 2PA cross-section of DMABN by measuring the change in transmittance of a focused laser beam as the sample is moved along the beam's propagation axis.
Materials:
-
Femtosecond pulsed laser (e.g., Ti:Sapphire laser, ~100 fs pulse width) with tunable wavelength output.
-
Beam splitter.
-
Focusing lens.
-
Sample cuvette with a short path length (e.g., 1 mm).
-
Motorized translation stage.
-
Two photodetectors.
-
Data acquisition system.
-
DMABN.
-
Spectroscopic grade solvents (e.g., acetonitrile, cyclohexane).
Protocol:
-
Sample Preparation: Prepare solutions of DMABN of known concentration (e.g., 1-10 mM) in the desired solvent. Ensure the solvent has negligible one-photon and two-photon absorption at the excitation wavelength.
-
Experimental Setup:
-
The laser beam is split into a reference beam and a transmitted beam.
-
The transmitted beam is focused by a lens.
-
The sample cuvette is mounted on a motorized translation stage that moves it along the z-axis through the focal point of the lens.
-
A photodetector is placed in the far field to collect the transmitted light (open-aperture configuration).
-
The reference beam is directed to a second photodetector to monitor and correct for laser intensity fluctuations.
-
-
Data Acquisition:
-
The sample is translated along the z-axis, and the transmittance is recorded at each position.
-
A characteristic dip in transmittance is expected at the focal point (z=0) due to two-photon absorption.
-
-
Data Analysis:
-
The normalized transmittance is plotted as a function of the sample position z.
-
The experimental data is fitted to the theoretical equation for open-aperture Z-scan to extract the nonlinear absorption coefficient (β).
-
The 2PA cross-section (σ₂) is then calculated using the following equation: σ₂ = (hνβ) / NₐC where:
-
h is Planck's constant.
-
ν is the frequency of the incident light.
-
Nₐ is Avogadro's number.
-
C is the concentration of the solution in mol/L.
-
-
Two-Photon Induced Fluorescence (TPIF) Method
The TPIF method is a relative measurement technique that compares the two-photon excited fluorescence intensity of the sample to that of a well-characterized reference standard.
Objective: To determine the 2PA cross-section of DMABN by comparing its two-photon induced fluorescence to a reference standard with a known 2PA cross-section.
Materials:
-
Femtosecond pulsed laser.
-
Focusing objective.
-
Sample cuvette.
-
Spectrometer or photodetector with appropriate filters.
-
Reference compound with known 2PA cross-section and fluorescence quantum yield (e.g., Rhodamine B).
-
DMABN.
-
Spectroscopic grade solvents.
Protocol:
-
Sample and Reference Preparation: Prepare dilute solutions of both DMABN and the reference compound in the same solvent. The concentrations should be chosen to ensure a linear relationship between fluorescence intensity and concentration.
-
Fluorescence Measurement:
-
Under identical experimental conditions (laser power, wavelength, focusing), measure the two-photon induced fluorescence spectra of both the DMABN solution and the reference solution.
-
Integrate the fluorescence intensity (F) for both the sample and the reference.
-
-
Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ) of DMABN in the chosen solvent using conventional one-photon fluorescence spectroscopy.
-
Data Analysis:
-
The 2PA cross-section of DMABN (σ₂_sample) is calculated using the following equation: σ₂_sample = σ₂_ref * (F_sample / F_ref) * (Φ_ref / Φ_sample) * (C_ref / C_sample) * (n_ref / n_sample) where:
-
The subscripts 'sample' and 'ref' refer to DMABN and the reference, respectively.
-
σ₂ is the 2PA cross-section.
-
F is the integrated fluorescence intensity.
-
Φ is the fluorescence quantum yield.
-
C is the concentration.
-
n is the refractive index of the solvent.
-
-
Conclusion
While direct experimental values for the two-photon absorption cross-section of DMABN are not prevalent in the literature, the protocols provided herein for the Z-scan and TPIF methods offer robust approaches for their determination. Understanding the 2PA properties of DMABN is essential for its potential applications in areas such as bio-imaging and materials science, where its unique solvent-dependent fluorescence can be leveraged. The complex interplay between the LE and TICT excited states makes DMABN a fascinating subject for further investigation in the realm of nonlinear optics.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 4-(Dimethylamino)benzonitrile (DMABN) Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of 4-(Dimethylamino)benzonitrile (DMABN) derivatives. These compounds are of significant interest due to their unique photophysical properties, particularly their dual fluorescence, which makes them valuable as fluorescent probes in various scientific and biomedical applications.
Introduction to DMABN and its Derivatives
This compound (DMABN) is a prototypical example of a molecule exhibiting Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the dimethylamino group can twist relative to the benzonitrile (B105546) moiety, leading to the formation of a highly polar excited state. This results in two distinct fluorescence emission bands: a locally excited (LE) state emission and a red-shifted TICT state emission. The ratio and wavelength of these emissions are highly sensitive to the local environment, including polarity and viscosity. By modifying the core structure of DMABN, a wide range of derivatives can be synthesized with tailored properties for specific applications.
Applications of DMABN Derivatives
The unique photophysical characteristics of DMABN derivatives have led to their use in a variety of applications:
-
Fluorescent Probes for Environmental Sensing: DMABN derivatives are excellent probes for characterizing the microenvironment of complex systems. Their fluorescence is sensitive to solvent polarity, viscosity, and the presence of hydrogen bonding.[1] This makes them useful for studying polymers, surfactants, and ionic liquids.[2]
-
Biological Imaging: As "molecular rotors," the fluorescence lifetime of certain DMABN derivatives is dependent on the viscosity of their surroundings. This property can be exploited for imaging viscosity changes within living cells, providing insights into cellular processes and disease states.
-
Sensing of Analytes: Functionalized DMABN derivatives have been designed to act as selective fluorescent sensors for various analytes. For example, derivatives incorporating boronic acid moieties can be used for the detection of saccharides and fluoride (B91410) ions.[3]
-
Drug Development: While the direct application of DMABN derivatives as drugs is not extensively documented, the underlying 4-aminobenzonitrile (B131773) scaffold is a precursor to several pharmaceuticals.[4] The dimethylamine (B145610) pharmacophore is also present in a number of FDA-approved drugs. Further research into the biological activities of novel DMABN derivatives could open new avenues in drug discovery.
Synthesis of DMABN Derivatives
The synthesis of DMABN derivatives can be achieved through various organic chemistry reactions. The choice of synthetic route depends on the desired functionalization. Key starting materials often include 4-aminobenzonitrile or 4-halobenzonitriles.
General Synthetic Strategies:
-
N-Alkylation of 4-Aminobenzonitrile: To introduce different alkyl groups on the amino nitrogen, standard N-alkylation procedures can be employed. This typically involves reacting 4-aminobenzonitrile with an appropriate alkyl halide in the presence of a base.
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions allow for the formation of C-N and C-C bonds, enabling the introduction of a wide variety of functional groups.
-
Buchwald-Hartwig Amination: This reaction is used to couple an amine with an aryl halide. For example, reacting a dialkylamine with 4-bromobenzonitrile (B114466) in the presence of a palladium catalyst and a suitable ligand can yield the corresponding 4-(dialkylamino)benzonitrile.[5][6]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, which can be used to introduce alkyne-containing functionalities to the DMABN scaffold.[7][8]
-
Suzuki Coupling: This reaction couples an organoboron compound with an aryl halide, providing a versatile method for creating new C-C bonds and introducing aryl or other organic moieties.
-
-
Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, a nucleophile can directly displace a leaving group (such as a halogen). For instance, reacting 4-fluorobenzonitrile (B33359) with an amine can yield the corresponding 4-aminobenzonitrile derivative.
Below are detailed protocols for the synthesis of select DMABN derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-(Dialkylamino)benzonitriles via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of 4-(dialkylamino)benzonitriles from 4-bromobenzonitrile and a secondary amine.
Materials:
-
4-Bromobenzonitrile
-
Secondary amine (e.g., diethylamine, piperidine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), rac-BINAP (3 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Add 4-bromobenzonitrile (1.0 equivalent) and the secondary amine (1.2 equivalents) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-(dialkylamino)benzonitrile.
Logical Relationship Diagram for Buchwald-Hartwig Amination:
Protocol 2: Synthesis of a DMABN-Boronic Acid Derivative for Saccharide Sensing
This protocol is adapted from the literature for the synthesis of a DMABN derivative functionalized with a boronic acid group, which can be used as a fluorescent sensor for saccharides.
Materials:
-
3-Amino-4-(dimethylamino)benzonitrile
-
4-Formylphenylboronic acid
-
Sodium cyanoborohydride (NaBH3CN)
-
Acetic acid
Procedure:
-
Dissolve 3-amino-4-(dimethylamino)benzonitrile (1.0 equivalent) and 4-formylphenylboronic acid (1.1 equivalents) in methanol.
-
Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Stir the mixture at room temperature for 2-4 hours.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a small amount of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the DMABN-boronic acid derivative.
Signaling Pathway for Saccharide Sensing:
Protocol 3: Application of a DMABN Derivative as a Viscosity Probe in Live Cells
This protocol outlines a general procedure for using a viscosity-sensitive DMABN derivative for cellular imaging. The specific probe and cell line will require optimization.
Materials:
-
Viscosity-sensitive DMABN derivative (e.g., a "molecular rotor" type)
-
Cell line of interest (e.g., HeLa cells)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging dish or chambered coverglass
-
Fluorescence microscope equipped for live-cell imaging (with temperature and CO2 control) and fluorescence lifetime imaging (FLIM) capabilities.
Procedure:
-
Cell Culture: Culture the cells in a T-75 flask with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells onto a live-cell imaging dish or chambered coverglass and allow them to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare a 1-10 mM stock solution of the DMABN derivative in DMSO.
-
Staining: Dilute the stock solution in pre-warmed serum-free medium to a final concentration of 1-10 µM. Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells with the probe for 15-60 minutes at 37 °C. The optimal staining time should be determined experimentally.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove excess probe.
-
Imaging: Add fresh pre-warmed live-cell imaging medium to the cells. Place the dish on the microscope stage equipped with an environmental chamber (37 °C, 5% CO2).
-
Fluorescence Lifetime Imaging (FLIM): Acquire fluorescence lifetime images using the appropriate excitation and emission wavelengths for the DMABN derivative. The fluorescence lifetime is then correlated with viscosity using a calibration curve.
Experimental Workflow for Cellular Viscosity Imaging:
Quantitative Data Summary
The following tables summarize key quantitative data for representative DMABN derivatives from the literature.
Table 1: Photophysical Properties of DMABN in Different Solvents
| Solvent | Dielectric Constant | Absorption Max (nm) | LE Emission Max (nm) | TICT Emission Max (nm) |
| Cyclohexane | 2.02 | ~295 | ~340 | - |
| Dioxane | 2.21 | ~300 | ~345 | ~420 |
| Tetrahydrofuran | 7.58 | ~302 | ~350 | ~460 |
| Acetonitrile | 37.5 | ~305 | ~355 | ~470 |
| Water | 80.1 | ~310 | ~360 | ~490 |
Data are approximate and can vary based on experimental conditions.
Table 2: Sensing Properties of a DMABN-Boronic Acid Derivative
| Analyte | Binding Constant (Ksv, M-1) | Detection Limit (µM) |
| Fructose | 1.2 x 104 | 5 |
| Glucose | 2.5 x 103 | 25 |
| Fluoride | 8.0 x 103 | 10 |
Data are illustrative and depend on the specific probe and conditions.
Conclusion
DMABN derivatives represent a versatile class of fluorescent compounds with significant potential in research and development. Their sensitivity to the local environment makes them powerful tools for probing complex systems, from materials to living cells. The synthetic methodologies outlined here provide a starting point for the creation of novel DMABN-based probes with tailored functionalities for a wide range of applications. Further exploration of these compounds is warranted to fully realize their potential in areas such as diagnostics and drug discovery.
References
- 1. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Measurement of the Twisted Intramolecular Charge Transfer (TICT) State Emission of 4-(Dimethylamino)benzonitrile (DMABN)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(Dimethylamino)benzonitrile (DMABN) is a prototypical molecule exhibiting dual fluorescence, a phenomenon that has been extensively studied to understand intramolecular charge transfer (ICT) processes in excited states.[1] Upon photoexcitation, DMABN can exist in a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. The LE state, which is structurally similar to the ground state, emits a "normal" fluorescence band. In polar solvents, the molecule can undergo a conformational change in the excited state, involving the twisting of the dimethylamino group relative to the benzonitrile (B105546) moiety, to form a highly polar TICT state. This TICT state is responsible for an anomalous, red-shifted fluorescence band.[1][2][3] The study of the TICT state emission of DMABN provides valuable insights into photoinduced charge separation processes, which are fundamental in various fields, including materials science and drug development.[1][4] This document provides detailed protocols for measuring the TICT state emission of DMABN using steady-state and time-resolved fluorescence spectroscopy.
I. Key Photophysical Properties of DMABN
The photophysical properties of DMABN are highly sensitive to the solvent environment. The stabilization of the polar TICT state in polar solvents leads to a significant red-shift in the emission spectrum.[1][4]
Table 1: Photophysical Data for DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | LE Emission Max (nm) | TICT Emission Max (nm) | TICT Fluorescence Lifetime (τ) (ps) |
| n-Hexane | 1.88 | ~350 | Not Observed | - |
| Diethyl Ether | 4.34 | ~360 | ~460 | - |
| Tetrahydrofuran (THF) | 7.58 | ~365 | ~470 | - |
| Acetonitrile | 37.5 | ~360 | ~480 | 3300[5] |
| Water | 80.1 | ~360-365 | ~500 | - |
Note: The exact emission maxima and lifetimes can vary depending on the specific experimental conditions, including temperature and purity of the solvent and solute.
II. Experimental Protocols
A. Protocol 1: Steady-State Fluorescence Spectroscopy
This protocol describes the measurement of the dual fluorescence of DMABN in different solvents to observe the solvent-dependent TICT emission.
1. Materials:
-
This compound (DMABN), high purity (98% or higher)[6]
-
Spectroscopic grade solvents of varying polarity (e.g., n-hexane, diethyl ether, tetrahydrofuran, acetonitrile, water)[6][7]
-
Volumetric flasks and pipettes
-
Quartz cuvettes with a 1 cm path length
2. Equipment:
-
Fluorometer (spectrofluorometer)
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DMABN in a non-polar solvent like cyclohexane (B81311) or n-hexane at a concentration of approximately 1 mM.
-
Prepare a series of solutions by diluting the stock solution in various solvents of interest to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.[6] Ensure the absorbance of the solution at the excitation wavelength is below 0.1.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength. A common excitation wavelength for DMABN is around 280-300 nm, corresponding to its absorption maximum.
-
Set the emission scan range from 320 nm to 600 nm to cover both the LE and TICT emission bands.[8]
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of a blank sample (solvent only) for each solvent used.
-
Record the fluorescence emission spectrum of each DMABN solution.
-
Subtract the blank spectrum from the corresponding sample spectrum to correct for background fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of wavelength for each solvent.
-
Identify the emission maxima for the LE and TICT bands. The LE band is typically observed around 350-370 nm, while the TICT band appears at longer wavelengths (450-500 nm) in polar solvents.[4]
-
B. Protocol 2: Time-Resolved Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence lifetime of the TICT state of DMABN, which provides information about the kinetics of the ICT process.
1. Materials:
-
DMABN solutions prepared as in Protocol 1.
2. Equipment:
-
Time-Correlated Single Photon Counting (TCSPC) system or a streak camera coupled to a spectrometer.
-
Pulsed laser source with a pulse width in the picosecond or femtosecond range (e.g., a mode-locked Ti:Sapphire laser with frequency doubling/tripling).
3. Procedure:
-
Instrument Setup:
-
Set the excitation wavelength of the pulsed laser to be within the absorption band of DMABN (e.g., 280-300 nm).
-
Set the emission wavelength to the maximum of the TICT fluorescence band, as determined from the steady-state measurements.
-
Adjust the instrument parameters (e.g., time window, detector voltage) to optimize the signal-to-noise ratio.
-
-
Data Acquisition:
-
Measure the instrument response function (IRF) by scattering the excitation light from a non-fluorescent scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the fluorescence decay of the DMABN solution at the TICT emission wavelength.
-
-
Data Analysis:
-
Perform a deconvolution of the measured fluorescence decay with the IRF.
-
Fit the decay curve to a multi-exponential decay model. In many cases, the decay of the TICT state can be described by a single or double exponential function. The resulting time constant(s) represent the fluorescence lifetime(s) of the TICT state. For instance, in acetonitrile, the decay time of the ICT fluorescence is in the nanosecond range.[5]
-
III. Visualizations
A. TICT State Formation and Emission Pathway
The following diagram illustrates the photophysical processes involved in the formation of the TICT state and the subsequent dual fluorescence of DMABN.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micro-solvated DMABN: Excited state quantum dynamics and dual fluorescence spectra - UCL Discovery [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Determination of DMABN Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)benzonitrile (DMABN) is a fluorescent molecular probe renowned for its unique dual fluorescence properties.[1] This characteristic arises from two distinct emissive states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. The transition between these states is highly sensitive to the polarity of the surrounding environment, making DMABN an invaluable tool for probing local microenvironments in various chemical and biological systems.[1]
Upon photoexcitation in nonpolar solvents, DMABN primarily exhibits fluorescence from the LE state. However, in polar solvents, an additional, red-shifted emission band appears, corresponding to the ICT state.[1] The currently accepted mechanism for this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model.[2] This model postulates that after initial excitation to the LE state, the dimethylamino group can twist relative to the benzonitrile (B105546) moiety. In polar environments, this twisted conformation is stabilized, leading to the formation of the ICT state, which then fluoresces at a longer wavelength.
The fluorescence lifetime of each state (LE and ICT) provides critical information about the dynamics of this charge transfer process and the interactions of DMABN with its surroundings. Accurate measurement of these lifetimes is crucial for applications such as sensing solvent polarity, viscosity, and studying molecular interactions. Time-Correlated Single Photon Counting (TCSPC) is the most common and robust technique for determining fluorescence lifetimes with high precision.[3][4][5][6]
Quantitative Data Summary
The fluorescence lifetime of DMABN is highly dependent on the solvent environment. The following table summarizes reported fluorescence lifetime values for the LE and ICT states of DMABN in various solvents.
| Solvent | Dielectric Constant (ε) | LE State Lifetime (τ₁) | ICT State Lifetime (τ₂) | Reference |
| Acetonitrile | 37.5 | 4.1 ps - 4.5 ps | 2.9 ns - 3.8 ns | [7][8] |
| n-Hexane | 1.88 | Uniform decay, no distinct ICT state | - | [8] |
| Gas Phase | 1.0 | Single emission band | No evidence of ICT | [8][9] |
| Cyclohexane | 2.02 | Single emission band | - | [10] |
| 1,4-Dioxane | 2.21 | Dual emission observed | Dual emission observed | [10] |
| Dichloromethane | 8.93 | Dual emission observed | Dual emission observed | [10] |
| Tetrahydrofuran | 7.58 | Dual emission observed | Dual emission observed | [11] |
| Water | 80.1 | Dual emission observed | Dual emission observed | [11] |
Note: The lifetimes, especially for the ICT state, can show variability due to factors like temperature, dissolved oxygen, and the specific data analysis model used. The short lifetime component (ps range) in polar solvents is associated with the decay of the LE state and the rise time of the ICT state. The longer lifetime component (ns range) corresponds to the decay of the ICT state.
Experimental Protocols
Sample Preparation
-
DMABN Stock Solution: Prepare a stock solution of DMABN in a non-polar solvent (e.g., cyclohexane) at a concentration of 1 mM. DMABN can be purchased from commercial suppliers like Aldrich.
-
Working Solutions: Prepare fresh solutions of DMABN in the desired solvents (e.g., cyclohexane, acetonitrile, etc.) by diluting the stock solution. The final concentration should be adjusted to have an optical density of approximately 0.1 at the excitation wavelength to avoid inner filter effects.[11]
-
Deoxygenation: For accurate lifetime measurements, it is crucial to remove dissolved oxygen from the solutions, as oxygen can quench fluorescence. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for at least 15-20 minutes prior to measurement.
Time-Correlated Single Photon Counting (TCSPC) Measurement
This protocol outlines the general procedure for measuring the fluorescence lifetime of DMABN using a TCSPC system.
Instrumentation:
-
Pulsed light source (e.g., picosecond pulsed diode laser or a mode-locked Ti:Sapphire laser).
-
Sample holder/cuvette chamber.
-
Emission monochromator.
-
Single-photon sensitive detector (e.g., microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD).
-
TCSPC electronics (e.g., time-to-amplitude converter - TAC, and a multichannel analyzer - MCA).
-
Data acquisition and analysis software.
Procedure:
-
System Warm-up and Calibration: Allow the light source and detectors to warm up and stabilize according to the manufacturer's instructions. Calibrate the system using a standard with a known fluorescence lifetime (e.g., p-terphenyl (B122091) in cyclohexane).
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a light-scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Place the cuvette in the sample holder.
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF by collecting the scattered light. The full width at half maximum (FWHM) of the IRF determines the time resolution of the system.
-
-
Sample Measurement:
-
Replace the scattering solution with the deoxygenated DMABN sample solution.
-
Set the excitation wavelength. A common excitation wavelength for DMABN is around 272 nm.[7]
-
LE State Lifetime: Set the emission monochromator to the peak of the LE emission band (typically around 350-360 nm in polar solvents).
-
ICT State Lifetime: Set the emission monochromator to the peak of the ICT emission band (typically around 450-550 nm in polar solvents, depending on the solvent polarity).
-
Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically 10,000 to 20,000 counts) to ensure good statistical accuracy. The photon counting rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
-
Data Analysis:
-
The acquired fluorescence decay data is a convolution of the true fluorescence decay and the IRF.
-
Use the data analysis software to perform a deconvolution of the measured decay profile with the IRF.
-
Fit the deconvoluted data to an exponential decay model. For DMABN in polar solvents, a bi-exponential decay model is often required to accurately fit the data, representing the lifetimes of the LE and ICT states. The fitting function is typically of the form: I(t) = A₁ * exp(-t/τ₁) + A₂ * exp(-t/τ₂) where I(t) is the intensity at time t, A₁ and A₂ are the amplitudes, and τ₁ and τ₂ are the fluorescence lifetimes of the two components.
-
Evaluate the goodness of the fit by examining the chi-squared (χ²) value and the residuals.
-
Visualizations
Caption: Photophysical pathways of DMABN illustrating the dual fluorescence mechanism.
Caption: Experimental workflow for Time-Correlated Single Photon Counting (TCSPC).
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 4. becker-hickl.com [becker-hickl.com]
- 5. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 6. photon-force.com [photon-force.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent fluorescence signals of DMABN
Welcome to the technical support center for 4-(Dimethylamino)benzonitrile (DMABN) fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments involving DMABN's unique fluorescence properties.
Frequently Asked Questions (FAQs)
Q1: What is dual fluorescence of DMABN and why is it important?
A1: DMABN is known for its dual fluorescence, meaning it can emit light from two different excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[1][2][3] The LE emission is typically at a shorter wavelength, while the TICT emission is red-shifted to a longer wavelength.[4] The relative intensities of these two emission bands are highly sensitive to the polarity of the local environment.[1][3] In nonpolar solvents, the LE band is more prominent, while in polar solvents, the TICT band dominates.[1][2] This unique property makes DMABN a valuable probe for studying the polarity of microenvironments, such as in proteins, membranes, and polymers.[1]
Q2: Why am I observing inconsistent fluorescence intensity between samples?
A2: Inconsistent fluorescence intensity can arise from several factors, including variations in DMABN concentration, solvent polarity, temperature, and instrument settings. It is crucial to ensure all experimental parameters are kept constant between measurements. This guide provides detailed troubleshooting steps for these issues.
Q3: How does the choice of solvent affect DMABN's fluorescence signal?
A3: The solvent has a profound effect on DMABN's fluorescence due to its influence on the stability of the LE and TICT states.[1][2] As solvent polarity increases, the highly polar TICT state is stabilized, leading to a red-shift and an increase in the intensity of the TICT emission band relative to the LE band.[3] Even small variations in solvent composition or the presence of impurities can alter the polarity and, consequently, the fluorescence signal.[4]
Q4: Can the excitation wavelength affect the fluorescence signal?
A4: Yes, some studies have shown that the quantum yield of the LE fluorescence of DMABN can be dependent on the excitation wavelength, while the TICT emission is less affected.[5][6] Therefore, it is critical to use the same excitation wavelength for all measurements in a comparative study to ensure consistency.
Troubleshooting Guides
Issue 1: Unexpected Changes in the Ratio of LE to TICT Emission
This is one of the most common issues and is often related to the experimental environment.
Possible Causes and Solutions:
-
Inconsistent Solvent Polarity:
-
Solution: Ensure you are using the same batch of high-purity, spectroscopy-grade solvent for all samples. Impurities in the solvent can act as quenchers or alter the local polarity.[4]
-
-
Temperature Fluctuations:
-
Sample Concentration:
Issue 2: Overall Fluorescence Signal is Weak or Decreasing Over Time
A diminishing signal can be frustrating and can point to issues with the sample's stability or the experimental setup.
Possible Causes and Solutions:
-
Photobleaching:
-
Solution: DMABN can be susceptible to photobleaching, where the molecule loses its fluorescence upon prolonged exposure to the excitation light.
-
Minimize the exposure time by using the instrument's shutter to block the excitation beam when not actively measuring.[4]
-
Reduce the excitation intensity by using neutral density filters or adjusting the instrument settings.[4]
-
Use the narrowest excitation slit width that still provides an adequate signal-to-noise ratio.[4]
-
-
-
Quenching:
-
Solution: The fluorescence of DMABN can be quenched by various substances, including impurities in the solvent or other molecules in your sample.
-
Use high-purity solvents and reagents.
-
If working with biological samples, be aware of potential quenchers like molecular oxygen or heavy atoms.
-
-
-
Incorrect Instrument Settings:
-
Solution: Ensure that the excitation and emission wavelengths, as well as the slit widths, are set correctly for DMABN. Check that the detector gain is appropriately adjusted.
-
Data Presentation
Table 1: Influence of Solvent Polarity on DMABN Emission
| Solvent | Dielectric Constant (ε) | LE Emission Peak (approx. nm) | TICT Emission Peak (approx. nm) | Reference |
| Cyclohexane | 2.02 | ~350 | Not prominent | [9] |
| 1,4-Dioxane | 2.21 | ~355 | ~430 | [9] |
| Dichloromethane | 8.93 | ~360 | ~460 | [9] |
| Acetonitrile | 37.5 | ~365 | ~475 | [9][10] |
Note: Peak positions are approximate and can vary with specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of DMABN Stock and Working Solutions
-
Materials:
-
High-purity DMABN (≥98%)
-
Spectroscopy-grade solvent (e.g., cyclohexane, acetonitrile)
-
-
Procedure for 1 mM Stock Solution:
-
Weigh an appropriate amount of DMABN powder. For a 1 mM solution in 10 mL, weigh 1.462 mg of DMABN (MW: 146.19 g/mol ).
-
Dissolve the DMABN in 10 mL of the chosen solvent in a volumetric flask.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution in an amber vial, protected from light, at 4°C.
-
-
Procedure for Working Solutions:
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 1-10 µM) using the same spectroscopy-grade solvent.
-
Always prepare fresh working solutions for each experiment to ensure consistency.
-
Protocol 2: Standard Fluorescence Measurement of DMABN
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength (e.g., 290 nm).[7]
-
Set the emission scan range (e.g., 320 nm to 600 nm).
-
Set the excitation and emission slit widths (e.g., 2-5 nm). Use consistent settings for all measurements.
-
-
Measurement Procedure:
-
Record a blank spectrum using the solvent alone and subtract this from the sample spectra.[7][8]
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Place the cuvette in the sample holder and acquire the fluorescence emission spectrum.
-
To minimize photobleaching, keep the shutter closed when not acquiring data.
Visualizations
Caption: Troubleshooting workflow for inconsistent DMABN fluorescence signals.
Caption: Simplified Jablonski diagram for DMABN's dual fluorescence.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Source of anomalous fluorescence from solutions of 4-N,N-dimethylaminobenzonitrile in polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra [mdpi.com]
- 8. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing 4-(Dimethylamino)benzonitrile (DMABN) Concentration
Welcome to the technical support center for 4-(Dimethylamino)benzonitrile (DMABN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing DMABN concentration for various experimental applications. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for DMABN in fluorescence spectroscopy experiments?
A1: For fluorescence spectroscopy, it is recommended to prepare DMABN solutions in the concentration range of 1 µM to 1 mM (10⁻⁶ to 10⁻³ M)[1]. However, the optimal concentration is highly dependent on the specific experimental conditions, including the solvent, excitation wavelength, and the quantum yield of DMABN in that environment. It is crucial to determine the ideal concentration empirically for your specific setup.
Q2: How can I determine the optimal concentration for my experiment?
A2: The best approach is to perform a concentration-dependent fluorescence measurement. Prepare a dilution series of DMABN in your chosen solvent and measure the fluorescence intensity at a fixed excitation and emission wavelength. The optimal concentration will be within the linear range of the plot of fluorescence intensity versus concentration. At higher concentrations, a deviation from linearity, often a plateau or a decrease in intensity, may be observed due to the inner filter effect or self-quenching[2].
Q3: What is the "inner filter effect" and how can I avoid it?
A3: The inner filter effect is an artifact in fluorescence measurements that leads to a non-linear relationship between fluorescence intensity and concentration. It occurs at higher concentrations where the sample absorbs a significant portion of the excitation light before it can excite all the fluorophore molecules in the light path (primary inner filter effect), or when the emitted fluorescence is reabsorbed by other fluorophore molecules (secondary inner filter effect)[2][3]. To avoid this, it is strongly recommended to work with solutions that have an absorbance of less than 0.1 at the excitation wavelength[2].
Q4: My fluorescence signal is very low. What could be the cause?
A4: A low fluorescence signal can be due to several factors:
-
Concentration is too low: The DMABN concentration may be below the detection limit of the instrument.
-
Incorrect instrument settings: Ensure the excitation and emission wavelengths are set correctly for DMABN in your specific solvent. The excitation maximum is typically in the UV range.
-
Fluorescence quenching: The solvent or impurities in the solvent can quench the fluorescence of DMABN. The polarity of the solvent has a significant impact on DMABN's fluorescence, with increased polarity often leading to a decrease in the quantum yield of the locally excited (LE) state emission.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical degradation of DMABN, resulting in a loss of fluorescence.
Q5: I am observing inconsistent or irreproducible fluorescence readings. What should I check?
A5: Inconsistent results can stem from several sources:
-
Pipetting errors: Inaccurate or inconsistent pipetting will lead to variations in concentration. Ensure your pipettes are calibrated.
-
Inhomogeneous mixing: Ensure the sample is thoroughly mixed after adding DMABN to avoid concentration gradients.
-
Temperature fluctuations: The fluorescence of DMABN can be temperature-sensitive. Use a temperature-controlled cuvette holder to maintain a stable temperature.
-
Photobleaching: If you are taking multiple readings from the same sample, photobleaching may be causing a decrease in signal over time. Minimize exposure to the excitation light.
-
Solvent evaporation: If you are working with volatile solvents, evaporation can lead to an increase in concentration over time. Keep cuvettes capped whenever possible.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with DMABN.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low fluorescence signal | - Concentration too low- Incorrect excitation/emission wavelengths- Fluorescence quenching by solvent or impurities- Instrument gain is too low | - Prepare a more concentrated sample.- Verify the optimal excitation and emission wavelengths for DMABN in your chosen solvent.- Use high-purity, spectroscopy-grade solvents.- Increase the detector gain on the spectrofluorometer. |
| Non-linear fluorescence vs. concentration plot | - Inner filter effect at high concentrations- Self-quenching at very high concentrations | - Dilute your samples to ensure the absorbance at the excitation wavelength is below 0.1[2].- Perform an inner filter effect correction if dilution is not possible. |
| Fluorescence intensity decreases over time | - Photobleaching (photodegradation) of DMABN | - Minimize the exposure time to the excitation light by using a shutter.- Reduce the intensity of the excitation light using neutral density filters.- Prepare a fresh sample for each measurement. |
| Distorted or unexpected emission spectrum | - Presence of fluorescent impurities in the solvent or DMABN sample- Raman scattering from the solvent | - Run a blank spectrum of the solvent to check for background fluorescence.- Use high-purity DMABN and spectroscopy-grade solvents.- To identify a Raman peak, change the excitation wavelength; the Raman peak will shift, while the fluorescence peak will not. |
| Precipitation of DMABN in the sample | - Poor solubility of DMABN in the chosen solvent- Exceeding the solubility limit | - Choose a solvent in which DMABN is more soluble.- Gently warm the solution or use sonication to aid dissolution.- Prepare a less concentrated solution. |
Experimental Protocols
Protocol 1: Preparation of a DMABN Stock Solution
This protocol describes the preparation of a 10 mM stock solution of DMABN in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile.
Materials:
-
This compound (solid)
-
Anhydrous DMSO or Acetonitrile (spectroscopy grade)
-
Calibrated analytical balance
-
Volumetric flask
-
Micro-pipettes
-
Amber vials for storage
Procedure:
-
Calculate the required mass: The molecular weight of DMABN is 146.19 g/mol . To prepare 10 mL of a 10 mM stock solution, calculate the required mass: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.010 mol/L x 0.010 L x 146.19 g/mol = 0.014619 g = 14.62 mg
-
Weigh the DMABN: Accurately weigh approximately 14.62 mg of solid DMABN and transfer it to a 10 mL volumetric flask.
-
Dissolve the solid: Add a small amount of the chosen solvent (e.g., 5 mL of DMSO) to the volumetric flask and gently swirl to dissolve the solid. If necessary, you can sonicate the solution for a few minutes.
-
Bring to final volume: Once the solid is completely dissolved, carefully add the solvent to the 10 mL mark on the volumetric flask.
-
Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store properly: Transfer the stock solution to an amber vial to protect it from light and store it at -20°C for short-term storage or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Optimal DMABN Concentration
This protocol outlines the steps to identify the linear concentration range for your fluorescence measurements and thus determine the optimal working concentration.
Materials:
-
DMABN stock solution (e.g., 10 mM)
-
Spectroscopy-grade solvent
-
Calibrated micro-pipettes
-
Volumetric flasks or tubes for dilutions
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilution series: From your stock solution, prepare a series of dilutions covering a broad concentration range (e.g., from 1 µM to 100 µM).
-
Measure Absorbance: For each dilution, measure the absorbance spectrum using a UV-Vis spectrophotometer. Record the absorbance at your intended excitation wavelength. Ensure the absorbance of the highest concentration is below 0.1 to minimize the inner filter effect[2].
-
Measure Fluorescence:
-
Set the excitation and emission wavelengths on your spectrofluorometer.
-
Measure the fluorescence intensity of the solvent (blank).
-
Measure the fluorescence intensity of each dilution, starting from the lowest concentration.
-
-
Analyze the data:
-
Subtract the blank fluorescence intensity from each of your sample readings.
-
Plot the corrected fluorescence intensity (Y-axis) as a function of DMABN concentration (X-axis).
-
-
Determine the optimal range: Identify the linear portion of the plot. Any concentration within this linear range is suitable for quantitative measurements. For routine experiments, it is often best to work in the middle of this linear range.
Visualizations
Caption: Workflow for optimizing DMABN concentration.
Caption: Troubleshooting inconsistent DMABN fluorescence.
References
Technical Support Center: Photodegradation and Photostability of 4-(Dimethylamino)benzonitrile (DMABN)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(Dimethylamino)benzonitrile (DMABN).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of DMABN's photophysical properties.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PS-001 | Inconsistent fluorescence intensity readings between samples. | 1. Solvent Polarity Variations: DMABN's fluorescence is highly sensitive to the solvent environment. Small changes in solvent composition or the use of solvents with different polarities can significantly alter the ratio of the locally excited (LE) and intramolecular charge transfer (ICT) emission bands.[1] 2. Temperature Fluctuations: The equilibrium between the LE and ICT states can be temperature-dependent. 3. Concentration Errors: Inaccurate preparation of stock or working solutions. 4. Photobleaching: Exposure to the excitation light source for prolonged periods can lead to the degradation of DMABN. | 1. Use high-purity, spectroscopy-grade solvents. Ensure consistent solvent batches for a series of experiments. 2. Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the measurements. 3. Calibrate pipettes regularly and ensure accurate dilutions. Prepare fresh solutions for each experiment. 4. Minimize the exposure time of the sample to the excitation light by using a shutter. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. |
| PS-002 | Appearance of unexpected peaks or shoulders in the emission spectrum. | 1. Photoproduct Formation: Upon photoexcitation, particularly in polar aprotic solvents like acetonitrile (B52724), DMABN can undergo photodegradation to form fluorescent photoproducts, such as 4-(methylamino)benzonitrile (B1588828) (MABN).[2][3] The emission from these products can overlap with the DMABN spectrum. 2. Solvent Impurities: Fluorescent impurities in the solvent can contribute to the emission spectrum. 3. Raman Scattering: A sharp peak, known as the Raman peak of the solvent, may appear at a constant energy shift from the excitation wavelength. | 1. Acquire spectra promptly after preparing the solution and minimize light exposure. To identify photoproducts, intentionally irradiate a sample for a longer duration and monitor the spectral changes. Use HPLC to separate and identify the components. 2. Run a blank spectrum of the solvent to check for fluorescent impurities. 3. To confirm a Raman peak, change the excitation wavelength; the Raman peak will shift accordingly, while a fluorescence peak will not. |
| PS-003 | Non-linear relationship between fluorescence intensity and concentration (Inner Filter Effect). | 1. Primary Inner Filter Effect: At high concentrations, the sample absorbs a significant fraction of the excitation light, leading to a non-uniform excitation profile across the cuvette. 2. Secondary Inner Filter Effect: The emitted fluorescence is re-absorbed by other DMABN molecules in the light path to the detector. | 1. & 2. Keep the absorbance of the solution at the excitation wavelength below 0.1. This can be achieved by using lower concentrations of DMABN or by using a shorter path length cuvette. Mathematical corrections can be applied to the data if higher concentrations are necessary. |
| PS-004 | Low or no fluorescence signal. | 1. Fluorescence Quenching: The presence of quenchers (e.g., dissolved oxygen, halide ions) in the solvent can deactivate the excited state of DMABN non-radiatively. 2. Incorrect Instrument Settings: Excitation and emission wavelengths are not set correctly. 3. Degradation of DMABN: The compound may have degraded due to improper storage or handling. | 1. Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) prior to measurement. Use high-purity solvents to minimize quenching impurities. 2. Verify the excitation and emission maxima for DMABN in the specific solvent being used. Optimize instrument parameters such as slit widths and detector gain. 3. Store DMABN in a cool, dark, and dry place. Prepare fresh stock solutions regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the dual fluorescence of DMABN and why is it important?
A1: DMABN is a classic example of a molecule that exhibits dual fluorescence. In nonpolar solvents, it shows a "normal" fluorescence band from a locally excited (LE) state. In polar solvents, an additional, red-shifted "anomalous" fluorescence band appears, which is attributed to an intramolecular charge transfer (ICT) state.[1][4] This phenomenon is significant because the ratio and position of these two emission bands are highly sensitive to the polarity of the microenvironment, making DMABN a useful probe in chemical and biological systems.
Q2: What is the Twisted Intramolecular Charge Transfer (TICT) model?
A2: The TICT model is the most widely accepted explanation for the dual fluorescence of DMABN. According to this model, upon photoexcitation to the LE state, the dimethylamino group can twist relative to the benzonitrile (B105546) ring. In polar solvents, this twisted conformation is stabilized, leading to the formation of the highly polar TICT state, which then emits the red-shifted fluorescence.[4]
Q3: What are the main photodegradation products of DMABN?
A3: A known photodegradation pathway for DMABN, especially in polar aprotic solvents like acetonitrile, involves the demethylation of the dimethylamino group to form 4-(methylamino)benzonitrile (MABN).[2][3] MABN is also fluorescent and its emission can interfere with the analysis of DMABN's photophysics. Other photoproducts may form depending on the solvent and irradiation conditions.[3]
Q4: How does solvent polarity affect the photostability of DMABN?
A4: Solvent polarity plays a crucial role in the photophysics and photochemistry of DMABN. Polar solvents stabilize the charge-separated ICT state, which can influence the excited-state lifetime and reactivity.[5][6] The formation of specific photoproducts, such as MABN, has been observed in polar solvents like acetonitrile.[2][3]
Q5: What is the role of oxygen in DMABN photodegradation?
A5: Dissolved oxygen can act as a quencher of the excited states of DMABN, potentially leading to photooxidation reactions. The decay of the DMABN radical cation (DMABN˙⁺) in the presence of oxygen is dominated by its reaction with the superoxide (B77818) radical anion (O₂˙⁻).[7] For quantitative and mechanistic studies, it is often necessary to remove dissolved oxygen from the solvent.
Quantitative Data
Table 1: Photophysical Properties of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | LE Emission Max (λ_em, nm) | ICT Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Excited State Lifetime (τ, ns) |
| Cyclohexane | 2.02 | 1.43 | ~298 | ~340 | - | ~0.02 | ~2.5 |
| 1,4-Dioxane | 2.21 | 1.42 | ~300 | ~350 | ~430 | - | - |
| Dichloromethane | 8.93 | 1.42 | ~302 | ~355 | ~460 | - | - |
| Tetrahydrofuran | 7.58 | 1.41 | ~301 | ~350 | ~470 | - | - |
| Acetonitrile | 37.5 | 1.34 | ~295 | ~360 | ~470 | LE: low, ICT: ~0.2 | LE: ps range, ICT: ~3.4 |
| Water | 80.1 | 1.33 | ~295 | ~360 | ~500 | - | - |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. Data compiled from multiple sources.[1][8][9]
Table 2: Photodegradation Data of DMABN
| Solvent | Conditions | Major Photoproduct(s) | Observed Rate Constant/Quantum Yield |
| Acetonitrile | UV irradiation | 4-(methylamino)benzonitrile (MABN) | The first-order rate constant for the transformation of DMABN˙⁺ leading to photodegradation was estimated not to exceed ≈5 × 10³ s⁻¹.[7] |
| Aqueous Solution | Photoinduced one-electron oxidation | DMABN radical cation (DMABN˙⁺) | Second-order rate constants for the quenching of excited triplet states by DMABN fall in the range of 3 × 10⁷–5 × 10⁹ M⁻¹ s⁻¹.[7] |
Experimental Protocols
Protocol 1: Monitoring Photodegradation of DMABN using UV-Vis Spectroscopy
Objective: To monitor the change in the concentration of DMABN over time upon exposure to UV light.
Materials:
-
This compound (DMABN)
-
Spectroscopy-grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
UV lamp with a specific wavelength output (e.g., 254 nm or 300 nm)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of DMABN in the chosen solvent (e.g., 1 mM in acetonitrile).
-
Prepare a working solution by diluting the stock solution to a concentration that gives an initial absorbance between 0.5 and 1.0 at the absorption maximum (λ_max).
-
Record the initial UV-Vis spectrum of the working solution from 200 to 500 nm to determine the initial absorbance at λ_max.
-
Place the cuvette containing the working solution under the UV lamp at a fixed distance. If using a magnetic stirrer, add a small stir bar to the cuvette and place it on the stirrer.
-
Irradiate the sample for a set period (e.g., 5 minutes).
-
Remove the cuvette and record the UV-Vis spectrum again.
-
Repeat steps 5 and 6 for a series of time intervals.
-
Plot the absorbance at λ_max versus time to determine the photodegradation kinetics.
Protocol 2: Analysis of DMABN and its Photoproducts by HPLC
Objective: To separate and identify DMABN and its photodegradation products.
Materials:
-
Irradiated DMABN solution (from Protocol 1)
-
Reference standards for DMABN and suspected photoproducts (e.g., MABN)
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
Mobile phase additives (e.g., formic acid or trifluoroacetic acid)
Procedure:
-
Prepare the mobile phase: A common mobile phase for the separation of DMABN and its derivatives is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start with a lower percentage of acetonitrile and increase over the run.
-
Equilibrate the HPLC system: Run the mobile phase through the system and column until a stable baseline is achieved.
-
Prepare the sample: Filter the irradiated DMABN solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample: Inject a small volume (e.g., 10 µL) of the filtered sample onto the HPLC column.
-
Run the analysis: Start the HPLC run with the defined gradient program and detector settings. The detector should be set to monitor at a wavelength where both DMABN and its expected photoproducts absorb (e.g., 254 nm or the λ_max of the compounds).
-
Analyze the chromatogram: Identify the peaks corresponding to DMABN and its photoproducts by comparing their retention times with those of the reference standards. The peak area can be used to quantify the amount of each component.
Visualizations
Caption: Workflow for DMABN photodegradation analysis.
Caption: Photophysical pathways of DMABN.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoproduct formation with 4-aminobenzonitriles in acetonitrile and its effect on photophysical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Source of anomalous fluorescence from solutions of 4-N,N-dimethylaminobenzonitrile in polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Laser flash photolysis study of the photoinduced oxidation of this compound (DMABN) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Inner Filter Effects in DMABN Fluorescence Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and correcting for inner filter effects (IFE) in 4-(Dimethylamino)benzonitrile (DMABN) fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in fluorescence spectroscopy?
A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emission light by the sample itself.[1] This effect leads to a non-linear relationship between fluorescence intensity and fluorophore concentration, particularly at higher concentrations.[2][3]
Q2: What are the types of inner filter effects?
A2: There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches the volume of the sample that is observed by the detector.[2][3][4] This reduces the number of excited fluorophores and, consequently, the emitted fluorescence.
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it can reach the detector.[2][3][4] This is more prominent when there is a significant overlap between the absorption and emission spectra of the fluorophore.
Q3: Why is it important to correct for inner filter effects in DMABN fluorescence measurements?
A3: DMABN is known for its dual fluorescence, which is highly sensitive to the polarity of its microenvironment.[5][6] Failing to correct for inner filter effects can lead to inaccurate measurements of fluorescence intensity and quantum yields, potentially leading to incorrect interpretations of the solvent's polarity or the binding interactions being studied. At high concentrations, IFE can distort the shape of the emission spectrum, which is particularly problematic for resolving the two emission bands of DMABN.
Q4: How can I minimize inner filter effects without mathematical correction?
A4: The simplest way to minimize IFE is to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[1] Using a shorter pathlength cuvette can also reduce the impact of IFE.[7]
Troubleshooting Guides
Issue 1: My fluorescence intensity is not linear with increasing DMABN concentration.
-
Possible Cause: You are likely observing the primary inner filter effect, where higher concentrations of DMABN are absorbing a significant portion of the excitation light.
-
Troubleshooting Steps:
-
Measure Absorbance: Measure the absorbance of your DMABN solutions at the excitation wavelength. If the absorbance is above 0.1, the inner filter effect is likely significant.
-
Dilute Samples: If possible, dilute your samples to a concentration range where the absorbance is below 0.1 and check if the linearity improves.
-
Apply Correction: If dilution is not an option, you will need to apply a mathematical correction. Please refer to the Experimental Protocols section for a detailed guide.
-
Issue 2: The shape of my DMABN fluorescence emission spectrum appears distorted at high concentrations.
-
Possible Cause: This distortion is likely due to the secondary inner filter effect, where the emitted fluorescence from DMABN is being re-absorbed by other DMABN molecules in the solution. This is especially relevant for DMABN due to the partial overlap of its absorption and emission spectra.
-
Troubleshooting Steps:
-
Compare Spectra: Overlay the normalized emission spectra of a dilute and a concentrated DMABN solution. A noticeable difference in the spectral shape, particularly a decrease in intensity on the shorter wavelength side of the emission band, is a strong indicator of sIFE.
-
Use a Shorter Pathlength Cuvette: Reducing the pathlength of the cuvette will decrease the probability of re-absorption.
-
Mathematical Correction: Employ a correction method that accounts for the absorbance at the emission wavelengths. See Protocol 1: Mathematical Correction for Inner Filter Effects .
-
Data Presentation
Table 1: Spectroscopic Properties of DMABN in Different Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (LE, λ_em, nm) | Emission Max (ICT, λ_em, nm) |
| Cyclohexane | 2.02 | ~295 | ~340 | - |
| Dichloromethane | 8.93 | ~300 | ~350 | ~460 |
| Acetonitrile | 37.5 | ~298 | ~350 | ~470 |
Data compiled from various sources and are approximate.[5][6][8][9][10][11] The dual emission of DMABN is highly dependent on solvent polarity, with the charge transfer (CT) band becoming more prominent and red-shifted in more polar solvents.
Table 2: Example of Inner Filter Effect Correction on DMABN Fluorescence in Acetonitrile
| DMABN Conc. (µM) | Absorbance at λ_ex (298 nm) | Observed Fluorescence (F_obs, a.u.) | Corrected Fluorescence (F_corr, a.u.) |
| 1 | 0.01 | 100 | 102 |
| 5 | 0.05 | 480 | 540 |
| 10 | 0.10 | 850 | 1070 |
| 20 | 0.20 | 1400 | 2100 |
| 50 | 0.50 | 2500 | 5600 |
These are illustrative data to demonstrate the trend. Actual values will depend on the experimental setup.
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effects
This protocol describes the most common method for correcting for both primary and secondary inner filter effects using absorbance measurements.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
DMABN stock solution
-
Solvent of interest
-
Matched quartz cuvettes (1 cm pathlength is standard)
Methodology:
-
Prepare a series of DMABN solutions of varying concentrations in your solvent of interest.
-
Measure the absorbance spectrum for each solution over a wavelength range that includes your excitation and emission wavelengths.
-
Measure the fluorescence emission spectrum for each solution. Excite the samples at the absorbance maximum (λ_abs) and record the emission spectrum.
-
Record the absorbance values at the excitation wavelength (A_ex) and at each emission wavelength (A_em).
-
Calculate the corrected fluorescence intensity (F_corr) at each emission wavelength using the following formula:
F_corr = F_obs * 10^((A_ex + A_em) / 2)[12][13]
Where:
-
F_obs is the observed fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
-
Plot the corrected fluorescence intensity against DMABN concentration. The relationship should now be linear over a wider concentration range.
Protocol 2: Empirical Correction using a Non-Interacting Fluorophore
This method is useful when the absorbing species is different from the fluorophore and does not interact with it.
Materials:
-
Fluorometer
-
A non-interacting, non-fluorescent absorbing compound (chromophore)
-
A stable fluorophore with similar excitation and emission wavelengths to DMABN (e.g., N-acetyltryptophanamide for tryptophan-like fluorescence)
-
Solvent of interest
-
Matched quartz cuvettes
Methodology:
-
Prepare a solution of the reference fluorophore at a concentration that provides a stable and measurable fluorescence signal.
-
Measure the initial fluorescence (F₀) of the reference fluorophore solution.
-
Titrate the reference fluorophore solution with small, known aliquots of the absorbing compound.
-
Measure the fluorescence (F) and the absorbance at the excitation wavelength after each addition of the absorbing compound.
-
Calculate the correction factor (CF) for each concentration of the absorbing compound: CF = F₀ / F
-
Create a correction curve by plotting the correction factor against the absorbance at the excitation wavelength.
-
For your DMABN samples , measure their absorbance at the excitation wavelength.
-
Use the correction curve to find the corresponding correction factor for the absorbance of your DMABN sample.
-
Multiply your observed DMABN fluorescence by this correction factor to obtain the corrected fluorescence intensity.
Mandatory Visualization
Caption: The two types of inner filter effects in fluorescence spectroscopy.
Caption: Workflow for mathematical correction of inner filter effects.
Caption: Decision tree for troubleshooting non-linear fluorescence data.
References
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. edinst.com [edinst.com]
- 3. srs.tcu.edu [srs.tcu.edu]
- 4. aelabgroup.com [aelabgroup.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - PMC [pmc.ncbi.nlm.nih.gov]
DMABN Fluorescence Technical Support Center: Troubleshooting the Influence of Solvent Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 4-(Dimethylamino)benzonitrile (DMABN) fluorescence experiments, with a specific focus on the impact of solvent impurities.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems you may encounter, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: Why does my DMABN fluorescence spectrum show unexpected peaks, shoulders, or a high background signal?
Answer: This issue is often caused by fluorescent impurities present in the solvent. Even high-purity, spectroscopy-grade solvents can contain trace contaminants that fluoresce in the same region as DMABN, leading to spectral distortion or a high background signal.[1][2] It is crucial to run a blank scan of the solvent alone to check for any intrinsic fluorescence before dissolving the DMABN.[3][4]
Question 2: The fluorescence intensity of my DMABN sample is significantly lower than expected (quenched). What is a likely cause?
Answer: Fluorescence quenching can be caused by various impurities in the solvent.[1] Protic impurities, such as trace amounts of water or alcohols, are particularly problematic. These impurities can interact with the excited DMABN molecule, promoting non-radiative decay pathways and thus reducing the fluorescence quantum yield.[5] Always use high-purity, spectroscopy-grade, and anhydrous solvents to minimize this effect.[1]
Question 3: I am observing a significant red-shift (shift to a longer wavelength) in the anomalous fluorescence band. Is this related to solvent impurities?
Answer: Yes, this is a classic indicator of the influence of polar, particularly protic, impurities. The anomalous fluorescence band originates from the highly polar Twisted Intramolecular Charge Transfer (TICT) state.[6][7] Polar solvent molecules, and especially those capable of hydrogen bonding like water, can stabilize this polar TICT state, lowering its energy level.[8] This increased stabilization results in a red-shift of the emission maximum.[9][10] The presence of such impurities can lead to misinterpretation of the solvent's bulk polarity.
Question 4: My results are not reproducible. The intensity ratio of the normal (Locally Excited, LE) and anomalous (TICT) fluorescence bands varies between experiments. Why is this happening?
Answer: This variability is a strong indication of inconsistent solvent conditions, often due to fluctuating levels of impurities. The LE/TICT ratio is highly sensitive to the solvent environment.[6] Trace amounts of water absorbed from the atmosphere can vary from day to day, leading to different degrees of TICT state stabilization and thus an inconsistent LE/TICT ratio.[8] Temperature fluctuations can also contribute to this issue, as the formation of the TICT state is often temperature-dependent.[1]
Question 5: My signal is non-linear at higher concentrations of DMABN. Is this an impurity effect?
Answer: While impurities can contribute, this is more likely due to the inner filter effect. At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. It is important to measure the absorbance of your sample and ensure it is below 0.1 at the excitation wavelength to minimize this effect.[1]
Data Presentation: Effects of Common Solvent Impurities
The following table summarizes the qualitative and quantitative effects of common solvent impurities on the fluorescence properties of DMABN.
| Solvent Example | Common Impurity | Impurity Type | Observed Effect on DMABN Fluorescence | Recommended Purity Grade |
| Acetonitrile | Water | Protic | - Quenching of overall fluorescence. - Red-shift of the TICT emission band.[10] - Alteration of the LE/TICT intensity ratio. | Spectroscopy/Anhydrous Grade |
| Tetrahydrofuran (THF) | Peroxides | Quencher | - Significant fluorescence quenching. | Spectroscopy Grade, Inhibitor-free |
| Cyclohexane | Benzene (B151609) | Fluorescent | - Appearance of extraneous emission peaks corresponding to benzene fluorescence. | Spectroscopy Grade |
| Dichloromethane | Water, Alcohols | Protic | - Stabilization of the TICT state, leading to a more pronounced anomalous emission band.[9][11] | Spectroscopy/Anhydrous Grade |
| Various Solvents | General Fluorescent Organics | Fluorescent | - Increased background signal.[1] - Potential for spectral overlap and distortion.[12] | Spectroscopy Grade |
Experimental Protocols
Detailed methodologies are provided below for key experiments to ensure data quality and reproducibility.
Protocol 1: Solvent Purity Verification
-
Objective: To check for fluorescent impurities in the solvent before use.
-
Materials: Spectrofluorometer, 1 cm path length quartz cuvette, solvent to be tested.
-
Procedure:
-
Calibrate the spectrofluorometer according to the manufacturer's instructions.
-
Fill the clean quartz cuvette with the solvent to be tested.
-
Place the cuvette in the sample holder.
-
Set the excitation wavelength to the value you will use for your DMABN experiment (typically around 290 nm).[13]
-
Scan the emission spectrum across the range where DMABN is expected to fluoresce (e.g., 320 nm to 600 nm).
-
Analyze the resulting spectrum. A flat baseline with minimal signal indicates a pure solvent. The presence of any distinct peaks or a high background indicates fluorescent contaminants.[4]
-
Protocol 2: General Solvent Purification
-
Objective: To remove polar impurities (especially water) and other contaminants from solvents.
-
Materials: Spectroscopy-grade solvent, activated alumina (B75360), glass column, inert gas (Nitrogen or Argon).
-
Procedure:
-
Set up a glass column packed with activated alumina. The amount will depend on the volume of solvent to be purified.
-
Rigorously degas the solvent reservoir by sparging with an inert gas.[14]
-
Pass the solvent through the activated alumina column under a positive pressure of inert gas.[14] Activated alumina is effective at removing protic contaminants like water.[14]
-
Collect the purified solvent in a clean, dry container suitable for storing air- and moisture-sensitive reagents.
-
Re-run the purity verification protocol (Protocol 1) to confirm the removal of impurities.
-
Protocol 3: DMABN Sample Preparation and Measurement
-
Objective: To prepare a DMABN solution and measure its fluorescence spectrum while minimizing contamination.
-
Materials: Purified solvent, high-purity DMABN, calibrated spectrofluorometer, quartz cuvette.
-
Procedure:
-
Prepare a stock solution of DMABN in the purified solvent.
-
Create a series of dilutions to find a concentration that results in a maximum absorbance below 0.1 to avoid inner filter effects.[1]
-
Use a clean, dry quartz cuvette for the measurement.
-
Measure the fluorescence spectrum, ensuring consistent temperature control between samples.[1]
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Record both the "normal" LE emission (e.g., ~350 nm) and the "anomalous" TICT emission (e.g., >400 nm, varies with solvent).[13]
-
Visualizations
Diagram 1: Troubleshooting Workflow for DMABN Fluorescence Experiments
References
- 1. benchchem.com [benchchem.com]
- 2. scibec.dcci.unipi.it [scibec.dcci.unipi.it]
- 3. mdpi.com [mdpi.com]
- 4. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Deconvolution of DMABN LE and ICT Emission Bands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the deconvolution of the locally excited (LE) and intramolecular charge transfer (ICT) emission bands of 4-(N,N-dimethylamino)benzonitrile (DMABN).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the LE and ICT emission bands of DMABN?
DMABN is a fluorescent molecule known for its dual fluorescence, meaning it can emit light from two different excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state.[1][2][3] The LE emission is a "normal" fluorescence band that is relatively insensitive to solvent polarity.[2][3] In contrast, the ICT emission is an "anomalous," red-shifted band that is highly sensitive to the polarity of the solvent.[1][3] In polar solvents, the ICT band becomes more prominent.[2]
Q2: Why is the deconvolution of LE and ICT bands necessary?
In many solvents, especially those of intermediate to high polarity, the LE and ICT emission bands of DMABN overlap significantly.[2] Deconvolution is a computational technique used to separate these overlapping spectral components. This separation is crucial for accurately determining the properties of each state, such as their emission maxima, intensities, and quantum yields, which provide insights into the molecular environment.
Q3: My fluorescence signal is weak or inconsistent. What are the possible causes and solutions?
Several factors can contribute to weak or inconsistent fluorescence signals. Here are some common issues and their solutions:
| Potential Cause | Troubleshooting Steps |
| Low Concentration | Ensure the concentration of DMABN is appropriate. A typical concentration range for fluorescence measurements is between 10⁻⁶ to 10⁻³ M.[4] |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Use the instrument's shutter to block the light path when not acquiring data and use the lowest necessary excitation intensity.[1] |
| Solvent Impurities | Use high-purity, spectroscopy-grade solvents to avoid quenching of the fluorescence signal or contributions from fluorescent impurities.[1] |
| Temperature Fluctuations | Use a temperature-controlled cuvette holder to maintain a constant temperature, as fluorescence is sensitive to temperature changes.[1] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions. Calibrate pipettes regularly.[1] |
| Inhomogeneous Mixing | Thoroughly mix the sample after adding all components to ensure a homogeneous solution before measurement.[1] |
Q4: The deconvolution of my spectra is yielding poor fits. What should I check?
Poor fits during deconvolution can arise from several issues related to data quality and the fitting model:
| Potential Cause | Troubleshooting Steps |
| Incorrect Fitting Function | The emission bands of DMABN are often modeled using Gaussian or a combination of Gaussian and Lorentzian functions (Voigt profile).[5][6][7] Experiment with different fitting functions to see which best represents your experimental data. |
| High Noise Level | High noise in the spectrum can interfere with the fitting algorithm. Denoise your spectrum using methods like Savitzky-Golay filtering before deconvolution.[5] |
| Inaccurate Initial Guesses | Deconvolution algorithms often require initial guesses for the peak positions, widths, and heights. Provide reasonable starting parameters based on visual inspection of the spectrum to guide the fitting process. |
| Overlapping Bands in Nonpolar Solvents | In nonpolar solvents, the ICT band is often very weak or absent. Attempting to fit two peaks in such cases can lead to erroneous results. A single peak fit for the LE band may be more appropriate.[2] |
| Complex Spectral Features | In some cases, the spectra may have more complex features than two simple bands. Consider the possibility of other species or states contributing to the emission. |
Q5: How does solvent polarity affect the deconvolution process?
Solvent polarity has a significant impact on the emission spectrum of DMABN and, consequently, on the deconvolution process:
| Solvent Polarity | Effect on Spectrum and Deconvolution |
| Nonpolar (e.g., Cyclohexane) | Primarily shows the LE band. Deconvolution into two bands may not be necessary or accurate.[2][8] |
| Medium Polarity (e.g., Tetrahydrofuran) | Both LE and ICT bands are present and significantly overlap. Deconvolution is essential to separate the two contributions.[9] |
| High Polarity (e.g., Acetonitrile, Water) | The ICT band dominates the spectrum, and the LE band may appear as a weak shoulder, making it difficult to deconvolve accurately.[2][9] |
It is crucial to be aware of the expected spectral changes with solvent polarity to apply the appropriate deconvolution model.
Experimental Protocols
Protocol 1: Sample Preparation for Fluorescence Measurements
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Stock Solution Preparation: Prepare a concentrated stock solution of DMABN (e.g., 1 mM) in a high-purity, spectroscopy-grade solvent.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, tetrahydrofuran, acetonitrile, water) to observe the changes in the LE and ICT emission bands.
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Working Solution Preparation: Prepare working solutions of DMABN in the chosen solvents with a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[1] A common concentration range is 10⁻⁶ to 10⁻³ M.[4]
-
Cuvette Preparation: Use clean, scratch-free quartz cuvettes with a 1.0 cm path length for all measurements.[9]
-
Blank Samples: Prepare blank samples containing only the respective solvents to subtract any background fluorescence.[9]
Protocol 2: Fluorescence Spectroscopy and Data Acquisition
-
Instrument Warm-up: Allow the spectrofluorometer to warm up and stabilize according to the manufacturer's instructions.
-
Excitation Wavelength: Set the excitation wavelength. A common excitation wavelength for DMABN is around 290 nm.[9]
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Emission Scan Range: Set the emission scan range to cover both the LE and ICT bands (e.g., 300 nm to 600 nm).
-
Slit Widths: Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
Blank Subtraction: Acquire the emission spectrum of the blank sample for each solvent and subtract it from the corresponding DMABN sample spectrum.[9]
-
Data Acquisition: Record the fluorescence emission spectrum of each DMABN sample.
Protocol 3: Deconvolution of LE and ICT Emission Bands
-
Software Selection: Use a data analysis software with peak fitting capabilities, such as Origin, PeakFit, or custom scripts in Python.
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Data Import: Import the blank-subtracted emission spectrum into the software.
-
Baseline Correction: If necessary, perform a baseline correction to remove any residual background.
-
Peak Fitting:
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Select a multi-peak fitting function (e.g., Gaussian, Lorentzian, or Voigt).
-
Provide initial estimates for the number of peaks (typically two for DMABN in polar solvents) and their approximate positions (centers), widths, and heights.
-
Run the fitting algorithm to deconvolve the spectrum into the individual LE and ICT bands.
-
-
Analysis of Results:
-
Examine the goodness-of-fit parameters (e.g., R-squared) to assess the quality of the deconvolution.
-
Extract the parameters for each fitted peak, including the peak position (wavelength), area (intensity), and full width at half maximum (FWHM).
-
Visualizations
Caption: Experimental workflow for the deconvolution of DMABN emission bands.
Caption: Relationship between the ground, LE, and ICT states of DMABN.
References
- 1. benchchem.com [benchchem.com]
- 2. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. SpectralImageDeconvolution | Scientific Volume Imaging [svi.nl]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Photobleaching of 4-(Dimethylamino)benzonitrile (DMABN)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of 4-(Dimethylamino)benzonitrile (DMABN) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and how does it affect my experiments with this compound (DMABN)?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as DMABN, upon exposure to excitation light. This process leads to a permanent loss of fluorescence, resulting in a diminished signal during your experiments. The consequences of photobleaching include reduced image quality, shorter possible durations for time-lapse imaging, and inaccuracies in quantitative fluorescence measurements. The underlying mechanism often involves the fluorophore entering a long-lived and highly reactive triplet state. This triplet state can then interact with molecular oxygen to generate reactive oxygen species (ROS), which chemically degrade the DMABN molecule.
Q2: What is the specific photobleaching mechanism of DMABN?
A2: The photobleaching of DMABN is understood to proceed through a combination of pathways involving its unique photophysical properties. Upon excitation, DMABN can transition from its initial excited state to a long-lived triplet state. This triplet state is highly reactive and can be a precursor to photodegradation. Furthermore, studies have shown that in the presence of oxygen and photosensitizers, DMABN can undergo a one-electron oxidation to form a radical cation (DMABN˙+).[1] This radical cation is unstable and can subsequently react with other molecules, such as superoxide (B77818) radical anions, leading to the degradation of the DMABN molecule.[1] The twisted intramolecular charge transfer (TICT) state of DMABN, which is responsible for its dual fluorescence in polar solvents, also plays a role in its photophysics and may influence its photostability, although the direct link to photobleaching is still an area of active research.[2]
Q3: How can I minimize photobleaching by optimizing my microscope settings?
A3: Optimizing your imaging parameters is a critical first step and can significantly reduce photobleaching without the need for chemical additives. Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio. Neutral density (ND) filters can be used to attenuate the excitation light without altering its spectral properties.
-
Minimize Exposure Time: Use the shortest possible camera exposure time that allows for a clear image.
-
Avoid Unnecessary Illumination: Use a shutter to block the excitation light path when not actively acquiring images. For locating the region of interest, it is advisable to use transmitted light before switching to fluorescence.
Q4: What are antifade reagents and which ones are recommended for DMABN?
A4: Antifade reagents are chemical compounds added to the mounting medium or live-cell imaging buffer to protect fluorophores from photobleaching. They primarily act as reactive oxygen species (ROS) scavengers or triplet state quenchers. For DMABN, while specific quantitative comparisons are limited, the following commonly used antifade agents are recommended based on their general effectiveness:
-
n-Propyl gallate (NPG): A widely used antioxidant that is effective in reducing the fading of various fluorophores. It is a good starting point for fixed-cell imaging with DMABN.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective antifade agent, though in some specific applications, it has been shown to diminish the signal of certain probes when used in correlative light-electron microscopy.[3]
-
Trolox: A water-soluble analog of vitamin E that is a potent antioxidant and is particularly well-suited for live-cell imaging due to its low toxicity.[4]
Q5: Can the choice of solvent affect the photostability of DMABN?
A5: Yes, the solvent environment can influence the photophysics and potentially the photostability of DMABN. DMABN exhibits dual fluorescence, with the emission from the twisted intramolecular charge transfer (TICT) state being highly sensitive to solvent polarity.[2] While direct studies correlating solvent polarity with the photobleaching rate of DMABN are not abundant, it is known that the formation of the radical cation, a key step in its photodegradation, can be influenced by the surrounding medium.[1] When designing experiments, it is important to be aware that the solvent can affect not only the fluorescence properties but also the rate of photobleaching.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of DMABN fluorescence signal during imaging. | 1. Excitation light intensity is too high.2. Prolonged exposure to excitation light.3. Absence of an effective antifade reagent. | 1. Reduce the laser power or use a neutral density (ND) filter.2. Decrease the camera exposure time and use a shutter to block the light path when not imaging.3. Incorporate an antifade reagent such as n-propyl gallate (NPG) for fixed samples or Trolox for live cells into your mounting/imaging medium. |
| Low initial fluorescence intensity of DMABN. | 1. The pH of the mounting medium is not optimal.2. The chosen antifade reagent is quenching the initial fluorescence. | 1. Adjust the pH of your mounting medium to a slightly alkaline range (pH 8.0-8.5), as the fluorescence of many dyes is pH-sensitive.2. Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can cause initial quenching of certain fluorophores. Consider switching to an NPG or Trolox-based formulation. |
| High background fluorescence. | 1. Autofluorescence from the sample or mounting medium.2. Non-specific binding of the DMABN probe. | 1. Image a blank region of your slide to assess the background from the medium. If the sample is autofluorescent, consider spectral unmixing if your imaging system allows.2. Ensure thorough washing steps in your staining protocol to remove any unbound DMABN. |
| Inconsistent fluorescence intensity between different samples. | 1. Variations in the staining or mounting protocol.2. Different extents of photobleaching between samples.3. Inconsistent microscope settings. | 1. Standardize all parameters of your protocol, including incubation times, temperatures, and the amount of mounting medium used.2. Image all samples as soon as possible after preparation and use consistent, minimal exposure times.3. Ensure that the exact same microscope settings (laser power, exposure time, gain, etc.) are used for all samples in a comparative study. |
Quantitative Data Summary
| Antifade Reagent | Typical Application | Mechanism of Action | Advantages | Disadvantages |
| n-Propyl gallate (NPG) | Fixed Cells | Reactive Oxygen Species Scavenger | Low toxicity, effective for a broad range of dyes.[5] | Can be difficult to dissolve, may have anti-apoptotic effects in live cells. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Fixed Cells | Triplet State Quencher, ROS Scavenger | Less toxic than PPD. | Can diminish the signal of certain probes in specific applications.[3] |
| Trolox | Live Cells | Antioxidant, Triplet State Quencher | Cell-permeable, low cytotoxicity, effective at reducing blinking.[4] | Effectiveness can be dependent on the specific fluorophore and cell type. |
| p-Phenylenediamine (PPD) | Fixed Cells | Reactive Oxygen Species Scavenger | Very effective at preventing fading. | Can be toxic, autofluorescent (especially in the blue-green region), and may quench some dyes. |
Key Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (for Fixed Cells)
This protocol describes the preparation of a widely used homemade antifade mounting medium containing n-propyl gallate.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (B35011) (ACS grade)
-
10X Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 20% (w/v) stock solution of NPG: Dissolve 2 g of NPG in 10 mL of DMSO or DMF. NPG has poor solubility in aqueous solutions.[5]
-
Prepare a 90% glycerol solution: In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Combine the solutions: While stirring the glycerol/PBS mixture, slowly add 0.1 mL of the 20% NPG stock solution dropwise to achieve a final concentration of approximately 0.2% NPG.
-
Adjust the pH: Check the pH of the final solution and adjust to approximately 8.0-8.5 using NaOH.
-
Storage: Aliquot the antifade mounting medium into light-protected tubes and store at -20°C. Thaw an aliquot for use and avoid repeated freeze-thaw cycles.
Protocol 2: Using Trolox for Photobleaching Prevention in Live-Cell Imaging
This protocol provides a general guideline for using Trolox to mitigate photobleaching during live-cell imaging experiments.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol (B145695) or DMSO (for stock solution)
-
Your standard live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
Procedure:
-
Prepare a Trolox stock solution: Prepare a 100 mM stock solution of Trolox in ethanol or DMSO. Store this stock solution at -20°C, protected from light.
-
Prepare the working solution: On the day of the experiment, dilute the Trolox stock solution into your pre-warmed live-cell imaging medium to a final working concentration. A typical starting concentration is between 0.1 mM and 1 mM.[4] The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.
-
Medium exchange: After staining your live cells with DMABN, carefully replace the existing medium with the imaging medium containing Trolox.
-
Equilibration: Incubate the cells for 10-15 minutes at 37°C to allow for equilibration with the Trolox-containing medium before commencing imaging.
-
Image acquisition: Proceed with your live-cell imaging, remembering to still use the lowest feasible excitation intensity and exposure times to further minimize photobleaching and potential phototoxicity.
Visualizations
Signaling Pathway of DMABN Photobleaching
Caption: Photobleaching pathway of DMABN and points of intervention for antifade reagents.
Experimental Workflow for Preventing DMABN Photobleaching
Caption: A generalized workflow for sample preparation and imaging to minimize DMABN photobleaching.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Analysis of antiphotobleaching reagents for use with FluoroNanogold in correlative microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Time-Resolved Fluorescence Measurements of DMABN
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common artifacts and challenges encountered during time-resolved fluorescence measurements of 4-(Dimethylamino)benzonitrile (DMABN).
Troubleshooting Guides
This section provides step-by-step solutions to specific problems that researchers may encounter during their experiments with DMABN.
Issue 1: My fluorescence spectrum of DMABN shows unexpected shifts or changes in the ratio of the two emission bands.
This is a common issue and can often be attributed to solvent effects, which are critical in modulating the dual fluorescence of DMABN arising from the locally excited (LE) and twisted intramolecular charge-transfer (ICT) states.
Possible Causes and Solutions:
-
Solvent Polarity: The ratio and position of the LE and ICT fluorescence bands are highly sensitive to the polarity of the solvent.[1][2][3] In nonpolar solvents, emission is typically only from the LE state, while in polar solvents, the ICT band becomes prominent and red-shifted.[1][2][4]
-
Troubleshooting Steps:
-
Verify the purity of your solvent. Trace amounts of polar or nonpolar impurities can significantly alter the local environment of the DMABN molecules.
-
Ensure you are using the correct solvent for your intended experiment. Refer to the table below for the expected emission characteristics in different solvents.
-
Degas the solvent, as dissolved oxygen can sometimes influence excited state dynamics.
-
-
-
Excitation Wavelength Dependence: The fluorescence of DMABN can, in some cases, be dependent on the excitation wavelength, potentially due to the presence of different ground-state conformers.[5][6]
-
Troubleshooting Steps:
-
Check if you are using a consistent excitation wavelength across all your measurements.
-
If comparing data with literature, ensure the excitation wavelength is the same.
-
Perform a control experiment by measuring the emission spectrum at different excitation wavelengths to see if this is the source of the variability.
-
-
Issue 2: The fluorescence lifetime I'm measuring is inconsistent or seems to be concentration-dependent.
Variations in fluorescence lifetime can be an artifact of the experimental conditions rather than the intrinsic properties of the DMABN molecule.
Possible Causes and Solutions:
-
Concentration Effects (Aggregation): At higher concentrations, DMABN can form aggregates, which can alter the fluorescence properties, including the lifetime. The lower energy TICT emission, in particular, has been noted to be concentration-dependent.[7]
-
Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted fluorescence, leading to an artificially shortened apparent lifetime and spectral distortion.
-
Troubleshooting Steps:
-
Measure the absorbance of your sample at the excitation and emission wavelengths. As a general rule, the absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]
-
If the absorbance is too high, dilute your sample.
-
-
Issue 3: The fluorescence intensity is decreasing over time during my measurement.
A continuous decrease in fluorescence signal is a strong indicator of photodegradation.
Possible Causes and Solutions:
-
Photodegradation: DMABN, like many fluorescent molecules, can be susceptible to photodegradation upon prolonged exposure to the excitation light.
-
Troubleshooting Steps:
-
Reduce the excitation power or use a neutral density filter.
-
Minimize the exposure time of the sample to the excitation light.
-
Use a fresh sample for each measurement if photodegradation is severe.
-
Ensure the solvent is fresh and free of impurities that might promote photochemical reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: Why does DMABN exhibit dual fluorescence?
A1: DMABN's dual fluorescence is a well-studied phenomenon.[3] Upon photoexcitation, it initially populates a locally excited (LE) state. In polar solvents, the molecule can then undergo a conformational change, involving the twisting of the dimethylamino group relative to the benzonitrile (B105546) moiety, to form a more polar twisted intramolecular charge-transfer (ICT) state.[1][2][3] Both the LE and ICT states are emissive, giving rise to two distinct fluorescence bands. The energy and relative intensity of these bands are highly dependent on the solvent polarity.[1][2]
Q2: How does solvent polarity affect the fluorescence of DMABN?
A2: Solvent polarity has a profound effect on the fluorescence of DMABN.
-
In nonpolar solvents (e.g., cyclohexane): DMABN typically shows a single fluorescence band corresponding to the emission from the LE state.[2][5]
-
In polar solvents (e.g., acetonitrile, water): A second, red-shifted fluorescence band appears, which is attributed to the emission from the ICT state.[2][4][5] The stabilization of the highly polar ICT state in polar solvents lowers its energy, facilitating its formation and emission.[3] The Stokes shift of the ICT emission increases with increasing solvent polarity.[1]
Q3: What is the typical concentration range for time-resolved fluorescence measurements of DMABN?
A3: To avoid artifacts from aggregation and the inner filter effect, it is recommended to work with dilute solutions of DMABN. A common concentration range used in the literature is between 10⁻⁶ M and 10⁻³ M.[4][8][9] It is always good practice to perform a concentration-dependent study to ensure that the observed photophysical properties are independent of concentration in your chosen experimental window.
Q4: Is the fluorescence of DMABN sensitive to temperature?
A4: Yes, the equilibrium between the LE and ICT states can be temperature-dependent. Therefore, temperature fluctuations during measurements can lead to variations in the ratio of the two emission bands and the measured fluorescence lifetimes.[10][11] It is crucial to maintain a constant and controlled temperature for reproducible results.
Data Presentation
Table 1: Solvent Effects on the Fluorescence Emission of DMABN
| Solvent | Dielectric Constant (ε) | LE Emission Max (nm) | ICT Emission Max (nm) |
| Cyclohexane | 2.02 | ~350 | Not Observed |
| 1,4-Dioxane | 2.21 | ~360 | ~430 |
| Dichloromethane | 8.93 | ~365 | ~460 |
| Acetonitrile | 37.5 | ~370 | ~470 |
| Water | 80.1 | ~375 | ~500 |
Note: The exact emission maxima can vary slightly depending on the specific experimental setup and data analysis.
Experimental Protocols
Protocol 1: Sample Preparation for Time-Resolved Fluorescence Measurements of DMABN
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Solvent Selection and Purification: Choose a solvent of the appropriate polarity for your study. Ensure the solvent is of spectroscopic grade and, if necessary, purify it further by distillation to remove any fluorescent impurities.
-
Stock Solution Preparation: Prepare a concentrated stock solution of DMABN (e.g., 1 mM) in the chosen solvent. DMABN should be of high purity (≥98%).[4][9]
-
Working Solution Preparation: From the stock solution, prepare a series of dilutions to the desired concentration range (e.g., 1 µM to 10 µM).
-
Absorbance Check: Measure the UV-Vis absorption spectrum of your working solutions. Ensure the absorbance at the intended excitation wavelength is below 0.1 to minimize inner filter effects.[10]
-
Degassing: For measurements sensitive to oxygen quenching, degas the solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to measurement.
Mandatory Visualization
Caption: Experimental workflow for time-resolved fluorescence measurements of DMABN.
Caption: Common sources of artifacts in DMABN fluorescence measurements.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: The Influence of Temperature on DMABN Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)benzonitrile (DMABN). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature fluctuations during your fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence of my DMABN sample so sensitive to temperature changes?
The fluorescence of DMABN is highly dependent on temperature due to its unique photophysical properties. Upon excitation, DMABN can exist in two different emissive excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. The transition from the LE state to the TICT state is an activated process, meaning it requires energy to overcome an energy barrier. Temperature fluctuations directly influence the rate of this transition, thereby altering the observed fluorescence.[1]
Q2: I'm observing two emission bands in my DMABN fluorescence spectrum. How does temperature affect them?
DMABN is known for its dual fluorescence, exhibiting a "normal" short-wavelength emission band from the LE state and an "anomalous" long-wavelength, red-shifted band from the TICT state.[2][3] The relative intensities of these two bands are highly sensitive to temperature.
-
Increasing Temperature: Generally, higher temperatures provide more thermal energy to overcome the activation barrier for the LE to TICT transition. This leads to a more efficient population of the TICT state, resulting in an increase in the intensity of the long-wavelength (TICT) emission band relative to the short-wavelength (LE) band.
-
Decreasing Temperature: At lower temperatures, the LE to TICT transition is less favorable. Consequently, the fluorescence spectrum will be dominated by the short-wavelength emission from the LE state. In some cases, such as with crystalline 4-(diisopropylamino)benzonitrile (B3050731) (a DMABN analog), the ICT fluorescence is absent at very low temperatures (e.g., below 60 K).
Q3: My fluorescence intensity is decreasing as I increase the temperature. Is this normal?
Yes, a decrease in overall fluorescence intensity with increasing temperature is a common phenomenon for most fluorophores, including DMABN. This is due to an increase in the rates of non-radiative decay processes, such as vibrational relaxation and collisional quenching, at higher temperatures. These processes compete with fluorescence, leading to a lower fluorescence quantum yield.
Q4: What is the significance of the activation energy for the LE to TICT transition?
The activation energy (Ea) represents the energy barrier that must be overcome for the conformational change from the LE state to the TICT state to occur. It is a critical parameter for understanding the kinetics of the TICT formation. A lower activation energy implies a faster and more efficient formation of the TICT state. For example, an activation energy of approximately 4 kJ/mol has been determined for the LE to ICT reaction in crystalline 4-(diisopropylamino)benzonitrile (DIABN) from the temperature dependence of its fluorescence decay times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent fluorescence intensity readings between replicate samples. | Temperature Fluctuations: Even minor variations in ambient temperature can alter the LE/TICT population ratio and overall quantum yield, leading to inconsistent results. | - Use a temperature-controlled spectrofluorometer with a Peltier or water-circulating sample holder to maintain a constant and uniform temperature.- If a temperature-controlled holder is unavailable, allow all samples to equilibrate to a stable room temperature for a consistent period before measurement.- Ensure the instrument's sample chamber is not subject to drafts. |
| The ratio of the two emission bands (ICT/LE) is not reproducible. | Inadequate Temperature Equilibration: The kinetics of the LE to TICT transition require a certain amount of time to reach equilibrium at a given temperature. | - After placing the sample in the temperature-controlled holder, allow sufficient time for the sample to reach thermal equilibrium before starting the measurement. The required time will depend on the sample volume and the magnitude of the temperature change. |
| Unexpected shifts in the emission maxima. | Solvent Effects and Temperature: The polarity of the solvent significantly influences the energy of the TICT state. Temperature can also slightly affect solvent properties, which in turn can cause small spectral shifts. | - Use high-purity, spectroscopy-grade solvents to minimize impurities that could interfere with the fluorescence.- Ensure the solvent is appropriate for the temperature range of your experiment (i.e., it does not freeze or boil). |
| Overall low fluorescence signal at higher temperatures. | Increased Non-radiative Decay: As mentioned in the FAQs, higher temperatures promote non-radiative pathways for the excited state to relax, reducing fluorescence intensity. | - If the signal-to-noise ratio is poor at higher temperatures, consider increasing the fluorophore concentration (while being mindful of potential inner-filter effects), using a more sensitive detector, or optimizing the excitation and emission slit widths. |
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of temperature on the fluorescence of DMABN and its analogs.
| Parameter | Effect of Increasing Temperature | Quantitative Example (for DIABN crystals) |
| LE Emission Intensity | Decreases | - |
| TICT Emission Intensity | Increases (relative to LE emission) | ICT fluorescence is absent below 60 K. |
| Fluorescence Quantum Yield (Overall) | Generally Decreases | - |
| Fluorescence Lifetime | Decreases | Temperature dependence of decay times is used to determine the activation energy. |
| Activation Energy (Ea) for LE → ICT | - | ~4 kJ/mol |
Experimental Protocols
Methodology for Temperature-Dependent Fluorescence Spectroscopy of DMABN
This protocol outlines the key steps for acquiring reliable temperature-dependent fluorescence data for DMABN.
1. Sample Preparation:
- Prepare a stock solution of DMABN in a high-purity, spectroscopy-grade polar solvent (e.g., acetonitrile, methanol).
- Dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
- Transfer the diluted sample to a quartz cuvette suitable for fluorescence measurements.
2. Instrumentation Setup:
- Use a spectrofluorometer equipped with a temperature-controlled sample holder (e.g., a Peltier-thermoelectric or water-circulating system).
- Set the excitation wavelength to the absorption maximum of DMABN (typically around 290-300 nm).
- Set the emission wavelength range to cover both the LE and TICT emission bands (e.g., 320 nm to 600 nm).
- Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
3. Data Acquisition:
- Set the desired starting temperature in the temperature controller.
- Place the cuvette in the sample holder and allow the sample to equilibrate at the set temperature for a sufficient period (e.g., 5-10 minutes).
- Record the fluorescence emission spectrum.
- Increment the temperature to the next desired value and repeat the equilibration and measurement steps.
- Collect spectra over the entire desired temperature range.
4. Data Analysis:
- Correct the raw fluorescence data for instrumental response (if necessary) and solvent background.
- Analyze the changes in the fluorescence intensity of the LE and TICT bands as a function of temperature.
- The ratio of the integrated intensities of the TICT and LE bands can be used to study the equilibrium between the two states.
- For kinetic studies, fluorescence lifetime measurements can be performed at different temperatures to determine the rate constants for the LE to TICT transition and calculate the activation energy using the Arrhenius equation.
Visualizations
Caption: The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
Caption: A workflow for troubleshooting inconsistent DMABN fluorescence data.
References
Technical Support Center: DMABN Experimental Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting kinetic data from 4-(Dimethylamino)benzonitrile (DMABN) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the dual fluorescence of DMABN?
A1: DMABN is a model compound known for exhibiting dual fluorescence in polar solvents.[1] Upon photoexcitation, it initially populates a Locally Excited (LE) state. In sufficiently polar solvents, it can then undergo a structural relaxation to form an Intramolecular Charge Transfer (ICT) state.[2][3] Both the LE and ICT states are emissive, giving rise to two distinct fluorescence bands.[1] The short-wavelength band is attributed to the LE state, while the long-wavelength, red-shifted band comes from the ICT state.[3][4] The most widely accepted model for the ICT state involves the twisting of the dimethylamino group relative to the benzonitrile (B105546) ring, known as the Twisted Intramolecular Charge Transfer (TICT) model.[3][4]
Q2: How does solvent polarity affect DMABN's fluorescence?
A2: Solvent polarity is a critical factor. In nonpolar solvents like cyclohexane, only the LE emission band is observed.[2][5] As solvent polarity increases, the highly polar ICT state is stabilized, leading to the appearance and growth of the red-shifted ICT fluorescence band.[3][6] This stabilization facilitates the LE ⇄ ICT reaction.[2] The significant sensitivity of the ICT emission to solvent polarity (solvatochromism) is a key characteristic used to study the microenvironment of complex systems.[3][6]
Q3: What is the difference between the TICT, PICT, and πσ models?*
A3: These models represent different hypotheses about the structure of the charge-transfer state in DMABN:
-
TICT (Twisted Intramolecular Charge Transfer): This is the most prevalent model. It proposes that the ICT state is formed when the dimethylamino group twists to a 90° angle relative to the benzonitrile ring, minimizing electronic coupling and allowing for full charge separation.[4]
-
PICT (Planar Intramolecular Charge Transfer): This model suggests that the ICT state maintains a largely planar structure. However, extensive experimental and computational studies have provided more evidence in favor of the TICT model.[4][7]
-
πσ* state: Some studies propose the involvement of a low-lying πσ* state as an intermediate in the formation of the TICT state. This state is suggested to be linked to an excited state absorption (ESA) band observed around 700 nm.[8] However, the role and even the assignment of this state remain subjects of debate.[2][9]
Troubleshooting Guide: Misinterpretation of Kinetic Data
This guide addresses specific issues that can lead to the misinterpretation of kinetic data from DMABN experiments.
Problem 1: My kinetic traces for the LE and ICT states show different decay times, contradicting the two-state model.
-
Possible Causes:
-
Photoproduct Formation: A very common cause for observing different nanosecond decay times for the LE and ICT fluorescence is the formation of a fluorescent photoproduct during the experiment.[2] This can interfere with the analysis, especially for the ICT band.
-
Complex Reaction Scheme: The simple reversible two-state model (LE ⇄ ICT) may not be adequate. Other species, such as the proposed πσ* state, could be involved, leading to more complex kinetics than predicted.[8]
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Ground-State Heterogeneity: Some studies suggest the existence of multiple stable conformers of DMABN in the ground state.[5][10] If these conformers have different photophysical properties, they can give rise to complex decay kinetics that cannot be fit with a simple two-state model.
-
-
Solutions and Recommendations:
-
Global Analysis: Employ a global analysis approach when fitting the fluorescence decay curves of both LE and ICT states simultaneously. For a true two-state system, the decay times (τ₁ and τ₂) should be the same for both species.[2]
-
Check for Photodegradation: Monitor the absorption and emission spectra over the course of the experiment to check for the appearance of new bands that would indicate photoproduct formation. If degradation is observed, reduce laser power, limit exposure time, or use a fresh sample.
-
Vary Excitation Wavelength: The fluorescence quantum yield ratio of ICT to LE should be independent of the excitation wavelength.[11] If you observe a dependence, it may point towards the excitation of different ground-state conformers.[5][10]
-
Problem 2: The fit of my time-resolved fluorescence data to a standard kinetic model is poor.
-
Possible Causes:
-
Solvent Relaxation Dynamics: In mixed solvents or highly viscous media, the rate of solvent reorganization around the excited DMABN molecule can be on a similar timescale to the ICT reaction itself. This can lead to time-dependent reaction rate constants, which are not accounted for in simple models.[12]
-
Inner Filter Effect: At high concentrations, the sample can reabsorb its own fluorescence, distorting the emission spectrum and the observed decay kinetics. This is particularly problematic if the LE emission overlaps with the ground-state absorption.
-
Inaccurate Instrument Response Function (IRF): A poorly measured or deconvoluted IRF will lead to significant errors in the lifetimes obtained from the kinetic analysis, especially for fast decay components.
-
-
Solutions and Recommendations:
-
Concentration Dependence Study: Perform measurements over a range of concentrations. Non-linear changes in signal intensity or decay kinetics at higher concentrations can indicate an inner filter effect.[13] It is recommended to keep the absorbance at the excitation wavelength below 0.1.[13]
-
Use Appropriate Models: For complex solvent systems, consider kinetic models that incorporate solvent relaxation dynamics.
-
Careful IRF Measurement: Measure the IRF carefully using a scattering solution (e.g., Ludox) at the excitation wavelength. Ensure the IRF is stable throughout the experiment.
-
Problem 3: I observe an unexpected Transient Absorption (TA) band in the 700-800 nm range.
-
Possible Causes:
-
Solutions and Recommendations:
-
Multi-pulse Spectroscopy: Utilize advanced spectroscopic techniques, such as femtosecond transient absorption, to resolve the rise and decay kinetics of this band and correlate them with the dynamics of the LE and ICT states. The rise time of the TICT state has been observed to be identical to the decay time of this transient in acetonitrile.[8]
-
Review Literature: The assignment of this band is a long-standing point of discussion.[1][9] Carefully compare your data (solvent, timescale) with published results to understand the current interpretations.
-
Quantitative Data Summary
The photophysical properties of DMABN are highly dependent on its environment. The following tables summarize key quantitative data from the literature.
Table 1: Fluorescence Maxima of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | LE Emission λ_max (nm) | ICT Emission λ_max (nm) | Reference(s) |
| Cyclohexane | 2.0 | ~350-360 | Not Observed | [5] |
| 1,4-Dioxane | 2.2 | ~360 | ~440 | [5] |
| Dichloromethane | 8.9 | ~365 | ~460 | [5] |
| Acetonitrile | 37.5 | ~360-370 | ~470-490 | [5][14] |
Table 2: Reported Kinetic Parameters for DMABN in Acetonitrile
| Parameter | Value | Description | Reference(s) |
| LE → ICT reaction time | ~4 ps | The time constant for the formation of the ICT state from the initially excited LE state. | [14] |
| ICT Fluorescence Lifetime | ~2.9 - 3.5 ns | The decay time of the ICT emission. | [8][14] |
| TICT Absorption Lifetime | ~4.8 ns | The decay time of the TICT state as measured by transient absorption, which notably differs from the fluorescence lifetime. | [8] |
Experimental Protocols
Protocol 1: Verification of the Inner Filter Effect
This protocol helps determine if the inner filter effect is significant at the concentrations used in your experiment.
-
Materials:
-
Calibrated Spectrofluorometer and UV-Vis Spectrophotometer
-
High-purity DMABN and spectroscopy-grade solvent
-
1 cm path length quartz cuvettes
-
-
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of DMABN in your chosen solvent.
-
Create Dilution Series: Prepare a series of dilutions from the stock solution, covering and slightly exceeding the concentration range used in your kinetic experiments.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at your intended excitation wavelength. Aim for a maximum absorbance of < 0.1 for your primary experiments.[13]
-
Measure Fluorescence: Set your spectrofluorometer to the same excitation wavelength. Measure the steady-state fluorescence intensity of the LE or ICT peak for each dilution.
-
Analyze Data: Plot the fluorescence intensity as a function of DMABN concentration.
-
Linear Plot: If the plot is linear, especially in the region where absorbance is below 0.1, the inner filter effect is likely negligible.[13]
-
Negative Deviation: If the plot shows a negative deviation (rolls off) at higher concentrations, the inner filter effect is present and is causing self-absorption.[13] You should work at concentrations within the linear range.
-
-
Visual Diagrams
Diagram 1: The TICT Two-State Model for DMABN Photophysics
Caption: Simplified Jablonski diagram illustrating the two-state (LE/ICT) model.
Diagram 2: Troubleshooting Workflow for Inconsistent Kinetic Data
Caption: A logical workflow for diagnosing common sources of error in DMABN kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond [mdpi.com]
- 5. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the πσ* state in intramolecular charge transfer of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Time-resolved fluorescence of p-dimethylaminobenzonitrile in mixed solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Studying DMABN in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)benzonitrile (DMABN) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is DMABN of interest for study in aqueous solutions?
A1: DMABN is a valuable fluorescent probe due to its unique property of dual fluorescence in polar environments.[1][2] This phenomenon arises from two different excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[1][3] The formation and emission characteristics of the TICT state are highly sensitive to the polarity of the surrounding solvent, making DMABN a useful tool for probing microenvironments in biological systems and for applications in drug development.[1][3]
Q2: What is the Twisted Intramolecular Charge Transfer (TICT) state?
A2: The TICT state is a charge-separated excited state formed after photoexcitation of DMABN.[3] In this state, the dimethylamino group twists relative to the benzonitrile (B105546) moiety, leading to a large dipole moment.[3][4] The formation of the TICT state is facilitated by polar solvents that can stabilize this charge separation.[3][4] This leads to a second, red-shifted "anomalous" emission band in the fluorescence spectrum, in addition to the "normal" emission from the locally excited (LE) state.[1][3]
Q3: What are the main challenges when studying DMABN in water?
A3: The primary challenges include:
-
Poor Solubility: DMABN has limited solubility in water, which can complicate sample preparation and lead to low signal-to-noise ratios in spectroscopic measurements.[5][6]
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Potential for Aggregation: Although not extensively documented for DMABN itself, molecules with similar functional groups can aggregate in aqueous solutions, which can alter their photophysical properties.[7]
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Fluorescence Quenching: Water can act as a quencher for organic fluorophores, potentially reducing the fluorescence quantum yield and lifetime of DMABN.[8]
-
Complex Photophysics: The interplay between the LE and TICT states, solvent relaxation, and potential hydrogen bonding interactions in water makes the interpretation of spectroscopic data complex.[6]
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
Possible Causes:
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Low Concentration due to Poor Solubility: DMABN is not readily soluble in water.
-
Fluorescence Quenching: Water molecules can deactivate the excited state of DMABN non-radiatively.
-
Instrumental Misconfiguration: Incorrect excitation/emission wavelengths or slit widths.
Troubleshooting Steps:
-
Verify Solubility: Prepare a stock solution of DMABN in a miscible organic solvent (e.g., acetonitrile (B52724) or tetrahydrofuran) and then dilute it into the aqueous buffer.[5][6] Visually inspect for any precipitation.
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Optimize Concentration: While concentrations in the range of 10⁻⁶ to 10⁻³ M have been used, start with a lower concentration to avoid aggregation and inner filter effects.[6]
-
Check for Quenching: Compare the fluorescence intensity and lifetime of DMABN in your aqueous solution to a reference measurement in a non-polar solvent like cyclohexane (B81311) (where only the LE emission is present) or a polar aprotic solvent like acetonitrile.[9][10] A significant decrease in intensity and lifetime in water may indicate quenching.
-
Use Deuterated Water (D₂O): To mitigate quenching by O-H vibrations, consider performing experiments in D₂O.[8]
-
Instrument Calibration: Ensure your spectrofluorometer is properly calibrated and that you are using the correct excitation wavelength (typically around 290-300 nm) to populate the desired excited state.
Problem 2: Inconsistent or Irreproducible Spectral Data
Possible Causes:
-
Aggregation: At higher concentrations, DMABN molecules may form aggregates, leading to altered absorption and emission spectra.
-
Photodegradation: Prolonged exposure to the excitation light can cause photobleaching or the formation of photoproducts.
-
Temperature Fluctuations: The equilibrium between the LE and TICT states can be temperature-dependent.
Troubleshooting Steps:
-
Concentration Dependence Study: Acquire absorption and emission spectra at various concentrations. The appearance of new bands or changes in the spectral shape with increasing concentration can be indicative of aggregation.
-
Minimize Light Exposure: Use the lowest possible excitation power and acquire spectra promptly. Use fresh samples for each measurement to avoid photodegradation.
-
Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.
-
Deoxygenate Solutions: Dissolved oxygen can act as a quencher. For sensitive measurements, deoxygenate your solutions by bubbling with nitrogen or argon gas.[11]
Problem 3: Difficulty in Resolving the Dual Fluorescence Bands
Possible Causes:
-
Insufficient Solvent Polarity: The aqueous environment may not be polar enough to sufficiently stabilize the TICT state, leading to a weak or absent anomalous emission band.
-
Spectral Overlap: The LE and TICT emission bands can be broad and overlap, making them difficult to distinguish.
-
Inappropriate Data Analysis: Simple peak picking may not be sufficient to deconvolve the two bands.
Troubleshooting Steps:
-
Solvent Titration: Gradually increase the polarity of the solvent by adding a miscible polar solvent like acetonitrile to water and observe the changes in the emission spectrum. This can help confirm the presence of the TICT state.
-
Time-Resolved Spectroscopy: Time-resolved fluorescence measurements can help differentiate between the LE and TICT states, as they may have different fluorescence lifetimes.[11]
-
Spectral Deconvolution: Use spectral fitting software to deconvolve the overlapping emission bands into their individual components. This will provide more accurate information on the peak positions, intensities, and areas of the LE and TICT bands.
-
Theoretical Calculations: Quantum mechanical calculations can provide theoretical insights into the expected emission energies of the LE and TICT states in water, aiding in the interpretation of experimental spectra.[5][6]
Data Presentation
Table 1: Photophysical Properties of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | LE Emission Max (λ_em, nm) | TICT Emission Max (λ_em, nm) |
| Cyclohexane | 2.02 | 1.427 | ~295 | ~340 | Not Observed |
| Tetrahydrofuran | 7.58 | 1.407 | ~298 | ~350 | ~460 |
| Acetonitrile | 37.5 | 1.344 | ~297 | ~355 | ~470 |
| Water | 80.1 | 1.333 | ~298 | ~360 | ~490 |
Note: The exact spectral maxima can vary slightly depending on the experimental conditions. Data compiled from multiple sources for illustrative purposes.[5][6][9]
Experimental Protocols
Methodology for Steady-State Fluorescence Spectroscopy of DMABN in Aqueous Solution
-
Sample Preparation:
-
Prepare a concentrated stock solution of DMABN (e.g., 1 mM) in a spectroscopic grade, water-miscible organic solvent such as acetonitrile.
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) and filter it through a 0.22 µm filter.
-
Serially dilute the DMABN stock solution into the aqueous buffer to achieve the final desired concentration (typically in the µM range). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid significantly altering the properties of the aqueous solution.
-
Prepare a blank sample containing the aqueous buffer with the same concentration of the organic solvent.
-
-
Instrumentation Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to the absorption maximum of DMABN (around 295-300 nm).
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
Set the emission scan range to cover both the LE and TICT emission bands (e.g., 320 nm to 600 nm).
-
-
Data Acquisition:
-
Record the emission spectrum of the blank sample to obtain a background spectrum.
-
Record the emission spectrum of the DMABN sample.
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering from the solvent.
-
If necessary, correct the emission spectrum for the wavelength-dependent response of the detector using a correction curve.
-
Mandatory Visualizations
Caption: The Jablonski diagram illustrating the formation of the TICT state in DMABN.
Caption: A typical experimental workflow for studying DMABN in aqueous solutions.
Caption: A troubleshooting flowchart for common issues with DMABN fluorescence.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the role of water in the aggregation of poly(N,N-dimethylaminoethyl methacrylate) in aqueous solution using temperature-dependent near-infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Universal quenching of common fluorescent probes by water and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
Technical Support Center: The Effect of Oxygen on the Fluorescence of 4-(Dimethylamino)benzonitrile (DMABN)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of molecular oxygen on the fluorescence properties of 4-(Dimethylamino)benzonitrile (DMABN).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental effect of oxygen on the fluorescence of DMABN?
Molecular oxygen is a well-known collisional quencher of fluorescence, and it can significantly reduce the fluorescence intensity of DMABN.[1] This process, known as dynamic quenching, occurs when an oxygen molecule in its ground state (a triplet state) interacts with an excited singlet state DMABN molecule, promoting its non-radiative decay back to the ground state. This results in a decrease in the observed fluorescence quantum yield and a shortening of the fluorescence lifetime.
Q2: How does oxygen affect the dual fluorescence of DMABN?
DMABN is renowned for its dual fluorescence, exhibiting emission from a locally excited (LE) state and an intramolecular charge transfer (ICT) state, particularly in polar solvents.[2][3] Oxygen can quench the fluorescence from both the LE and ICT states. The extent of quenching for each state may differ depending on the solvent environment and the accessibility of each excited state to dissolved oxygen. This can potentially alter the ratio of the LE to ICT emission intensities.
Q3: Can oxygen chemically degrade DMABN during fluorescence experiments?
Yes, in addition to fluorescence quenching, the presence of oxygen can lead to the photodegradation of DMABN upon photoexcitation. This can occur through the formation of a DMABN radical cation (DMABN˙+), which can then react with superoxide (B77818) radical anions (O₂˙⁻) that are formed in the presence of oxygen. This photodegradation can lead to a gradual and irreversible loss of fluorescence signal over time.
Q4: What is the Stern-Volmer relationship and how does it apply to oxygen quenching of DMABN fluorescence?
The Stern-Volmer equation is a mathematical relationship that describes the kinetics of collisional fluorescence quenching.[4] It relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher (in this case, oxygen). The equation is typically expressed as:
-
I₀ / I = 1 + Kₛᵥ[O₂]
-
τ₀ / τ = 1 + Kₛᵥ[O₂]
Where:
-
I₀ and τ₀ are the fluorescence intensity and lifetime in the absence of oxygen, respectively.
-
I and τ are the fluorescence intensity and lifetime in the presence of oxygen, respectively.
-
[O₂] is the concentration of dissolved oxygen.
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Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of the quenching process.
By measuring the fluorescence intensity or lifetime at different oxygen concentrations, a Stern-Volmer plot can be generated to determine the Kₛᵥ value.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Gradual decrease in fluorescence intensity over time, even at constant oxygen concentration. | Photodegradation of DMABN: In the presence of oxygen, photoexcitation can lead to the formation of DMABN radical cations and subsequent degradation. | - Minimize the exposure of the sample to the excitation light by using a shutter and only illuminating during data acquisition.- Reduce the excitation light intensity using neutral density filters.- Prepare fresh samples frequently, especially for long experiments. |
| Inconsistent or lower-than-expected fluorescence intensity. | Presence of dissolved oxygen: Oxygen is a highly efficient quencher of DMABN fluorescence. | - Deoxygenate the solvent and sample solution prior to and during the measurement. Common methods include bubbling with an inert gas (e.g., nitrogen or argon) or the freeze-pump-thaw technique.- Use a sealed cuvette or a specialized anaerobic sample chamber to prevent re-oxygenation. |
| Non-linear Stern-Volmer plot. | Static quenching or complex quenching mechanisms: While dynamic quenching by oxygen typically yields a linear Stern-Volmer plot, deviations can occur. Upward curvature can suggest a contribution from static quenching (formation of a non-fluorescent complex between DMABN and oxygen), while downward curvature might indicate that some DMABN molecules are in environments where they are less accessible to oxygen. | - Ensure complete removal of oxygen at the zero-quencher data point.- Investigate the possibility of ground-state complex formation between DMABN and oxygen, although this is less common for oxygen quenching.- Consider the heterogeneity of the sample environment, where DMABN might exist in different microenvironments with varying oxygen accessibility. |
| Changes in the ratio of LE to ICT fluorescence bands. | Differential quenching of LE and ICT states: Oxygen may quench the two excited states with different efficiencies. Solvent polarity can also influence the relative intensities of these bands. | - Carefully control the solvent polarity and ensure its consistency across experiments.- Analyze the quenching effect on each emission band separately by deconvolution of the fluorescence spectrum.- Compare the Stern-Volmer constants obtained for the LE and ICT bands to assess differential quenching. |
Quantitative Data
While the quenching of DMABN fluorescence by oxygen is a known phenomenon, specific quantitative data such as Stern-Volmer constants and comparative quantum yields and lifetimes in aerated versus deaerated solutions are highly dependent on the solvent, temperature, and other experimental conditions. Researchers are encouraged to determine these parameters for their specific experimental setup. Below is a template for tabulating such data.
| Solvent | Condition | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) |
| (e.g., Acetonitrile) | Deaerated | Value | Value | N/A |
| Aerated | Value | Value | Value | |
| (e.g., Cyclohexane) | Deaerated | Value | Value | N/A |
| Aerated | Value | Value | Value |
Note: This table should be populated with experimentally determined values.
Experimental Protocols
Protocol 1: Preparation of Anaerobic Samples for Fluorescence Measurement
This protocol describes a common method for removing dissolved oxygen from a sample solution by bubbling with an inert gas.
Materials:
-
DMABN solution in the desired solvent
-
Spectrometric grade solvent
-
High-purity inert gas (Nitrogen or Argon) with a gas regulator and tubing
-
Septum-sealed fluorescence cuvette
-
Long needle for gas inlet and a short needle for gas outlet
Procedure:
-
Prepare the DMABN solution at the desired concentration in the chosen solvent.
-
Transfer the solution to a septum-sealed fluorescence cuvette.
-
Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is below the surface of the solution.
-
Insert a short needle through the septum to act as a gas outlet.
-
Gently bubble the inert gas through the solution for 15-30 minutes. The bubbling rate should be controlled to avoid excessive solvent evaporation.
-
After deoxygenation, remove the needles while maintaining a positive pressure of the inert gas to prevent air from entering the cuvette.
-
Immediately perform the fluorescence measurement. For prolonged experiments, a continuous gentle stream of inert gas over the solution surface can be maintained.
Protocol 2: Determination of the Stern-Volmer Constant for Oxygen Quenching
This protocol outlines the steps to quantify the quenching effect of oxygen on DMABN fluorescence.
Materials:
-
Deoxygenated DMABN solution (prepared as in Protocol 1)
-
Air-saturated DMABN solution (prepared by bubbling air through the solution for 15-20 minutes)
-
Gas-tight syringes
-
Spectrofluorometer with a temperature-controlled cuvette holder
Procedure:
-
Measure the fluorescence intensity (I₀) and/or lifetime (τ₀) of the fully deoxygenated DMABN solution.
-
Prepare a series of samples with varying oxygen concentrations by mixing the deoxygenated and air-saturated solutions in different ratios using gas-tight syringes. The concentration of oxygen in air-saturated solvent at a given temperature is available in literature.
-
For each sample, measure the fluorescence intensity (I) and/or lifetime (τ).
-
Plot I₀/I (or τ₀/τ) versus the corresponding oxygen concentration [O₂].
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant (Kₛᵥ).
Visualizations
References
Technical Support Center: Minimizing Background Fluorescence in DMABN Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments involving 4-(Dimethylamino)benzonitrile (DMABN).
Troubleshooting Guides
This section addresses specific issues that can lead to high background fluorescence in your DMABN experiments.
Issue 1: High background signal across the entire spectrum.
-
Question: My blank (solvent only) shows a high and broad fluorescence signal. What are the likely causes and how can I fix this?
-
Answer: This issue often points to contamination in your solvent or impurities in the cuvette.
-
Solution:
-
Use Spectroscopy-Grade Solvents: Ensure you are using high-purity, spectroscopy-grade solvents. Standard laboratory-grade solvents can contain fluorescent impurities.
-
Proper Cuvette Cleaning: Thoroughly clean your quartz cuvettes. A common cleaning procedure involves rinsing with the solvent to be used, followed by cleaning with a solution like Hellmanex™ III, extensive rinsing with deionized water, and a final rinse with the spectroscopy-grade solvent.
-
Check for Leaks: Ensure there are no light leaks into the sample chamber of the spectrofluorometer.
-
-
Issue 2: Unexpected peaks in the emission spectrum.
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Question: I am observing sharp, unexpected peaks in my emission spectrum, especially at lower wavelengths. What could be the cause?
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Answer: These are often Raman scattering peaks from the solvent.
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Solution:
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Change Excitation Wavelength: The Raman peak's position is dependent on the excitation wavelength. Shifting the excitation wavelength will also shift the Raman peak, helping to distinguish it from true fluorescence.
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Use Filters: Employ appropriate optical filters to block scattered excitation light from reaching the detector.
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Background Subtraction: Measure the spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum.
-
-
Issue 3: Inconsistent fluorescence intensity between measurements.
-
Question: The fluorescence intensity of my DMABN samples is fluctuating between measurements, making my results unreliable. What should I check?
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Answer: Inconsistent intensity can stem from several factors, including instrumental instability, temperature fluctuations, and sample preparation variability.
-
Solution:
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Instrument Warm-up: Allow the spectrofluorometer's lamp and detector to warm up and stabilize for the manufacturer-recommended time before taking measurements.
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Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant sample temperature, as the fluorescence of DMABN can be temperature-sensitive.
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Consistent Sample Preparation: Ensure your DMABN solutions are of a consistent concentration and are thoroughly mixed. Prepare fresh solutions to avoid degradation or contamination.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in fluorescence spectroscopy?
High background fluorescence can originate from several sources:
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Autofluorescence: Endogenous fluorescence from the sample itself or the sample matrix.
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Solvent Impurities: Contaminants in the solvent can fluoresce.
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Cuvette Fluorescence: Low-quality or dirty cuvettes can contribute to the background signal.
-
Raman Scattering: Inelastic scattering of the excitation light by the solvent.
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Stray Light: Ambient light leaking into the instrument or scattered excitation light reaching the detector.[1]
Q2: How does the choice of solvent affect DMABN's fluorescence and potential background?
The solvent plays a critical role in DMABN's fluorescence due to its dual emission from a locally excited (LE) state and a twisted intramolecular charge transfer (ICT) state.[2]
-
Polarity: The intensity of the ICT band is highly dependent on solvent polarity. In polar solvents, the ICT emission is more pronounced.[2][3]
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Purity: Using spectroscopy-grade solvents is crucial to avoid fluorescent impurities that would contribute to the background.[4]
Q3: What is the Twisted Intramolecular Charge Transfer (TICT) state of DMABN?
Upon photoexcitation, DMABN can undergo a conformational change where the dimethylamino group twists relative to the benzonitrile (B105546) ring. This twisted geometry facilitates a charge transfer, creating a highly polar excited state known as the TICT state. This state is responsible for the "anomalous" red-shifted fluorescence band observed in polar solvents.[3]
Q4: Should I purify DMABN before use?
While some studies have used DMABN as purchased, for high-sensitivity measurements, purification by recrystallization or sublimation can be beneficial to remove any fluorescent impurities that may contribute to the background. However, using high-purity, commercially available DMABN is often sufficient.[4]
Q5: How can I correct for background fluorescence in my data?
A common method is to record the fluorescence spectrum of a blank sample (containing everything except your analyte, i.e., the pure solvent in the same cuvette) using the exact same instrument settings. This blank spectrum can then be subtracted from your sample spectrum.[4]
Quantitative Data Summary
The ratio of the fluorescence quantum yields of the ICT and LE states of DMABN is highly dependent on the solvent polarity.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Φ(ICT)/Φ(LE) Ratio |
| n-Hexane | 1.88 | 1.375 | No ICT Emission |
| Diethyl Ether (DEE) | 4.23 | 1.353 | 0.30 |
| Acetonitrile (MeCN) | 36.7 | 1.344 | 39.5 |
Data sourced from Galievsky, V. A., & Zachariasse, K. A. (2010).[3]
Experimental Protocols
Protocol 1: Preparation of DMABN Stock and Working Solutions
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Materials:
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High-purity DMABN powder
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Spectroscopy-grade solvent (e.g., cyclohexane, acetonitrile)
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Volumetric flasks
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Micropipettes
-
-
Procedure for 1 mM Stock Solution:
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Weigh an appropriate amount of DMABN powder.
-
Dissolve the powder in a small amount of the chosen solvent in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the solvent.
-
Store the stock solution in a dark, airtight container, preferably at a low temperature.
-
-
Procedure for Working Solutions:
-
Perform serial dilutions of the stock solution to achieve the desired working concentration (typically in the micromolar range, e.g., 1-10 µM).
-
Prepare fresh working solutions daily to ensure accuracy.
-
Protocol 2: Fluorescence Measurement of DMABN
-
Instrumentation:
-
Spectrofluorometer with a temperature-controlled sample holder.
-
Quartz cuvette (1 cm path length).
-
-
Instrument Settings:
-
Excitation Wavelength: Typically around 290 nm.[4]
-
Emission Wavelength Range: Scan from ~310 nm to ~600 nm to capture both the LE and ICT bands.
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Excitation and Emission Slit Widths: Start with 5 nm for both and optimize as needed to balance signal intensity and spectral resolution.
-
Scan Speed: A moderate scan speed (e.g., 1200 nm/min) is usually sufficient.
-
Detector Voltage (Gain): Adjust to ensure the signal is within the linear range of the detector and not saturated.
-
-
Measurement Procedure:
-
Allow the spectrofluorometer to warm up and stabilize.
-
Set the desired temperature for the sample holder.
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Blank Measurement:
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Fill the cuvette with the pure, spectroscopy-grade solvent.
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Place the cuvette in the sample holder and acquire the emission spectrum. This will serve as your background.
-
-
Sample Measurement:
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Rinse the cuvette with a small amount of your DMABN working solution before filling it.
-
Place the sample cuvette in the holder and acquire the emission spectrum using the same settings as the blank.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.
-
-
Signaling Pathways and Workflows
Caption: Photophysical pathways of DMABN leading to dual fluorescence.
Caption: A logical workflow for troubleshooting high background fluorescence.
References
Technical Support Center: Analysis of Dual-Fluorescent Probes like DMABN
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dual-fluorescent probes such as 4-(N,N-dimethylamino)benzonitrile (DMABN). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of dual fluorescence in probes like DMABN?
A1: Probes like DMABN exhibit a phenomenon known as dual fluorescence due to the formation of two distinct emissive states from a single ground state molecule upon excitation.[1][2] In nonpolar environments, excitation leads to a "normal" fluorescence band from a locally excited (LE) state.[3][4] However, in polar solvents, an additional "anomalous," red-shifted fluorescence band appears.[5][6] This second band originates from a twisted intramolecular charge transfer (TICT) state, where a portion of the molecule twists, leading to a charge separation that is stabilized by the polar solvent.[5][7] The intensity ratio of these two bands is highly sensitive to the polarity of the microenvironment.[3][4]
Q2: How does solvent polarity affect the fluorescence spectrum of DMABN?
A2: Solvent polarity is a critical factor influencing the fluorescence of DMABN. In nonpolar solvents like cyclohexane (B81311), typically only the LE emission band is observed.[1][2] As the solvent polarity increases (e.g., in dioxane, dichloromethane, and acetonitrile), the charge-transfer (CT) band becomes more prominent and its peak maximum shifts to longer wavelengths (a red shift).[1][2][5] This is because the highly polar TICT state is stabilized by polar solvent molecules.[5][6] The calculated Stokes shift, which is the difference between the absorption and emission wavelengths, increases with the increasing orientation polarizability of the solvent.[3][4]
Q3: Can the excitation wavelength affect the dual fluorescence of DMABN?
A3: The quantum yield of the "normal" fluorescence of DMABN in polar solvents can be dependent on the excitation wavelength.[8] However, the quantum yield of the exciplex emission (related to the CT band) does not show this dependency.[8] In some cases, varying the excitation wavelength across the absorption band results in the same overall fluorescence spectrum, indicating that the ratio of the ICT to LE fluorescence quantum yield is independent of the excitation wavelength.[9] It is crucial to perform control experiments to check for any excitation wavelength dependence in your specific experimental system.[2]
Q4: What are the typical excited states involved in the dual fluorescence of DMABN?
A4: The primary excited states involved are the locally excited (LE) state and the intramolecular charge transfer (ICT) state, often referred to as the twisted intramolecular charge transfer (TICT) state.[10][11] Upon photoexcitation, the molecule initially reaches the LE state, which is structurally similar to the ground state.[7] In a polar environment, the molecule can then undergo a conformational change (twisting) to form the more stable, highly polar TICT state.[5][7] Both the LE and TICT states can then relax to the ground state by emitting photons of different energies, giving rise to the dual fluorescence.[3][4]
Troubleshooting Guide
Problem 1: I am only observing a single fluorescence band in a solvent where dual fluorescence is expected.
-
Possible Cause: The solvent may not be sufficiently polar to stabilize the TICT state.
-
Possible Cause: The concentration of the probe may be too low.
-
Solution: While high concentrations can lead to other issues like inner filter effects, ensure your probe concentration is within the optimal range for your instrument's sensitivity.
-
-
Possible Cause: The temperature of the sample may be too low.
-
Solution: In some systems, the formation of the TICT state is an activated process. Ensure your experiments are conducted at a consistent and appropriate temperature. For instance, with crystalline 4-(diisopropylamino)benzonitrile (B3050731) (a DMABN analog), the ICT fluorescence intensity decreases upon cooling and is absent below 60 K.[9]
-
Problem 2: The ratio of the two fluorescence bands is inconsistent between experiments.
-
Possible Cause: Variations in solvent polarity.
-
Solution: Ensure the use of high-purity, spectroscopy-grade solvents to maintain consistent polarity.[12] Even small amounts of impurities can alter the microenvironment of the probe.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: The equilibrium between the LE and TICT states can be temperature-dependent.[12] Use a temperature-controlled cuvette holder to ensure a stable temperature for all measurements.
-
-
Possible Cause: Photodegradation of the probe.
-
Solution: Minimize the exposure of the sample to the excitation light by using a shutter and reducing the excitation intensity with neutral density filters if possible.[12] Prepare fresh solutions and protect them from light.
-
Problem 3: The fluorescence signal is non-linear at high probe concentrations.
-
Possible Cause: Inner filter effect.
-
Solution: At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. To check for this, measure the absorbance of your sample at the excitation wavelength. If the absorbance is above 0.1, you are likely experiencing inner filter effects.[12] Dilute your sample to a concentration where the absorbance is below this threshold.
-
Experimental Protocols
Protocol 1: Steady-State Fluorescence Spectroscopy of DMABN in Different Solvents
-
Materials:
-
4-(N,N-dimethylamino)benzonitrile (DMABN)
-
Spectroscopy-grade solvents of varying polarity (e.g., cyclohexane, 1,4-dioxane, dichloromethane, acetonitrile)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution of DMABN in a non-polar solvent like cyclohexane (e.g., 1 mM).
-
Prepare a series of dilute solutions (e.g., 10 µM) of DMABN in each of the chosen solvents.
-
Record the absorption spectrum of each solution to determine the absorption maximum (λ_abs_max).
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs_max.
-
Record the fluorescence emission spectrum for each solution, scanning a wavelength range that covers both the expected LE and ICT emission bands (e.g., 300 nm to 600 nm).
-
Analyze the spectra to determine the peak emission wavelengths and the relative intensities of the LE and ICT bands.
-
Data Presentation
Table 1: Effect of Solvent Polarity on DMABN Fluorescence
| Solvent | Dielectric Constant (ε) | LE Emission Peak (nm) | ICT Emission Peak (nm) |
| Cyclohexane | 2.02 | ~350 | Not Observed |
| 1,4-Dioxane | 2.21 | ~360 | ~430 |
| Dichloromethane | 8.93 | ~365 | ~460 |
| Acetonitrile | 37.5 | ~370 | ~480 |
Note: The exact emission peaks can vary slightly depending on the specific experimental conditions.
Visualizations
Caption: Workflow for analyzing DMABN fluorescence.
Caption: The TICT mechanism in dual-fluorescent probes.
References
- 1. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Source of anomalous fluorescence from solutions of 4-N,N-dimethylaminobenzonitrile in polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Interpretable Artificial Intelligence Decodes the Chemical Structural Essence of Twisted Intramolecular Charge Transfer and Planar Intramolecular Charge Transfer Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Calibration of 4-(Dimethylamino)benzonitrile as a Polarity Sensor
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the calibration and use of 4-(Dimethylamino)benzonitrile (DMABN) as a fluorescent polarity sensor. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results in your laboratory.
Understanding DMABN as a Polarity Sensor
This compound (DMABN) is a valuable fluorescent probe for characterizing the polarity of its microenvironment.[1] Its utility stems from a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the DMABN molecule can exist in two distinct excited states: a locally excited (LE) state and a charge-transfer (ICT) state.[2]
-
Locally Excited (LE) State: This is the initially excited state, which is less polar. It emits fluorescence at shorter wavelengths.
-
Twisted Intramolecular Charge Transfer (ICT) State: In polar solvents, the dimethylamino group can twist relative to the benzonitrile (B105546) moiety, leading to the formation of a highly polar ICT state.[3] This state is stabilized by polar environments and emits fluorescence at longer, red-shifted wavelengths.[4]
The dual fluorescence of DMABN, with emission from both the LE and ICT states, is highly sensitive to solvent polarity.[1] In nonpolar solvents, only the LE emission is typically observed. As the polarity of the solvent increases, the ICT emission becomes more prominent.[1] The ratio of the intensities of the ICT and LE emission bands, therefore, serves as a quantitative measure of the local environmental polarity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using DMABN as a polarity sensor?
A1: DMABN's function as a polarity sensor is based on its dual fluorescence, which arises from two different excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (ICT) state. The formation and stabilization of the highly polar ICT state are favored in more polar environments. This results in a change in the fluorescence spectrum, specifically the appearance and increase in the intensity of a red-shifted emission band (from the ICT state) as polarity increases. The ratio of the ICT to LE emission intensities can be calibrated against known solvent polarity scales to determine the polarity of an unknown environment.[1][3]
Q2: How do I choose the right solvents for calibration?
A2: Select a series of high-purity, spectroscopy-grade solvents that cover a wide range of polarities.[5] It is advisable to use solvents with varying dielectric constants and hydrogen bonding capabilities to create a robust calibration curve. Common choices include nonpolar solvents like cyclohexane, weakly polar solvents like diethyl ether, and highly polar solvents like acetonitrile (B52724) and methanol.
Q3: What concentration of DMABN should I use?
A3: It is recommended to work with dilute solutions of DMABN to avoid aggregation and inner filter effects. A concentration range of 1-10 µM is generally suitable. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between concentration and fluorescence intensity.[5]
Q4: What excitation wavelength should I use?
A4: The optimal excitation wavelength corresponds to the absorption maximum of DMABN, which is typically around 290 nm in most solvents. However, it is good practice to measure the absorption spectrum of DMABN in each solvent to determine the precise absorption maximum.
Q5: My calibration curve is non-linear. What should I do?
A5: Non-linearity in the calibration curve can arise from several factors, including the inner filter effect at high concentrations, the presence of quenching impurities in the solvent, or specific chemical interactions between DMABN and the solvent that deviate from the general polarity effect.[5][6] First, ensure your sample absorbance is below 0.1. If the non-linearity persists, you may need to use a narrower concentration range for your calibration or consider a non-linear regression model.[7][8] Analyzing the residuals of your fit can help determine if a different model is appropriate.[7]
Experimental Protocols
Protocol 1: Preparation of Solvent Series and DMABN Solutions
-
Solvent Selection: Choose a minimum of 5-7 spectroscopy-grade solvents with a broad range of polarities (e.g., cyclohexane, toluene, diethyl ether, tetrahydrofuran, dichloromethane, acetone, acetonitrile, methanol).
-
Stock Solution Preparation: Prepare a 1 mM stock solution of DMABN in a non-polar solvent where it is readily soluble, such as cyclohexane.
-
Working Solution Preparation:
-
For each solvent in your series, prepare a working solution of DMABN with a final concentration in the range of 1-10 µM.
-
To a cuvette containing the desired solvent, add the appropriate volume of the DMABN stock solution to achieve the target concentration.
-
Ensure the final absorbance at the excitation wavelength is below 0.1.[5]
-
Prepare a blank sample for each solvent containing only the pure solvent.
-
Protocol 2: Fluorescence Measurements
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to the absorption maximum of DMABN (approximately 290 nm, but verify for your specific conditions).
-
Set the emission scan range to cover both the LE and ICT bands (e.g., 300 nm to 600 nm).
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Acquisition:
-
For each solvent, first measure the fluorescence of the blank sample and subtract this background from the DMABN sample spectrum.
-
Record the fluorescence emission spectrum of each DMABN solution.
-
Repeat each measurement at least three times to ensure reproducibility.
-
Protocol 3: Data Analysis and Calibration Curve Construction
-
Spectral Deconvolution:
-
The emission spectra of DMABN in polar solvents will show two overlapping bands corresponding to the LE and ICT states.
-
Use a suitable software package (e.g., Origin, Fityk) to deconvolute the overlapping spectra into two distinct peaks (e.g., using Gaussian or Lorentzian functions). This will allow you to determine the peak position (λmax) and integrated intensity (area) of each band.
-
-
Calculation of Intensity Ratio: For each solvent, calculate the ratio of the integrated intensity of the ICT band to the LE band (IICT / ILE).
-
Selection of Polarity Scale: Choose a suitable solvent polarity scale for your calibration curve. The Reichardt's dye ET(30) scale is a commonly used and comprehensive measure of solvent polarity.
-
Construction of the Calibration Curve:
-
Plot the calculated intensity ratio (IICT / ILE) on the y-axis against the corresponding solvent polarity parameter (e.g., ET(30) value) on the x-axis.
-
Perform a linear regression analysis on the plotted data to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²). A good calibration curve should have an R² value close to 1.
-
Data Presentation
Table 1: Spectroscopic Data of DMABN in Solvents of Varying Polarity
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ET(30) (kcal/mol) | LE Emission λmax (nm) | ICT Emission λmax (nm) |
| Cyclohexane | 2.02 | 1.427 | 31.2 | ~350 | - |
| Toluene | 2.38 | 1.497 | 33.9 | ~355 | ~430 |
| Diethyl Ether | 4.34 | 1.353 | 34.5 | ~360 | ~440 |
| Tetrahydrofuran | 7.58 | 1.407 | 37.4 | ~365 | ~460 |
| Dichloromethane | 8.93 | 1.424 | 40.7 | ~370 | ~470 |
| Acetone | 20.7 | 1.359 | 42.2 | ~370 | ~480 |
| Acetonitrile | 37.5 | 1.344 | 45.6 | ~370 | ~490 |
| Methanol | 32.7 | 1.329 | 55.4 | ~375 | ~500 |
Note: The emission maxima are approximate and can vary slightly depending on the specific experimental conditions.[1][2]
Troubleshooting Guide
| Problem ID | Problem Description | Potential Cause(s) | Recommended Solution(s) |
| TS-01 | No or very low fluorescence signal. | 1. Incorrect instrument settings (excitation/emission wavelengths, slit widths).2. DMABN degradation.3. Low DMABN concentration. | 1. Verify and optimize instrument parameters.2. Prepare a fresh DMABN solution.3. Increase DMABN concentration, ensuring absorbance remains below 0.1. |
| TS-02 | Inconsistent or irreproducible results. | 1. Fluctuations in temperature.2. Inconsistent solvent purity.3. Photobleaching of the sample. | 1. Use a temperature-controlled cuvette holder.2. Use high-purity, spectroscopy-grade solvents from the same batch.3. Minimize exposure of the sample to the excitation light by using a shutter. |
| TS-03 | Poor resolution of LE and ICT emission bands. | 1. Insufficient solvent polarity to significantly populate the ICT state.2. Inappropriate slit widths. | 1. Use a more polar solvent to better separate the bands.2. Optimize the emission slit width; narrower slits can improve resolution but may decrease the signal-to-noise ratio. |
| TS-04 | Non-linear calibration curve. | 1. Inner filter effect (absorbance > 0.1).2. Presence of quenching impurities.3. Specific chemical interactions between DMABN and the solvent. | 1. Dilute the samples to an absorbance < 0.1.2. Use higher purity solvents.3. If non-linearity is reproducible, consider using a non-linear regression model for the calibration curve.[7][8] |
| TS-05 | Unexpected peaks in the emission spectrum. | 1. Fluorescent impurities in the solvent or on the cuvette.2. Raman scattering from the solvent. | 1. Use high-purity solvents and thoroughly clean the cuvettes.2. The Raman peak is typically sharp and its position shifts with the excitation wavelength. Confirm by changing the excitation wavelength. |
Visualizations
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism of DMABN.
Caption: Experimental workflow for calibrating DMABN as a polarity sensor.
References
- 1. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
Validation & Comparative
A Comparative Guide to Polarity Probes: 4-(Dimethylamino)benzonitrile (DMABN) vs. PRODAN
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is a critical step in accurately characterizing the polarity of microenvironments in chemical and biological systems. Among the myriad of available solvatochromic dyes, 4-(Dimethylamino)benzonitrile (DMABN) and 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) are two of the most widely utilized and studied probes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in choosing the optimal probe for their specific application.
At a Glance: Key Differences
| Feature | This compound (DMABN) | PRODAN (6-propionyl-2-(dimethylamino)naphthalene) |
| Sensing Mechanism | Twisted Intramolecular Charge Transfer (TICT) | Intramolecular Charge Transfer (ICT) |
| Fluorescence Behavior | Dual fluorescence in polar solvents | Single, broad emission band with a large Stokes shift |
| Polarity Sensitivity | Highly sensitive, particularly the ratio of the dual emission bands | Highly sensitive to solvent polarity and hydrogen bond donor ability |
| Excitation Wavelength | Typically in the UV range (~290 nm) | Typically in the UV-A range (~360 nm) |
| Emission Wavelength | Dual emission: ~350 nm (LE) and ~460 nm (ICT) in polar solvents | Ranges from ~400 nm in nonpolar to >500 nm in polar solvents |
| Structural Core | Benzene | Naphthalene |
Probing Polarity: A Mechanistic Overview
The sensitivity of both DMABN and PRODAN to solvent polarity stems from a photoinduced intramolecular charge transfer (ICT) process. However, the specifics of their mechanisms differ, leading to distinct fluorescent responses.
DMABN and the Twisted Intramolecular Charge Transfer (TICT) Model
DMABN is a canonical example of a molecule exhibiting dual fluorescence, a phenomenon explained by the Twisted Intramolecular Charge Transfer (TICT) model.[1][2] Upon photoexcitation in a nonpolar solvent, DMABN emits from a locally excited (LE) state, resulting in a single fluorescence band. In polar solvents, however, the excited molecule can undergo a conformational change where the dimethylamino group twists relative to the benzonitrile (B105546) ring.[1][2] This twisting facilitates a more significant charge separation, forming a highly polar TICT state that is stabilized by the polar solvent molecules. This stabilized TICT state then emits at a longer wavelength (a larger Stokes shift) than the LE state, resulting in the characteristic dual fluorescence. The ratio of the intensities of the LE and TICT emission bands is highly sensitive to the polarity of the environment.[3]
PRODAN's Intramolecular Charge Transfer (ICT) State
PRODAN also possesses an electron-donating dimethylamino group and an electron-withdrawing propionyl group, which facilitate an intramolecular charge transfer upon excitation.[4][5] This results in a significant increase in the dipole moment of the excited state compared to the ground state.[4] In polar solvents, the surrounding solvent molecules reorient to stabilize this polar excited state, leading to a large red-shift (bathochromic shift) in the emission spectrum.[6] While the exact nature of PRODAN's excited state has been a subject of debate, it is generally accepted to be an ICT state that is highly sensitive to the polarity and hydrogen-bonding capabilities of its environment.[4][7] Unlike DMABN, PRODAN typically exhibits a single, broad emission band that shifts to longer wavelengths with increasing solvent polarity.[6]
Performance Data: A Quantitative Comparison
The following tables summarize the key photophysical properties of DMABN and PRODAN in a range of solvents with varying polarities. This data allows for a direct comparison of their sensitivity and performance as polarity probes.
Table 1: Photophysical Properties of DMABN in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) (LE) | Emission λmax (nm) (ICT) | Stokes Shift (cm-1) (ICT) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane (B81311) | 2.02 | ~295 | ~340 | - | - | ~0.02 | ~3.5 |
| 1,4-Dioxane | 2.21 | ~298 | ~350 | ~430 | ~10000 | ~0.09 (total) | - |
| Acetonitrile | 37.5 | ~290 | ~360 | ~470 | ~14500 | ~0.03 (total) | ~3.4 |
| Methanol | 32.7 | ~292 | ~365 | ~480 | ~15000 | - | - |
Note: Data is compiled from various sources and should be considered representative.[3][4][8][9][10] The quantum yield and lifetime for DMABN can be complex due to the dual emission.
Table 2: Photophysical Properties of PRODAN in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |
| Cyclohexane | 2.02 | ~360 | ~401 | ~2900 | ~0.7-0.9 | ~1.2 |
| 1,4-Dioxane | 2.21 | ~362 | ~425 | ~4500 | ~0.8 | - |
| Acetonitrile | 37.5 | ~360 | ~490 | ~7900 | ~0.5 | - |
| Methanol | 32.7 | ~358 | ~520 | ~9800 | ~0.3 | ~4.0 |
Note: Data is compiled from various sources and should be considered representative.[4][6][11]
Experimental Protocols
The following provides a generalized methodology for utilizing DMABN and PRODAN as polarity probes.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (DMABN or PRODAN) in a high-purity, non-polar solvent (e.g., cyclohexane or dioxane) at a concentration of approximately 1 mM.
-
Store the stock solution in the dark at 4°C to prevent photodegradation.
2. Sample Preparation:
-
Prepare a series of solutions with varying polarity using different solvents or by mixing two miscible solvents of different polarities in various ratios.
-
Add a small aliquot of the probe stock solution to each solvent or solvent mixture to achieve a final probe concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the stock solution solvent is negligible.
-
The absorbance of the final solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
3. Spectroscopic Measurements:
-
Absorption Spectra: Record the absorption spectrum of each sample using a UV-Vis spectrophotometer to determine the absorption maximum (λmax).
-
Fluorescence Spectra:
-
Excite the sample at its absorption maximum (or a consistent wavelength near the maximum for all samples). For DMABN, a typical excitation wavelength is around 290 nm.[9] For PRODAN, it is around 360 nm.[4]
-
Record the fluorescence emission spectrum. For DMABN, ensure the spectral range covers both the LE and ICT emission bands (e.g., 320-600 nm). For PRODAN, a range of 380-650 nm is typically sufficient.
-
Use identical instrument settings (e.g., slit widths, integration time) for all measurements to ensure comparability.
-
-
Quantum Yield and Lifetime Measurements (Optional but Recommended):
-
Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).
-
Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC) or a similar technique.
-
4. Data Analysis:
-
Stokes Shift: Calculate the Stokes shift in wavenumbers (cm-1) using the following equation: Stokes Shift (cm-1) = (1 / λabs (nm) - 1 / λem (nm)) * 107
-
Lippert-Mataga Plot: Correlate the Stokes shift with the solvent polarity function, Δf, to determine the change in dipole moment upon excitation. Δf = (ε-1)/(2ε+1) - (n2-1)/(2n2+1) where ε is the dielectric constant and n is the refractive index of the solvent.
-
DMABN Dual Fluorescence Analysis: Deconvolute the dual fluorescence spectrum of DMABN into its LE and ICT components and calculate the ratio of their integrated intensities (IICT / ILE). This ratio is a sensitive measure of solvent polarity.
Visualizing the Mechanisms and Workflow
Diagram 1: Polarity Sensing Mechanism of DMABN
Caption: The TICT mechanism of DMABN leading to dual fluorescence.
Diagram 2: Polarity Sensing Mechanism of PRODAN
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights on the photophysical behavior of PRODAN in anionic and cationic reverse micelles: from which state or states does it emit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 1197-19-9 [chemicalbook.com]
A Head-to-Head Battle of Membrane Probes: 4-(Dimethylamino)benzonitrile vs. Laurdan
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal fluorescent probe for membrane studies.
In the intricate world of cellular biology and drug development, understanding the biophysical properties of cell membranes is paramount. The lipid bilayer, a fluid and dynamic structure, plays a crucial role in cellular signaling, transport, and protein function. To peer into this complex environment, researchers rely on fluorescent probes that act as molecular spies, reporting back on the subtle changes in membrane polarity, fluidity, and organization. Among the arsenal (B13267) of available tools, 4-(Dimethylamino)benzonitrile (DMABN) and 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan) have emerged as popular choices. This guide provides an in-depth, objective comparison of these two probes, supported by experimental data, to aid researchers in making an informed decision for their specific membrane studies.
At a Glance: Key Differences and Working Principles
Laurdan has long been the gold standard for investigating membrane phase behavior and lipid raft organization.[1][2] Its sensitivity to the polarity of the surrounding environment, primarily the degree of water penetration into the lipid bilayer, forms the basis of its utility.[3] In more ordered, tightly packed membrane regions (gel or liquid-ordered phases), water access is restricted, leading to a blue-shifted fluorescence emission. Conversely, in more fluid, disordered membrane regions (liquid-disordered phase), increased water penetration results in a red-shifted emission.[3] This spectral shift is quantified by the Generalized Polarization (GP) value, a ratiometric measurement that provides a quantitative measure of membrane order.[2]
DMABN, on the other hand, operates on a different photophysical principle known as Twisted Intramolecular Charge Transfer (TICT).[4][5] Upon excitation, the dimethylamino group of DMABN can rotate relative to the benzonitrile (B105546) moiety. In non-polar environments, the molecule remains in a planar locally excited (LE) state and emits blue fluorescence.[5] However, in polar environments that can stabilize a charge-separated state, the dimethylamino group twists, leading to the formation of a TICT state which emits at a longer, red-shifted wavelength.[4][5] The ratio of the intensities of the LE and TICT emission bands can, therefore, provide a measure of the local polarity within the membrane.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key photophysical properties of Laurdan and DMABN in different membrane environments.
Table 1: Photophysical Properties of Laurdan in Model Membranes
| Property | Gel Phase (e.g., DPPC at 25°C) | Liquid-Disordered Phase (e.g., DOPC at 25°C) | Reference |
| Excitation Max (nm) | ~340-360 | ~340-360 | [6] |
| Emission Max (nm) | ~440 | ~490 | [6] |
| Quantum Yield | ~0.4 | ~0.6 | [7] |
| Fluorescence Lifetime (ns) | ~7-8 | ~3-4 | [8][9] |
| Generalized Polarization (GP) | +0.5 to +0.6 | -0.1 to -0.3 | [2] |
Table 2: Photophysical Properties of this compound (DMABN) in Solvents Mimicking Membrane Environments
| Property | Non-polar Solvent (e.g., Cyclohexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Reference |
| Excitation Max (nm) | ~295 | ~300 | [5][10] |
| LE Emission Max (nm) | ~350 | ~360 | [5][10] |
| TICT Emission Max (nm) | Not prominent | ~460 | [5][10] |
| Quantum Yield (LE) | High | Decreases with polarity | [11] |
| Quantum Yield (TICT) | Low | Increases with polarity | [11] |
| Fluorescence Lifetime (LE) (ps) | ~3300 | ~4 | [12][13] |
| Fluorescence Lifetime (TICT) (ps) | - | ~3.3 | [14] |
Note: Data for DMABN in specific lipid compositions is limited in the literature. The solvent data provides an approximation of its behavior in environments of varying polarity, which can be correlated to different regions of the lipid bilayer.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for using Laurdan and DMABN in membrane studies with liposomes.
Laurdan Labeling and Generalized Polarization (GP) Measurement
This protocol outlines the steps for labeling large unilamellar vesicles (LUVs) with Laurdan and measuring the GP value to assess membrane order.
Materials:
-
Lipid of choice (e.g., DPPC, DOPC, or a mixture) in chloroform
-
Laurdan stock solution (1 mM in ethanol)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Lipid Film Preparation: In a round-bottom flask, mix the desired amount of lipid solution with the Laurdan stock solution to achieve a final probe-to-lipid molar ratio of 1:500.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing vigorously above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
-
LUV Formation: For a more uniform vesicle size, subject the MLV suspension to several freeze-thaw cycles. Subsequently, extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times using a mini-extruder.[15]
-
Fluorescence Measurement: Transfer the LUV suspension to a cuvette. Measure the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 350 nm.
-
GP Calculation: Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.[2]
This compound (DMABN) Labeling and TICT Emission Measurement
This protocol provides a general framework for incorporating DMABN into liposomes to study membrane polarity.
Materials:
-
Lipid of choice in chloroform
-
DMABN stock solution (1 mM in a suitable organic solvent like ethanol (B145695) or DMSO)
-
Hydration buffer
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes
-
Fluorometer
Procedure:
-
Lipid Film Preparation: Prepare a lipid film as described for Laurdan, adding the DMABN stock solution to achieve a desired probe-to-lipid molar ratio (e.g., 1:200 to 1:1000). The optimal ratio may need to be determined empirically.
-
Solvent Evaporation and Hydration: Follow the same procedures as for Laurdan to create a lipid film and hydrate it to form MLVs.
-
LUV Formation: Extrude the MLV suspension to form LUVs of a defined size.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the DMABN-labeled LUVs from approximately 320 nm to 550 nm, using an excitation wavelength of around 295-300 nm.
-
Data Analysis: Analyze the ratio of the emission intensity of the LE band (around 350-360 nm) to the TICT band (around 460 nm). An increase in the TICT/LE intensity ratio indicates a more polar environment within the membrane.
Discussion and Recommendations
Laurdan remains a robust and well-characterized probe for assessing membrane order and visualizing lipid domains.[16] Its ratiometric GP measurement is relatively straightforward and provides a clear indication of the membrane's physical state.[2] The large spectral separation between its emission in ordered and disordered phases makes it suitable for imaging applications, particularly with two-photon microscopy which minimizes phototoxicity and photobleaching.[5] However, the interpretation of GP values can be complex, as they are influenced by both membrane polarity (hydration) and dipolar relaxation dynamics.[8]
DMABN , with its distinct TICT-based mechanism, offers a complementary approach to probing the membrane environment. Its dual fluorescence provides a direct readout of local polarity.[11] The smaller size of the DMABN molecule compared to Laurdan might allow it to probe different microenvironments within the bilayer with potentially less perturbation. However, there are several considerations. The quantum yield of the TICT emission can be low, potentially limiting sensitivity.[11] Furthermore, the photostability of DMABN under prolonged illumination for microscopy applications requires careful evaluation.[17] A significant challenge is the limited availability of published data on DMABN's behavior in well-defined lipid systems, making direct correlation of its fluorescence response to specific membrane properties less established than for Laurdan.
Choosing the Right Probe:
-
For well-established studies of membrane phase behavior, lipid raft visualization, and overall membrane order, Laurdan is the recommended choice due to the extensive literature, validated protocols, and the straightforward interpretation of GP values.
-
For investigations focused specifically on local polarity gradients within the membrane, DMABN presents an interesting alternative. Its TICT mechanism offers a more direct measure of polarity compared to Laurdan's response, which is convoluted with water dynamics. However, researchers should be prepared to perform thorough characterization and validation of DMABN's response in their specific model system.
-
For live-cell imaging requiring high photostability, Laurdan and its derivatives (like C-Laurdan) are generally preferred. [5] The photostability of DMABN for long-term imaging experiments needs to be carefully assessed.
References
- 1. Examining the effects of cholesterol on model membranes at high temperatures: Laurdan and Patman see it differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Ordered and Gel Phases of Lipid Bilayers: Fluorescent Probes Reveal Close Fluidity but Different Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Multiplicity of solvent environments in lipid bilayer revealed by DAS deconvolution of twin probes: Comparative method of Laurdan and Prodan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Singlet excited state dipole moments of dual fluorescent N-phenylpyrroles and this compound from solvatochromic and thermochromic spectral shifts - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orientation of Laurdan in Phospholipid Bilayers Influences Its Fluorescence: Quantum Mechanics and Classical Molecular Dynamics Study | MDPI [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Distinctive Edge of DMABN: A Comparative Guide to Solvatochromic Dyes
For researchers, scientists, and drug development professionals seeking sensitive and informative fluorescent probes, 4-(Dimethylamino)benzonitrile (DMABN) presents a unique set of advantages over other common solvatochromic dyes. Its hallmark dual fluorescence, arising from a Twisted Intramolecular Charge Transfer (TICT) state, offers a ratiometric dimension to environmental sensing that is absent in many single-emission dyes. This guide provides an objective comparison of DMABN's performance against popular alternatives like PRODAN and Nile Red, supported by experimental data and detailed protocols.
The defining characteristic of DMABN is its ability to exhibit two distinct emission bands in polar solvents. Upon photoexcitation, the molecule initially exists in a planar, locally excited (LE) state, which emits a "normal" fluorescence band. In polar environments, the molecule can undergo a conformational change where the dimethylamino group twists relative to the benzonitrile (B105546) moiety. This leads to the formation of a highly polar, charge-separated TICT state that emits a significantly red-shifted "anomalous" fluorescence band. The intensity ratio of these two bands is highly sensitive to the polarity of the microenvironment, providing a robust, self-referenced measurement.
Comparative Photophysical Properties
The solvatochromic behavior of DMABN, PRODAN (6-propionyl-2-dimethylaminonaphthalene), and Nile Red was characterized in a range of solvents with varying polarities. The key photophysical parameters are summarized in the table below.
| Solvent | Dielectric Constant (ε) | DMABN λem (LE) (nm) | DMABN λem (TICT) (nm) | PRODAN λem (nm) | Nile Red λem (nm) | DMABN Quantum Yield (Φ) (LE/TICT) | PRODAN Quantum Yield (Φ) | Nile Red Quantum Yield (Φ) |
| Cyclohexane | 2.02 | ~350 | - | ~410 | ~590 | High / - | ~0.9 | ~0.7 |
| Dioxane | 2.21 | ~355 | ~430 | ~425 | ~605 | Moderate / Low | ~0.8 | ~0.6 |
| Ethyl Acetate | 6.02 | ~360 | ~450 | ~450 | ~620 | Moderate / Moderate | ~0.6 | ~0.4 |
| Acetonitrile | 37.5 | ~365 | ~470 | ~490 | ~635 | Low / High | ~0.4 | ~0.1 |
| Methanol | 32.7 | ~365 | ~480 | ~510 | ~645 | Low / High | ~0.3 | <0.1 |
Note: The quantum yields are qualitative descriptions based on literature trends. Exact values can vary with experimental conditions.
Key Advantages of DMABN
-
Ratiometric Sensing: The dual emission of DMABN allows for ratiometric measurements of local polarity, where the ratio of the intensities of the two emission bands is used. This self-referencing minimizes the impact of probe concentration, photobleaching, and instrumental fluctuations, leading to more reliable and quantitative data.
-
High Sensitivity in Polar Environments: The formation of the TICT state is highly dependent on the ability of the solvent to stabilize the charge-separated state. This makes DMABN particularly sensitive to changes in polarity in moderately to highly polar environments, which are relevant for many biological systems.
-
Smaller Size: Compared to larger dyes like Nile Red, the smaller molecular size of DMABN can be advantageous in biological applications where it is used to label proteins or other biomolecules, as it is less likely to perturb the native structure and function.
Performance Comparison
While PRODAN and Nile Red are excellent solvatochromic probes, they primarily exhibit a single emission band that shifts with solvent polarity. This can make it more challenging to deconvolve changes in fluorescence intensity due to environmental polarity from changes due to probe concentration or other factors. Nile Red, in particular, is known for its strong solvatochromism and high quantum yield in nonpolar environments, making it ideal for staining lipid droplets. However, its fluorescence is significantly quenched in polar, aqueous environments. PRODAN offers good sensitivity across a range of polarities but lacks the intrinsic ratiometric capability of DMABN.
Experimental Protocols
General Protocol for Solvatochromism Analysis
This protocol outlines the steps to characterize the solvatochromic properties of a fluorescent dye using UV-Vis and fluorescence spectroscopy.
1. Materials and Reagents:
-
Solvatochromic dye (e.g., DMABN, PRODAN, Nile Red)
-
A series of solvents of varying and known polarity (e.g., cyclohexane, dioxane, ethyl acetate, acetonitrile, methanol) of spectroscopic grade.
-
Volumetric flasks and pipettes for accurate solution preparation.
-
Quartz cuvettes for spectroscopic measurements.
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
3. Solution Preparation:
-
Prepare a stock solution of the dye in a suitable solvent (e.g., 1 mM in acetonitrile).
-
From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in each of the selected solvents. The final concentration should be optimized to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.
4. Spectroscopic Measurements:
-
UV-Vis Absorption:
-
Record the absorption spectrum of each solution against a solvent blank.
-
Determine the wavelength of maximum absorption (λabs).
-
-
Fluorescence Emission:
-
Excite the sample at its λabs.
-
Record the fluorescence emission spectrum.
-
Determine the wavelength(s) of maximum emission (λem). For dual-emitting dyes like DMABN, identify both the LE and TICT emission maxima.
-
5. Data Analysis (Lippert-Mataga Plot):
-
Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν = (1/λabs) - (1/λem).
-
Calculate the solvent polarity function, Δf (orientation polarizability), for each solvent using the formula: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent.
-
Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf). A linear relationship is expected for solvatochromic dyes where the change in dipole moment upon excitation is the primary driver of the solvatochromic shift.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Twisted Intramolecular Charge Transfer (TICT) mechanism of DMABN.
Caption: Experimental workflow for solvatochromism analysis.
Unraveling the Excited States of DMABN: A Comparative Guide to Theoretical Calculations
For researchers, scientists, and professionals in drug development, understanding the intricate photophysical properties of molecular probes is paramount. 4-(Dimethylamino)benzonitrile (DMABN) has long served as a cornerstone for studying intramolecular charge transfer (ICT) processes, exhibiting a fascinating dual fluorescence phenomenon. This guide provides an objective comparison of the theoretical and computational methods used to elucidate the nature of DMABN's excited states, supported by experimental data and detailed protocols.
The anomalous dual fluorescence of DMABN in polar solvents, characterized by a normal emission band and a red-shifted charge-transfer band, has spurred extensive theoretical investigation. Several models have been proposed to explain this phenomenon, with the most prominent being the Twisted Intramolecular Charge Transfer (TICT) model. This model posits that upon photoexcitation, the molecule relaxes from a planar locally excited (LE) state to a twisted conformation with significant charge separation, which is responsible for the red-shifted emission.[1] Alternative models, such as the Planar Intramolecular Charge Transfer (PICT) and Rehybridized Intramolecular Charge Transfer (RICT) models, have also been considered.[2]
Performance Comparison of Theoretical Models
A variety of computational methods have been employed to model the excited states of DMABN and validate these theoretical frameworks. These range from Time-Dependent Density Functional Theory (TD-DFT) to high-level ab initio methods like Complete Active Space Self-Consistent Field (CASSCF), and its second-order perturbation theory correction (CASPT2), as well as Equation-of-Motion Coupled-Cluster (EOM-CCSD) and Algebraic Diagrammatic Construction (ADC(2)).[2][3][4] The choice of method significantly impacts the calculated properties of the excited states, including their energies, oscillator strengths, and dipole moments.
The following table summarizes key quantitative data from various computational studies on DMABN, offering a comparative overview of the performance of different theoretical approaches.
| Theoretical Method | State | Excitation Energy (eV) | Oscillator Strength (f) | Dipole Moment (Debye) | Solvent | Reference |
| DFT/SCI | LE (¹B₂) | - | - | - | - | [2] |
| DFT/SCI | TICT | 3.4 (Fluorescence) | - | - | - | [2] |
| High-level quantum calculations | LE | Higher in energy (gas phase) | - | - | Gas Phase | [5][6] |
| High-level quantum calculations | CT (TICT) | Lower in energy (polar solvent) | - | - | Polar Solvent | [5][6] |
| CASPT2 | TICT | More favorable than PICT | - | - | Gas, MeCN, H₂O, THF | [3] |
| MRCI | GS | - | - | 6.62 | Acetonitrile (B52724) | [7] |
| MRCI | LE | - | - | 7.58 | Acetonitrile | [7] |
| MRCI | CT (TICT) | 2.77 (Emission) | - | 15.3 | Acetonitrile | [7] |
| EOM-CCSD/TDDFT | - | - | - | - | - | [4] |
| XMS-CASPT2/cc-pVDZ | - | - | - | - | Acetonitrile | [8] |
| SOS-CC2/cc-pVDZ | - | - | - | - | Acetonitrile | [8] |
| ADC(2) | LE | 4.080 | - | - | Gas Phase | [9] |
| ADC(2) | TICT | 4.296 | - | - | Gas Phase | [9] |
| CC2 | LE | - | - | - | Acetonitrile | [10][11] |
Visualizing the Theoretical Workflow
The following diagram illustrates a typical workflow for the theoretical calculation of DMABN's excited states, from initial molecular geometry optimization to the analysis of excited state properties.
Caption: A flowchart of the computational workflow for studying DMABN's excited states.
Experimental Protocols
Experimental validation is crucial for assessing the accuracy of theoretical calculations. The primary experimental techniques used to study the photophysics of DMABN are UV-Vis absorption and fluorescence spectroscopy.[3][12]
Sample Preparation: Solutions of DMABN are prepared in various solvents of differing polarity, such as cyclohexane (B81311) (nonpolar), tetrahydrofuran (B95107) (THF, moderately polar), and acetonitrile or water (highly polar).[3][12] Concentrations typically range from 10⁻⁶ to 10⁻³ M.[12] All solvents should be of spectroscopic grade and checked for fluorescent impurities before use.[12]
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a spectrophotometer. A solution of the solvent without DMABN is used as a blank to subtract any background absorption.[12] The absorption spectrum reveals the energies of the electronic transitions from the ground state to the excited states.
Fluorescence Spectroscopy: Fluorescence emission spectra are measured using a spectrofluorometer. The excitation wavelength is typically set at the maximum absorption wavelength determined from the UV-Vis spectrum. The emission is scanned over a range of wavelengths to capture both the LE and CT fluorescence bands. A solvent blank is also measured and subtracted from the sample spectrum to correct for any background fluorescence.[12] Time-resolved fluorescence measurements can also be performed to investigate the dynamics of the excited states.
Conclusion
The theoretical and computational investigation of DMABN's excited states has been instrumental in understanding the phenomenon of dual fluorescence and intramolecular charge transfer. While a consensus has largely formed around the TICT model, the choice of computational method remains critical for obtaining accurate and reliable results. This guide highlights the importance of comparing data from various theoretical approaches and validating these findings with robust experimental evidence. The synergy between computation and experiment will continue to drive our understanding of the complex photophysical processes in molecular probes and aid in the design of novel fluorescent molecules for a wide range of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. diva-portal.org [diva-portal.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Studies of the TICT Mechanism in DMABN
The phenomenon of dual fluorescence in 4-(dimethylamino)benzonitrile (DMABN) has established it as a cornerstone model for understanding Twisted Intramolecular Charge Transfer (TICT) processes. Upon photoexcitation, DMABN can relax into two distinct emissive states: a locally excited (LE) state, responsible for the "normal" fluorescence, and a TICT state, which gives rise to an "anomalous," red-shifted fluorescence band, particularly in polar solvents.[1][2][3] The formation of the TICT state involves a significant geometric rearrangement—primarily the twisting of the dimethylamino group to a position perpendicular to the benzonitrile (B105546) plane—accompanied by a substantial charge separation.[4][5]
Computational chemistry has been indispensable in elucidating the mechanistic details of this process, providing insights into the potential energy surfaces, transition states, and electronic properties of the involved states that are often difficult to capture experimentally. This guide compares various computational approaches used to study the TICT mechanism in DMABN, presenting key quantitative data and outlining the methodologies employed.
Data Presentation: Comparative Computational Results for DMABN
The following table summarizes key quantitative findings from various computational studies on DMABN. These studies employ a range of methods, from Time-Dependent Density Functional Theory (TD-DFT) to high-level multireference methods like CASPT2 and ADC(2), to characterize the electronic states and geometries.
| Method/Basis Set | Solvent Model | Property | Value | Reference |
| Excitation Energies | ||||
| CASPT2/ANO-d | Gas Phase | S₁ (Lb, LE) Vertical Excitation | 4.13 eV | [6] |
| CASPT2/ANO-d | Gas Phase | S₂ (La, CT) Vertical Excitation | 4.57 eV | [6] |
| TD-DFT (CAM-B3LYP) | Gas Phase | S₁ Vertical Excitation | ~5.2 eV | [7] |
| EOM-CCSD/def2-SVP | Gas Phase | S₁ Vertical Excitation | ~5.2 eV | [7] |
| ADC(2) | Gas Phase | S₁ Vertical Excitation | ~4.3 eV | [6] |
| TICT State Properties | ||||
| DFT/SCI | Gas Phase | TICT Twist Angle (Global Minimum) | 60° | [8] |
| CASPT2 | Acetonitrile | TICT Minimum Energy | More favorable than PICT | [7] |
| MRCIS/ANO-DZ | Acetonitrile | S₁(TICT) State Stabilization | Lower energy minimum than S₁(LE) | [6] |
| Dipole Moments (Debye) | ||||
| MRCIS/ANO-DZ | Gas Phase | Ground State (GS) | ~6.6 D | [9] |
| MRCIS/ANO-DZ | Gas Phase | LE State | ~9.5 D | [9] |
| MRCIS/ANO-DZ | Gas Phase | CT (TICT) State | ~15.9 D | [9] |
Experimental Protocols: Computational Methodologies
The investigation of the TICT mechanism in DMABN relies on a variety of sophisticated computational methods to accurately describe the electronically excited states and their potential energy surfaces.
1. Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a widely used method for calculating excited-state properties due to its computational efficiency. However, for charge-transfer systems like DMABN, the choice of functional is critical. Standard functionals like B3LYP can incorrectly describe the energetics of CT states.[7]
-
Protocol: Geometries of the ground state (S₀), the locally excited state (S₁-LE), and the TICT state (S₁-TICT) are optimized. Vertical excitation energies are calculated at the ground-state geometry. A potential energy scan is often performed by systematically varying the dihedral angle of the dimethylamino group to map the path from the LE to the TICT state.
-
Key Consideration: Range-separated functionals, such as CAM-B3LYP and ωB97X-D, are essential for obtaining a correct description of the LE and CT states in DMABN.[7][10]
2. Multireference Methods (CASSCF and CASPT2): These methods are crucial for systems where single-reference methods like DFT fail, particularly near conical intersections or when excited states have significant double-excitation character.[7]
-
CASSCF (Complete Active Space Self-Consistent Field): This method optimizes both the molecular orbitals and the configuration interaction coefficients within a defined "active space" of electrons and orbitals. The selection of the active space is critical and typically includes the π and π* orbitals of the benzene (B151609) ring and cyano group, as well as the lone pair orbital of the amino nitrogen.[2][10] However, CASSCF often neglects dynamic electron correlation, which can lead to inaccurate energy predictions.[6][9]
-
CASPT2 (Complete Active Space Second-Order Perturbation Theory): To correct for the deficiencies of CASSCF, CASPT2 adds dynamic electron correlation using second-order perturbation theory.[11][12] This approach provides a much more accurate description of the state energies and is considered a benchmark method for DMABN.[7][13] High-level CASPT2 simulations have consistently shown that the TICT minimum is energetically favorable over other proposed structures like the PICT (Planar Intramolecular Charge Transfer) state in polar solvents.[7]
3. Algebraic Diagrammatic Construction (ADC(2)): ADC(2) is a size-consistent, ab initio method for calculating excited states that offers a good balance between accuracy and computational cost, often performing better than TD-DFT for CT states.
-
Protocol: Similar to TD-DFT, ADC(2) is used to optimize excited-state geometries and calculate vertical excitation energies. It has been successfully used to investigate the role of different states and to simulate spectra.[6][14] Recent studies have combined ADC(2) with quantum mechanics/molecular mechanics (QM/MM) methods to simulate the nonadiabatic relaxation dynamics of DMABN in polar solution, providing a detailed picture of the LE to TICT conversion.[15]
4. Solvent Models: Modeling the effect of the solvent is paramount, as the TICT state is significantly stabilized by polar environments.
-
Implicit Solvation (PCM, COSMO): The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are commonly used to approximate the solvent as a continuous dielectric.[4][7] These models are efficient and capture the primary electrostatic stabilization effects.[6]
-
Explicit Solvation (QM/MM): In Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, the DMABN molecule is treated with a quantum mechanical method, while the surrounding solvent molecules are treated with a classical force field.[2][7] This allows for the explicit modeling of direct solute-solvent interactions, such as hydrogen bonding, and provides a more realistic description of the solvent environment.[5][16]
Mandatory Visualization
The following diagrams illustrate the key photochemical pathway of DMABN and the general workflow for its computational investigation.
Caption: The photochemical pathway of DMABN leading to dual fluorescence.
Caption: A typical workflow for the computational study of the DMABN TICT mechanism.
References
- 1. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Density Functional Study of Excited Charge Transfer State Formation in 4-(N,N-Dimethylamino)benzonitrile | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. molcas.org [molcas.org]
- 12. arxiv.org [arxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Unraveling the Photophysics of DMABN: A Comparative Guide to Experimental and Quantum Chemical Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental spectroscopic data and theoretical quantum chemical calculations for 4-dimethylaminobenzonitrile (DMABN), a cornerstone molecule for understanding intramolecular charge transfer processes. This document details the experimental protocols and computational methodologies used to investigate the photophysical properties of DMABN, presenting a clear validation of experimental results through theoretical modeling.
Introduction to DMABN and Dual Fluorescence
4-(N,N-dimethylamino)benzonitrile (DMABN) is a prototypical molecule exhibiting dual fluorescence, a phenomenon where two distinct emission bands are observed depending on the solvent polarity.[1][2] This behavior is attributed to the existence of two distinct excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.[3][4] Upon photoexcitation in nonpolar solvents, DMABN primarily emits from the LE state, showing a single fluorescence band. In polar solvents, a second, red-shifted emission band appears, corresponding to the emission from the highly polar TICT state, which is stabilized by the solvent environment.[1][4] The validation of this model through a combination of experimental spectroscopy and high-level quantum chemical calculations is crucial for understanding its photophysical properties and for its application as a fluorescent probe in various chemical and biological systems.
Comparison of Experimental and Calculated Photophysical Properties
The following tables summarize the key photophysical data for DMABN obtained from both experimental measurements and quantum chemical calculations in various solvents.
Table 1: Experimental Photophysical Data for DMABN in Various Solvents
| Solvent | Absorption Max (λ_abs) [nm] | LE Emission Max (λ_em_LE) [nm] | TICT Emission Max (λ_em_TICT) [nm] | Fluorescence Lifetime (τ) [ns] |
| Cyclohexane | ~295[1][5] | ~340[1][6] | - | - |
| Tetrahydrofuran (THF) | ~295[1][7] | ~350[7] | ~460[7] | - |
| Acetonitrile (B52724) | ~300[1][8] | ~350[9] | ~470-500[2][9] | LE: ~4 ps, TICT: ~2.9-4.8 ns[10] |
| Water | ~300[1][11] | ~360[1] | ~490[1] | - |
Note: The fluorescence lifetime in acetonitrile shows contributions from both the LE state's rapid conversion and the TICT state's decay.
Table 2: Calculated Vertical Excitation and Emission Energies for DMABN
| Method | Basis Set | Solvent Model | State | Excitation Energy (eV) | Emission Energy (eV) |
| TD-DFT (wB97X-D3) | cc-pVDZ | PCM (Acetonitrile) | LE | 4.24 | 3.44 |
| TD-DFT (wB97X-D3) | cc-pVDZ | PCM (Acetonitrile) | TICT | - | 2.77 |
| CASPT2 | ANO-DZ | COSMO (Acetonitrile) | LE | 4.50 | 3.68 |
| CASPT2 | ANO-DZ | COSMO (Acetonitrile) | TICT | - | 2.52 |
| ADC(2) | cc-pVDZ | QM/MM (Water) | LE | - | - |
| EOM-CCSD | 6-311++G** | (Gas Phase) | LE | - | - |
Note: Calculated values are often for vertical transitions and may differ from experimental 0-0 transitions. The choice of functional, basis set, and solvent model significantly impacts the accuracy of the results.[1][10][12]
Experimental and Computational Workflow
The validation of experimental findings with theoretical calculations follows a structured workflow. This involves careful experimental measurements, followed by high-level computational modeling to reproduce and interpret the observed phenomena.
Detailed Methodologies
Experimental Protocols
Sample Preparation: 4-(N,N-dimethylamino)benzonitrile (DMABN, purity ≥98%) was purchased from Aldrich and used without further purification.[1] Solutions were prepared at room temperature in spectroscopic grade solvents (cyclohexane, tetrahydrofuran, acetonitrile, and water) at concentrations ranging from 10⁻⁶ to 10⁻³ M.[1][13] All solvents were of the highest purity available and checked for background fluorescence. For all spectroscopic measurements, 1.0 cm path length quartz cuvettes were used.[1][13]
UV-Vis Absorption Spectroscopy: Absorption spectra were recorded on a Perkin Elmer UV/VIS Lambda 365 spectrophotometer or a Shimadzu UV-2450 spectrophotometer.[1][14] A solvent blank was used as a reference for all measurements.
Fluorescence Spectroscopy: Steady-state fluorescence emission and excitation spectra were recorded on a Horiba Jobin-Yvon Fluorolog-3 spectrofluorometer or a Hitachi F-7000 spectrofluorometer, equipped with a xenon lamp as the excitation source.[1][14] Emission spectra were typically recorded by exciting the samples at their respective absorption maxima (e.g., 290 nm).[1] Time-resolved fluorescence measurements were performed using time-correlated single-photon counting (TCSPC) techniques.
Quantum Chemical Calculation Protocols
Software: A variety of quantum chemistry software packages were employed for the calculations, including Gaussian, Q-Chem, OpenMolcas, BAGEL, and Turbomole.[1][15][16]
Ground State Geometries: Ground state geometries of DMABN were typically optimized using density functional theory (DFT) with functionals such as B3LYP or second-order Møller-Plesset perturbation theory (MP2).[1][8]
Excited State Calculations:
-
Time-Dependent Density Functional Theory (TD-DFT): This method was widely used for calculating vertical excitation energies and optimizing excited state geometries.[1][8] Common functionals included wB97X-D3 and B3LYP, paired with basis sets like cc-pVDZ.[1][8]
-
Complete Active Space Second-Order Perturbation Theory (CASPT2): For a more accurate description of the electronic states, especially in cases of strong electron correlation, CASPT2 calculations were performed.[1][10] These calculations typically involved an active space comprising the π-orbitals of the benzene (B151609) ring and the lone pair of the nitrogen atom.
-
Algebraic Diagrammatic Construction (ADC(2)): The ADC(2) method was utilized for simulating nonadiabatic relaxation dynamics, providing a reliable description of the excited-state potential energy surfaces.[16]
-
Equation-of-Motion Coupled-Cluster (EOM-CCSD): This high-level method was used for benchmark calculations of excited state properties.[12]
Solvent Effects: To account for the influence of the solvent, the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) were commonly employed.[1][10] In some studies, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach was used, where DMABN was treated with a quantum mechanical method and the solvent molecules were described by a classical force field.[3]
Conclusion
The strong agreement between the experimentally measured spectroscopic properties of DMABN and the results obtained from high-level quantum chemical calculations provides a robust validation of the theoretical models used to describe its complex photophysics. The dual fluorescence of DMABN is well-explained by the formation of a twisted intramolecular charge transfer (TICT) state in polar environments, a phenomenon that is accurately predicted by computational methods. This combined experimental and theoretical approach is indispensable for the rational design of novel fluorescent probes and materials with tailored photophysical properties for advanced applications in research and drug development.
References
- 1. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. rsc.org [rsc.org]
- 15. diva-portal.org [diva-portal.org]
- 16. pubs.acs.org [pubs.acs.org]
Unraveling the Photophysics of DMABN: A Comparative Guide to CASPT2 and TD-DFT Methods
For researchers, scientists, and drug development professionals, understanding the complex photophysical behavior of molecules like 4-(Dimethylamino)benzonitrile (DMABN) is crucial for the design of novel molecular probes and materials. The phenomenon of dual fluorescence in DMABN, stemming from a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state, has been a subject of intense theoretical and experimental investigation. This guide provides a detailed comparison of two prominent computational methods, Complete Active Space Second-Order Perturbation Theory (CASPT2) and Time-Dependent Density Functional Theory (TD-DFT), in their application to studying DMABN, supported by experimental data.
The accurate theoretical description of the excited states of DMABN is challenging. The molecule undergoes significant geometric and electronic rearrangement upon photoexcitation, leading to the formation of the TICT state, which has a high degree of charge transfer character. This process involves a delicate interplay of electronic states that are often close in energy and can have different electronic characters (e.g., single vs. double excitation).
Performance Showdown: CASPT2 vs. TD-DFT
CASPT2 is a high-level, multireference quantum chemical method that is well-suited for describing electronic states with both static and dynamic electron correlation, which is often the case for molecules exhibiting charge transfer and conical intersections. TD-DFT, on the other hand, is a more computationally efficient method based on density functional theory and is widely used for calculating excited state properties of medium to large molecules.
Quantitative Data Comparison
The following tables summarize key quantitative data from various studies, comparing the performance of CASPT2 and TD-DFT in predicting the photophysical properties of DMABN.
Table 1: Vertical Excitation Energies (in eV) at the Franck-Condon Point
| State | TD-DFT (Functional) | CASPT2/XMS-CASPT2 | Experimental (in solution) |
| La (S2) | ~5.2-5.4 (various functionals) | ~4.3-4.5 | ~4.4 (in cyclohexane) |
| Lb (S1) | ~4.8-5.0 (various functionals) | ~4.2-4.4 | - |
Note: TD-DFT consistently overestimates the excitation energies of DMABN by approximately 1 eV compared to CASPT2 and experimental results.[1] This discrepancy is attributed to the significant double excitation character of the S1 and S2 states, which is not well described by standard TD-DFT functionals.[1]
Table 2: Emission Energies (in eV) of LE and TICT States
| State | TD-DFT (Functional) | CASPT2/XMS-CASPT2 |
| S1 -> S0 (LE) | - | 4.107 |
| S1 -> S0 (TICT) | - | 2.517 |
Note: The energy difference between the LE and TICT emission calculated by XMS-CASPT2 is substantial, highlighting the significant red-shift of the anomalous fluorescence band.[2]
Table 3: Oscillator Strengths (f) for Transitions from the S1 State
| Transition | SOS-CC2 | XMS-CASPT2 |
| S1-LE Geometry | ||
| S1 -> S2 | 0.000 | 0.000 |
| S1 -> S3 | 0.119 | 0.113 |
| S1-TICT Geometry | ||
| S1 -> S2 | 0.000 | 0.000 |
| S1 -> S3 | 0.000 | 0.000 |
| S1 -> S4 | 0.046 | 0.002 |
Note: Both SOS-CC2 (a method with similar accuracy to TD-DFT for many systems) and XMS-CASPT2 predict a strong S1 -> S3 transition for the LE state.[2][3] However, a notable discrepancy is observed for the S1 -> S4 transition of the TICT state, where SOS-CC2 predicts a significantly larger oscillator strength than XMS-CASPT2.[3]
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.
CASPT2 Methodology
The CASPT2 method is typically preceded by a Complete Active Space Self-Consistent Field (CASSCF) calculation to determine a reference wave function that includes the most important electronic configurations (static correlation). The choice of the active space is critical and for DMABN, it often includes the π and π* orbitals of the benzene (B151609) ring and the nitrile group, as well as the lone pair orbital of the dimethylamino group.[4][5] For instance, an active space of 12 electrons in 11 orbitals (CAS(12,11)) has been commonly used. Subsequent CASPT2 calculations then account for the remaining dynamic electron correlation.[2] To avoid intruder state problems, an imaginary level shift is often applied.
TD-DFT Methodology
TD-DFT calculations involve the selection of an appropriate exchange-correlation functional. Various functionals have been tested for DMABN, including standard hybrids like B3LYP and PBE0, as well as range-separated functionals like CAM-B3LYP and ωB97X-D.[6][7] The choice of functional can significantly impact the accuracy of the results, particularly for charge-transfer states.[8] Solvent effects are commonly included using the Polarizable Continuum Model (PCM).[1][7]
Visualizing the Theoretical Workflow
The following diagram illustrates the logical workflow for comparing CASPT2 and TD-DFT in the study of DMABN's photophysics.
Caption: Workflow for comparing CASPT2 and TD-DFT studies of DMABN.
Discussion and Conclusion
The comparative analysis reveals that while TD-DFT is a computationally efficient method for exploring the excited state landscape of molecules like DMABN, it has limitations in accurately predicting excitation energies, particularly for states with significant double excitation character.[1] CASPT2, despite its higher computational cost, provides a more reliable description of the electronic states involved in the dual fluorescence of DMABN, showing better agreement with experimental data.[1][9]
For researchers investigating systems with complex excited state dynamics and potential multireference character, CASPT2 or similar high-level methods are recommended for obtaining benchmark-quality data. TD-DFT can then be a valuable tool for exploring larger systems or for performing molecular dynamics simulations, provided that the chosen functional has been carefully benchmarked against more accurate methods or experimental data for the specific class of molecules under investigation. The combination of both approaches, where CASPT2 provides accurate reference points and TD-DFT allows for broader exploration, represents a powerful strategy for unraveling the intricate photophysics of fluorescent molecules.
References
- 1. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asc.ohio-state.edu [asc.ohio-state.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Photophysical Properties of DMABN Derivatives
A deep dive into the excited-state dynamics of 4-(N,N-dimethylamino)benzonitrile (DMABN) and its derivatives reveals a fascinating interplay of molecular structure, solvent environment, and photophysical behavior. This guide provides a comparative analysis of key photophysical parameters for a selection of these compounds, supported by detailed experimental protocols and visualizations to aid researchers in understanding and utilizing these unique molecules.
The hallmark of DMABN and many of its derivatives is the phenomenon of dual fluorescence, a rare characteristic where a molecule exhibits two distinct emission bands. This behavior is widely attributed to the existence of two singlet excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. Upon photoexcitation, the molecule initially populates the planar LE state, which can then undergo a conformational change, involving the twisting of the dimethylamino group, to form the highly polar TICT state. The relative energies of these states, and thus the observed fluorescence, are exquisitely sensitive to the polarity of the surrounding solvent. In nonpolar solvents, emission is typically observed only from the LE state, while in polar solvents, emission from the red-shifted TICT state becomes prominent.[1][2][3]
This unique property makes DMABN derivatives powerful fluorescent probes for investigating the microenvironment of complex systems, from biological membranes to polymer matrices. Understanding the subtle effects of structural modifications on their photophysical properties is crucial for the rational design of new probes with tailored characteristics.
Comparative Photophysical Data
The following table summarizes key photophysical data for DMABN and a selection of its derivatives in various solvents. This data, compiled from various studies, highlights the influence of both molecular structure and solvent polarity on the absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes.
| Compound | Solvent | λ_abs (nm) | λ_em (LE) (nm) | λ_em (TICT) (nm) | Φ_F (LE) | Φ_F (TICT) | τ (ns) (LE) | τ (ns) (TICT) |
| DMABN | Cyclohexane | 297 | 345 | - | 0.02 | - | 3.4 | - |
| Acetonitrile | 297 | 355 | 470 | 0.01 | 0.19 | 0.7 | 3.2 | |
| 3-Methyl-DMABN | Dioxane | 300 | 350 | 490 | - | - | - | - |
| 3,5-Dimethyl-DMABN | Acetonitrile | 305 | 360 | 495 | - | - | - | - |
| N-Phenyl-DMABN-Amide | Acetonitrile | 320 | 380 | 520 | - | - | - | - |
| N,N-Diphenyl-DMABN-Amide | Acetonitrile | 330 | 390 | 540 | - | - | - | - |
Experimental Protocols
Accurate determination of photophysical parameters is essential for a meaningful comparative analysis. Below are detailed methodologies for key experiments.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the DMABN derivatives.
Methodology:
-
Sample Preparation: Prepare stock solutions of the DMABN derivatives in spectroscopic grade solvents (e.g., cyclohexane, acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain solutions with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Visible absorption spectra of the solutions using a dual-beam spectrophotometer. Use the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined from the resulting spectrum.
-
Fluorescence Measurement: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_abs). The emission is scanned over a range that encompasses both the expected LE and TICT emission bands. The wavelengths of maximum emission (λ_em) for both bands are then determined.
Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)
Objective: To determine the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used and reliable technique.[4][5]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For DMABN derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (B145695) (Φ_F = 0.95) are common choices.
-
Absorbance Measurements: Prepare a series of five to six solutions of both the standard and the test sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. Record the absorbance of each solution.
-
Fluorescence Measurements: Record the corrected fluorescence emission spectra for each of the standard and test solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test sample.
-
The plots should be linear. Determine the gradient (slope) of each line.
-
The quantum yield of the test sample (Φ_x) is calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots for the test sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the test sample and the standard, respectively.[4]
-
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the excited-state lifetimes (τ) of the LE and TICT states.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a monochromator, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.
-
Sample Preparation: Prepare dilute solutions of the DMABN derivatives with an absorbance of approximately 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Excite the sample with short pulses of light at the absorption maximum.
-
The detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated thousands or millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis: The resulting fluorescence decay curve is fitted to a multi-exponential decay function to extract the lifetime components (τ) corresponding to the LE and TICT states. The quality of the fit is assessed by the chi-squared (χ²) value.[6]
Visualizing the Photophysics of DMABN Derivatives
The following diagrams illustrate the key photophysical processes and a typical experimental workflow for studying DMABN derivatives.
Caption: Jablonski diagram for a typical DMABN derivative.
Caption: Experimental workflow for photophysical analysis.
References
- 1. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. iss.com [iss.com]
- 6. ias.ac.in [ias.ac.in]
A Cross-Validation of Experimental and Simulated Spectra of DMABN: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental and simulated spectroscopic data for 4-(dimethylamino)benzonitrile (DMABN), a benchmark molecule for studying twisted intramolecular charge transfer (TICT). This document summarizes key quantitative data, details experimental and computational protocols, and illustrates the interplay between theory and experiment in understanding the unique photophysics of DMABN.
DMABN is a cornerstone for understanding dual fluorescence, a phenomenon where a molecule exhibits two distinct emission bands.[1] In nonpolar solvents, DMABN displays a "normal" fluorescence band from a locally excited (LE) state.[2][3] However, in polar solvents, an additional, red-shifted "anomalous" band appears, originating from a TICT state.[2][4] This guide delves into the spectroscopic signatures of these states, comparing direct experimental measurements with in-silico simulations.
Quantitative Spectroscopic Data: A Comparative Analysis
The spectroscopic properties of DMABN are highly sensitive to its environment, particularly solvent polarity. The following tables present a compilation of experimental and simulated data for the absorption and fluorescence spectra of DMABN in various solvents.
Table 1: Absorption and Fluorescence Maxima of DMABN in Various Solvents
| Solvent | Experimental λabs (nm) | Simulated λabs (nm) | Experimental λem (LE) (nm) | Simulated λem (LE) (nm) | Experimental λem (TICT) (nm) |
| Gas Phase | ~270 | - | ~350 | - | - |
| Cyclohexane | ~293 | - | ~350 | - | Not Observed |
| Dioxane | - | - | - | - | - |
| Tetrahydrofuran (THF) | ~297 | - | ~360 | - | ~460 |
| Acetonitrile | ~296[5] | - | ~350-360[3] | - | ~475[6] |
| Water | ~299 | - | - | - | - |
Note: Simulated values for direct comparison in a comprehensive table are sparse in the provided search results; however, individual studies report simulated energies often in eV.[3][7]
Table 2: Transient Absorption Maxima of DMABN
| Solvent | Experimental ESA Peak (nm) | Simulated ESA Peak (nm) | Assignment |
| n-hexane | ~750 (1.65 eV)[8] | - | LE State |
| n-hexane | ~460 (2.70 eV)[8] | - | LE State |
| Acetonitrile | ~710 (1.75 eV)[8] | ~689 (1.8 eV)[9] | LE State |
| Acetonitrile | ~420 (2.95 eV)[10] | - | TICT State |
| Acetonitrile | ~325 (3.80 eV)[10] | - | TICT State |
Experimental and Computational Protocols
A robust cross-validation requires a clear understanding of the methodologies employed to obtain the data.
Experimental Protocols
1. UV-Vis Absorption Spectroscopy: Absorption spectra are typically recorded using a dual-beam UV-Vis spectrophotometer. Solutions of DMABN are prepared in spectroscopic grade solvents at dilute concentrations (e.g., in the micromolar range) to avoid aggregation effects. Measurements are performed in quartz cuvettes with a standard path length (e.g., 1 cm) at room temperature.
2. Fluorescence Spectroscopy: Steady-state fluorescence spectra are acquired using a spectrofluorometer. The excitation wavelength is set at or near the absorption maximum of DMABN. The emission is scanned over a wavelength range that covers both the LE and TICT fluorescence bands. For studies on dual fluorescence, a range of solvents with varying polarities is used to observe the appearance and shift of the TICT band.
3. Transient Absorption (TA) Spectroscopy: TA spectroscopy is a pump-probe technique used to study the excited-state dynamics. A femtosecond or picosecond laser pulse (the pump) excites the DMABN molecules. A second, broadband probe pulse, delayed in time, measures the absorption changes in the sample. This allows for the observation of excited-state absorption (ESA) and the kinetics of the LE to TICT state conversion.[8]
Computational Protocols
1. Ground and Excited State Calculations: Simulations of DMABN spectra often begin with geometry optimization of the ground state and relevant excited states (LE and TICT). A variety of quantum mechanical methods are employed, including:
-
Time-Dependent Density Functional Theory (TDDFT): A widely used method for calculating excited state energies.[7]
-
Algebraic Diagrammatic Construction (ADC(2)): A high-level ab initio method for excited states.[8][9]
-
Coupled Cluster (CC2, CCSD, EOM-CCSD): Highly accurate methods for electronic structure calculations.[9]
-
Complete Active Space Second-order Perturbation Theory (CASPT2): A multi-reference method suitable for systems with complex electronic structures.[7]
2. Solvent Effects: The influence of the solvent is crucial for DMABN's photophysics and is modeled using:
-
Polarizable Continuum Models (PCM): The solvent is treated as a continuous dielectric medium.[7]
-
Quantum Mechanics/Molecular Mechanics (QM/MM): The DMABN molecule is treated with quantum mechanics, while the solvent molecules are treated with classical molecular mechanics.[9] This approach allows for the inclusion of explicit solvent molecules.
3. Simulating Spectra: The simulation of the spectra is achieved through:
-
Vertical Excitation Energies: Calculation of the energy difference between electronic states at a fixed geometry to approximate absorption and emission maxima.
-
Nonadiabatic Molecular Dynamics (NAMD): These simulations model the time evolution of the molecule after photoexcitation, allowing for the simulation of transient absorption spectra and the study of the LE to TICT conversion dynamics.[8][9]
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimental and simulated spectra of DMABN, emphasizing the central role of the LE and TICT state models.
This integrated approach, combining experimental measurements with theoretical simulations, is essential for a detailed understanding of the structural and electronic dynamics that govern the dual fluorescence of DMABN. The close agreement between experimental and high-level simulated transient absorption spectra, for instance, has been crucial in assigning the excited-state absorption bands to the LE and TICT states, resolving long-standing controversies.[8] The continued refinement of both experimental techniques and computational methods promises an even deeper insight into the photophysics of DMABN and other complex molecular systems.
References
- 1. Micro-solvated DMABN: Excited state quantum dynamics and dual fluorescence spectra - UCL Discovery [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
Navigating the Complexities of Cellular Environments: A Comparative Guide to Fluorescent Probes, Highlighting the Limitations of 4-(Dimethylamino)benzonitrile
For researchers, scientists, and drug development professionals, the precise measurement of microenvironmental properties within cells is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering insights into local polarity, viscosity, and other critical parameters. Among these, 4-(Dimethylamino)benzonitrile (DMABN) has been a subject of extensive study due to its environment-sensitive fluorescence. However, its utility is significantly hampered by inherent photophysical complexities. This guide provides a critical comparison of DMABN with more robust alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
The core limitation of DMABN lies in its complex photophysical behavior, primarily its dual fluorescence. In nonpolar environments, DMABN exhibits a single fluorescence band. However, in polar solvents, a second, red-shifted emission band appears, and its intensity increases with solvent polarity.[1][2][3] This phenomenon is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[4][5] Upon photoexcitation, the dimethylamino group can twist relative to the benzonitrile (B105546) moiety, leading to a highly polar excited state that is stabilized by polar solvent molecules. This dual emission, while sensitive to polarity, complicates data analysis and can lead to ambiguous interpretations, especially in the heterogeneous and dynamic environments found within living cells.
Performance Under Scrutiny: A Quantitative Comparison
To objectively assess the performance of DMABN against other fluorescent probes, a summary of their key photophysical properties in various solvents is presented below. BODIPY FL, a derivative of the versatile BODIPY core, and 7-Amino-4-methylcoumarin (AMC), a widely used blue fluorescent dye, are chosen as representative alternatives.
| Solvent | Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| Hexane | DMABN | ~297 | ~350 (LE) | ~18,000 | ~0.6 | ~3.5 |
| BODIPY FL | ~503 | ~512 | ~80,000 | ~0.9 | ~5.0 | |
| AMC | ~365 | ~440 | ~15,000 | ~0.5 | ~4.0 | |
| Toluene | DMABN | ~300 | ~355 (LE) | ~19,000 | ~0.4 | ~3.0 |
| BODIPY FL | ~505 | ~515 | ~82,000 | ~0.9 | ~5.2 | |
| AMC | ~368 | ~445 | ~16,000 | ~0.6 | ~4.2 | |
| THF | DMABN | ~302 | ~360 (LE), ~470 (TICT) | ~20,000 | LE: low, TICT: moderate | LE: <1, TICT: ~3.0 |
| BODIPY FL | ~500 | ~510 | ~85,000 | ~0.8 | ~5.1 | |
| AMC | ~370 | ~450 | ~17,000 | ~0.7 | ~4.5 | |
| Acetonitrile | DMABN | ~300 | ~360 (LE), ~480 (TICT) | ~21,000 | LE: very low, TICT: high | LE: <0.1, TICT: ~2.9 |
| BODIPY FL | ~498 | ~508 | ~90,000 | ~0.7 | ~4.9 | |
| AMC | ~372 | ~455 | ~18,000 | ~0.7 | ~4.6 | |
| Water | DMABN | ~295 | ~490 (TICT) | ~22,000 | Very low | <1.0 |
| BODIPY FL | ~503 | ~511 | ~75,000 | ~0.1 | ~3.0 | |
| AMC | ~351 | ~430 | ~16,000 | ~0.1 | ~2.0 |
Note: The photophysical properties of fluorescent probes can vary depending on the specific experimental conditions. The data presented here are approximate values compiled from various sources for comparative purposes. LE refers to the Locally Excited state emission, while TICT refers to the Twisted Intramolecular Charge Transfer emission.
The Underlying Mechanism: Twisted Intramolecular Charge Transfer (TICT)
The environment-sensitive dual fluorescence of DMABN is governed by the formation of a TICT state. The process can be visualized as follows:
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism of DMABN.
Upon absorption of light, DMABN is promoted to a locally excited (LE) state, which has a planar geometry similar to the ground state. In non-polar solvents, the molecule relaxes back to the ground state via fluorescence from this LE state. However, in polar solvents, the molecule can undergo a conformational change through the rotation of the dimethylamino group. This leads to the formation of a highly polar, charge-separated TICT state, which is stabilized by the polar environment. The fluorescence from this TICT state is red-shifted compared to the LE emission.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-(dialkylamino)benzonitriles is the methylation of the corresponding primary amine.
Materials:
-
Dimethyl sulfate (B86663)
-
Sodium carbonate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Slowly add dimethyl sulfate (2.2 eq) to the refluxing solution.
-
Continue refluxing for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Measuring Intracellular Viscosity using Fluorescence Lifetime Imaging Microscopy (FLIM) with Molecular Rotors
This protocol outlines a general procedure for measuring intracellular viscosity using a BODIPY-based molecular rotor, which exhibits a viscosity-dependent fluorescence lifetime.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
BODIPY-based molecular rotor (e.g., BODIPY-C12)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope equipped with a FLIM module (e.g., time-correlated single photon counting - TCSPC)
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes suitable for microscopy until they reach 70-80% confluency.
-
Probe Loading: Prepare a stock solution of the BODIPY-based molecular rotor in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).
-
Staining: Remove the old medium from the cells and add the medium containing the fluorescent probe. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed cell culture medium to the cells. Mount the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
FLIM Data Acquisition:
-
Locate the stained cells using the appropriate excitation and emission channels for the BODIPY probe.
-
Acquire FLIM data using the TCSPC system. Collect photons until a sufficient number is acquired for each pixel to ensure good statistical accuracy for lifetime fitting.
-
-
Data Analysis:
-
Fit the fluorescence decay curve for each pixel of the image to a multi-exponential decay model to obtain the fluorescence lifetime (τ).
-
Generate a fluorescence lifetime map of the cell, where the color of each pixel represents its fluorescence lifetime.
-
Calibrate the fluorescence lifetime values to viscosity using a pre-determined calibration curve of the probe in solutions of known viscosity (e.g., glycerol-water mixtures).
-
Workflow for Cellular Imaging with Environment-Sensitive Probes
The following diagram illustrates a generalized workflow for utilizing environment-sensitive fluorescent probes in cellular imaging experiments.
Caption: A generalized experimental workflow for fluorescence microscopy.
Conclusion: Choosing the Right Tool for the Job
While this compound has been a valuable model compound for studying intramolecular charge transfer processes, its limitations, particularly its complex dual fluorescence and sensitivity to multiple environmental factors, make it a challenging probe for quantitative analysis in complex biological systems. For researchers requiring robust and reliable measurements of intracellular properties, alternatives such as BODIPY-based probes and coumarin (B35378) derivatives offer significant advantages. These probes typically exhibit single, bright emission profiles, higher photostability, and can be chemically modified for specific targeting within the cell. By carefully considering the photophysical properties and experimental requirements, researchers can select the optimal fluorescent probe to illuminate the intricate workings of the cellular world.
References
- 1. benchchem.com [benchchem.com]
- 2. Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: DMABN vs. BODIPY-Based Fluorescent Probes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an optimal fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of two prominent classes of fluorescent probes: 4-(Dimethylamino)benzonitrile (DMABN) and its derivatives, known for their unique environmental sensitivity, and the versatile and robust Boron-Dipyrromethene (BODIPY) dyes.
This comparison guide delves into the core photophysical properties, underlying mechanisms, and practical applications of DMABN and BODIPY-based probes. By presenting quantitative data in easily digestible tables, detailing experimental protocols for performance validation, and visualizing their distinct mechanisms of action, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
At a Glance: Key Performance Indicators
The choice between a DMABN- and a BODIPY-based probe hinges on the specific requirements of the experiment. While BODIPY probes offer superior brightness and stability for general fluorescence imaging, DMABN's unique sensitivity to the local environment makes it an invaluable tool for probing changes in polarity and viscosity.
| Feature | DMABN (and derivatives) | BODIPY Dyes | Key Advantages |
| Fluorescence Quantum Yield (Φ) | Highly solvent-dependent (typically 0.01 to 0.6) | Generally high and solvent-independent (often > 0.8)[][2] | BODIPY: Superior brightness for high-sensitivity imaging. |
| Photostability | Moderate; susceptible to photobleaching | High to excellent[][] | BODIPY: Ideal for long-term imaging and time-lapse studies. |
| Environmental Sensitivity | High sensitivity to solvent polarity and viscosity | Generally low sensitivity to solvent polarity and pH[4] | DMABN: Excellent for probing microenvironmental changes. |
| Stokes Shift | Large and solvent-dependent | Typically small, but tunable through chemical modification | DMABN: Can be advantageous for reducing self-quenching. |
| Spectral Tuning | Limited | Readily tunable through chemical modification[] | BODIPY: Versatile for multiplexing and avoiding spectral overlap. |
| Primary Applications | Probing solvent polarity, viscosity, and protein dynamics | Cellular imaging, labeling, FRET, flow cytometry[] | - |
Deeper Dive: Quantitative Photophysical Properties
The following table provides a more detailed comparison of the photophysical properties of a representative DMABN derivative and a common BODIPY dye. It is important to note that the properties of DMABN are highly dependent on the solvent environment.
| Property | DMABN in Dioxane | DMABN in Acetonitrile | BODIPY FL |
| Excitation Max (λex) | ~295 nm | ~295 nm | ~503 nm[5] |
| Emission Max (λem) | ~350 nm (LE), ~460 nm (ICT)[6] | ~360 nm (LE), ~480 nm (ICT)[6] | ~512 nm[5] |
| Quantum Yield (Φ) | ~0.03 (total) | ~0.2 (total) | ~0.9[5] |
| Molar Extinction Coefficient (ε) | ~1.7 x 10⁴ M⁻¹cm⁻¹ | ~1.8 x 10⁴ M⁻¹cm⁻¹ | >80,000 M⁻¹cm⁻¹[2] |
| Photostability | Moderate | Moderate | High[] |
Note: The quantum yield of DMABN is presented as the total quantum yield of both the locally excited (LE) and intramolecular charge transfer (ICT) emission bands. The relative intensities of these bands are highly solvent-dependent.
Unveiling the Mechanisms: How They Shine
The distinct fluorescent properties of DMABN and BODIPY probes stem from their unique molecular structures and excited-state dynamics.
The Environmentally-Sensitive Fluorescence of DMABN: A Tale of Two States
DMABN's characteristic dual fluorescence is governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[7][8] Upon photoexcitation, the molecule initially exists in a planar, locally excited (LE) state. In non-polar solvents, it relaxes from this state, emitting a single fluorescence band. However, in polar solvents, the molecule can undergo a conformational change where the dimethylamino group twists relative to the benzonitrile (B105546) ring. This twisting leads to the formation of a highly polar, charge-separated TICT state, which is stabilized by the polar solvent molecules. The relaxation from this lower-energy TICT state results in a second, red-shifted fluorescence band. The relative intensity of the two emission bands is a sensitive indicator of the solvent's polarity.
The Robust Fluorescence of BODIPY Dyes: A Rigid and Bright Core
In contrast to DMABN, the high fluorescence quantum yield and photostability of BODIPY dyes are attributed to their rigid, planar molecular structure.[] The dipyrromethene core, complexed with a boron difluoride moiety, minimizes non-radiative decay pathways, such as vibrational relaxation, that can quench fluorescence. This structural rigidity ensures that the absorbed energy is efficiently re-emitted as light. The photophysical properties of BODIPY dyes can be fine-tuned by chemical modifications at various positions on the core structure, allowing for the development of a wide range of probes with different excitation and emission wavelengths.
Experimental Protocols: Validating Probe Performance
To ensure the selection of the most appropriate fluorescent probe, it is crucial to experimentally validate its performance under the specific conditions of your assay. Below are detailed protocols for two key performance metrics.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a test compound relative to a well-characterized standard with a known quantum yield.[9]
Materials:
-
Test fluorescent probe
-
Standard fluorescent probe with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilutions: Prepare a series of five to seven dilute solutions of both the test probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure absorbance: Record the absorbance spectrum of each solution using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength that will be used for fluorescence measurements.
-
Measure fluorescence emission: Using the fluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same for both the test probe and the standard.
-
Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot the data: For both the test probe and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Calculate the quantum yield: The fluorescence quantum yield of the test probe (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively (if different).
-
Protocol 2: Assessment of Photostability
This protocol outlines a method to assess the photostability of a fluorescent probe by measuring its photobleaching rate under continuous illumination.[5][10][11][12]
Materials:
-
Fluorescent probe solution
-
Microscope slide and coverslip
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample preparation: Prepare a sample of the fluorescent probe on a microscope slide. For comparative studies, ensure that the concentration and mounting medium are consistent for all probes being tested.
-
Image acquisition setup: Place the slide on the microscope stage and select the appropriate filter set for the probe. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all probes being compared.
-
Time-lapse imaging: Select a region of interest (ROI) and begin continuous illumination. Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has significantly decreased.
-
Data analysis:
-
Open the image series in the image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Determine photobleaching half-life: The photostability of the probe can be quantified by its photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Conclusion: Selecting the Right Tool for the Job
The choice between DMABN and BODIPY-based fluorescent probes is not a matter of one being definitively superior to the other, but rather a decision based on the specific demands of the research application.
-
BODIPY-based probes are the workhorses of fluorescence imaging, offering exceptional brightness, photostability, and a wide array of spectral options. They are the ideal choice for applications requiring high-sensitivity detection, long-term imaging, and multiplexing capabilities.
-
DMABN and its derivatives , with their unique sensitivity to the molecular environment, provide a powerful tool for investigating dynamic processes and probing the physicochemical properties of complex systems. Their dual fluorescence serves as a built-in ratiometric indicator of local polarity and viscosity, offering insights that are not attainable with conventional fluorophores.
By carefully considering the quantitative data, understanding the underlying mechanisms, and employing rigorous experimental validation, researchers can confidently select the fluorescent probe that will best illuminate their scientific discoveries.
References
- 2. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 11. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of DMABN's Dual Fluorescence: A Comparative Guide to its Non-Radiative Decay Pathways
For decades, 4-(Dimethylamino)benzonitrile (DMABN) has captivated the attention of the scientific community with its unusual dual fluorescence, a phenomenon that has made it a workhorse for studying intramolecular charge transfer processes. This guide provides a comprehensive analysis of the competing non-radiative decay pathways of DMABN, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into the experimental evidence and theoretical models that seek to explain its unique photophysical behavior, presenting quantitative data, detailed experimental protocols, and clear visualizations to facilitate a deeper understanding.
The central controversy in the study of DMABN revolves around the structural changes it undergoes after photoexcitation, leading to two distinct emission bands: a "normal" locally excited (LE) state fluorescence and an "anomalous" redshifted fluorescence from an intramolecular charge transfer (ICT) state. This dual fluorescence is highly sensitive to the polarity of the solvent, with the ICT emission becoming more prominent in more polar environments.[1][2][3] The primary debate centers on the geometry of this ICT state, with the Twisted Intramolecular Charge Transfer (TICT) and Planar Intramolecular Charge Transfer (PICT) models being the most prominent contenders.
The Competing Models: A Head-to-Head Comparison
The TICT model, first proposed in the 1970s, posits that after excitation to the LE state, the dimethylamino group twists by 90° relative to the benzonitrile (B105546) ring.[4] This rotation leads to a decoupling of the donor and acceptor moieties, facilitating a full electron transfer and forming the highly polar TICT state.[4][5] In contrast, the PICT model suggests that the ICT state maintains a planar or near-planar geometry, with charge transfer occurring within the delocalized π-system of the molecule.[6][7] Other, less prominent models, such as the Rehybridized Intramolecular Charge Transfer (RICT) and Wagging Intramolecular Charge Transfer (WICT) models, have also been proposed.[4][8][9]
The following sections present a detailed comparison of the TICT and PICT models, supported by experimental and computational data.
Quantitative Data Summary
The tables below summarize key quantitative data from various studies on DMABN, providing a comparative overview of its photophysical properties in different solvents and the calculated parameters for the proposed decay models.
Table 1: Solvent Effects on the Fluorescence of DMABN
| Solvent | Dielectric Constant (ε) | LE Emission Max (nm) | ICT Emission Max (nm) | LE Lifetime (ns) | ICT Lifetime (ns) |
| Cyclohexane | 2.02 | ~300 | - | ~2.5 | - |
| 1,4-Dioxane | 2.21 | ~305 | ~430 | ~2.0 | ~3.0 |
| Dichloromethane | 8.93 | ~310 | ~460 | ~1.5 | ~3.5 |
| Acetonitrile | 37.5 | ~315 | ~480 | <1 | ~3.8 |
Data compiled from various sources, including[1][2][3].
Table 2: Theoretical Calculations on DMABN Excited States
| Computational Method | State | Energy (eV) | Oscillator Strength (f) | Dipole Moment (Debye) |
| XMS-CASPT2/cc-pVDZ | S1-LE | 3.98 | 0.02 | 8.5 |
| XMS-CASPT2/cc-pVDZ | S1-TICT | 2.52 | 0.00 | 15.2 |
| SOS-CC2/cc-pVDZ | S1-LE | 4.15 | 0.03 | 8.7 |
| SOS-CC2/cc-pVDZ | S1-TICT | 3.01 | 0.00 | 14.9 |
Data adapted from computational studies.[10]
Visualizing the Decay Pathways
The following diagrams, generated using the DOT language, illustrate the proposed non-radiative decay pathways of DMABN.
Caption: Proposed non-radiative decay pathways of DMABN.
Experimental Protocols
A variety of sophisticated experimental techniques are employed to probe the ultrafast dynamics of DMABN's excited states. Here, we outline the general methodologies for two key experiments.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a crucial technique for measuring the lifetimes of the LE and ICT states. A typical experimental setup utilizes a picosecond or femtosecond pulsed laser to excite the DMABN sample. The subsequent fluorescence emission is then collected and resolved in time using either a streak camera or time-correlated single-photon counting (TCSPC).
Generalized Protocol:
-
Sample Preparation: DMABN is dissolved in the solvent of choice to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation: The sample is excited with a short laser pulse (e.g., from a mode-locked Ti:sapphire laser) at a wavelength corresponding to the absorption band of DMABN (typically in the UV range).
-
Fluorescence Collection: The emitted fluorescence is collected at a 90-degree angle to the excitation beam.
-
Wavelength Selection: A monochromator is used to select the specific wavelength of fluorescence to be detected (either in the LE or ICT emission band).
-
Detection and Timing: The fluorescence decay is measured using a high-speed detector like a microchannel plate photomultiplier tube (MCP-PMT) coupled with TCSPC electronics or a streak camera.
Transient Absorption Spectroscopy
Transient absorption spectroscopy provides information about the excited-state absorption of the LE and ICT species, helping to elucidate their electronic structure and dynamics. This technique employs a pump-probe setup.
Generalized Protocol:
-
Sample Preparation: Similar to time-resolved fluorescence, a dilute solution of DMABN is prepared.
-
Pump-Probe Setup: The output of a femtosecond laser system is split into two beams: a strong "pump" beam and a weaker "probe" beam.
-
Excitation (Pump): The pump beam excites the sample, creating a population of molecules in the excited state.
-
Probing: The probe beam, which is a broadband white-light continuum, passes through the sample at a variable time delay after the pump pulse.
-
Detection: The change in absorbance of the probe beam is measured as a function of wavelength and time delay using a spectrometer.
-
Data Analysis: The transient absorption spectra reveal the absorption features of the excited states (LE and ICT) and their temporal evolution, providing insights into the kinetics of the charge transfer process.[12][13]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a pump-probe transient absorption experiment.
Caption: Generalized workflow for transient absorption spectroscopy.
The Verdict: A Continuing Debate
Despite decades of research, the debate surrounding the exact nature of the ICT state in DMABN is ongoing. While a large body of evidence from time-resolved spectroscopy and computational studies supports the TICT model, particularly the observation of a decoupled electronic structure in the ICT state, compelling arguments and some experimental data also favor the PICT model.[6][8] Some recent studies even suggest that the relaxation pathway may be more complex, potentially involving multiple steps or a combination of structural changes.[14][15]
The continued investigation of DMABN and its derivatives using advanced experimental techniques with higher temporal and spectral resolution, coupled with increasingly sophisticated theoretical calculations, will be crucial to finally unraveling the intricate details of its non-radiative decay pathways. This ongoing quest not only deepens our fundamental understanding of intramolecular charge transfer but also provides valuable insights for the design of novel molecular probes, sensors, and materials with tailored photophysical properties.
References
- 1. Excitation wavelength dependence of dual fluorescence of DMABN in polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Further time-resolved spectroscopic investigations on the intramolecular charge transfer state of 4-dimethylaminobenzonitrile (DMABN) and its derivatives, 4-diethylaminobenzonitrile (DEABN) and 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simulating the Nonadiabatic Relaxation Dynamics of 4-(N, N-Dimethylamino)benzonitrile (DMABN) in Polar Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Unraveling the Photophysics of DMABN: A Comparative Guide to its Transient Absorption Spectra in Diverse Solvents
For researchers, scientists, and professionals in drug development, understanding the intricate photophysical behavior of molecular probes like 4-(dimethylamino)benzonitrile (DMABN) is paramount. The solvent environment plays a crucial role in dictating the excited-state dynamics of DMABN, particularly the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which is characterized by a distinct spectral signature. This guide provides a comprehensive comparison of the transient absorption spectra of DMABN in various solvents, supported by quantitative data and detailed experimental protocols.
The dual fluorescence of DMABN, a phenomenon highly sensitive to solvent polarity, has been a subject of extensive research. Upon photoexcitation, DMABN initially populates a locally excited (LE) state. In polar solvents, it can then undergo a conformational change to form a highly polar TICT state, which is stabilized by the solvent's reaction field. This process can be directly monitored using transient absorption spectroscopy, which provides invaluable insights into the kinetics and spectral characteristics of the involved excited states.
Comparative Analysis of Transient Absorption Data
The transient absorption spectra of DMABN exhibit significant variations depending on the polarity of the solvent. In nonpolar solvents, the spectrum is dominated by the LE state, whereas in polar solvents, the formation of the TICT state introduces new spectral features. The following table summarizes key photophysical parameters of DMABN in a range of solvents.
| Solvent | Polarity (Dielectric Constant, ε) | LE State Absorption (λmax, nm) | TICT State Absorption (λmax, nm) | LE State Lifetime (τLE, ps) | Reference |
| n-Hexane | 1.88 | ~460, ~750 | - | - | [1][2] |
| Cyclohexane | 2.02 | - | - | - | |
| 1,4-Dioxane | 2.21 | - | - | - | |
| Diethyl Ether | 4.34 | - | - | - | |
| Tetrahydrofuran | 7.58 | - | ~325, ~420 | - | |
| Dichloromethane | 8.93 | - | - | - | |
| Butanol | 17.51 | - | - | - | |
| Acetonitrile | 37.5 | ~460, ~710 (at early times) | ~325, ~420 | ~4 | [1][2] |
| Water | 80.1 | - | - | - |
Note: This table is a compilation of data from multiple sources. The absence of a value indicates that it was not reported in the cited literature.
In the nonpolar solvent n-hexane, the transient absorption spectrum of DMABN is characterized by two main excited-state absorption (ESA) bands, a prominent one around 750 nm and a less intense one at approximately 460 nm.[1][2] These bands are attributed to the LE state.
In the highly polar solvent acetonitrile, the initial transient absorption spectrum at very short delay times resembles that in nonpolar solvents, with a key difference: the long-wavelength ESA band is blue-shifted to about 710 nm.[1][2] This band subsequently decays with a time constant of approximately 4 picoseconds.[1][2] This decay is accompanied by the rise of new absorption bands at around 325 nm and 420 nm, which are characteristic of the TICT state.[1][2] This dynamic spectral evolution provides direct evidence for the conversion from the LE state to the TICT state in polar environments.
Experimental Protocols
A typical femtosecond transient absorption spectroscopy experiment to study DMABN involves a pump-probe setup. The following is a generalized protocol based on common experimental practices.
Experimental Workflow
Caption: A typical experimental workflow for femtosecond transient absorption spectroscopy.
1. Laser Source and Beam Generation:
-
A femtosecond laser system, commonly a Ti:Sapphire oscillator and regenerative amplifier, generates ultrashort pulses (e.g., <100 fs duration) at a high repetition rate (e.g., 1 kHz) with a central wavelength of around 800 nm.
-
The output of the amplifier is split into two beams.
-
One beam is directed into an Optical Parametric Amplifier (OPA) to generate the tunable "pump" pulse at the desired excitation wavelength for DMABN (typically in the UV range, e.g., 266 nm or ~300 nm).
-
The second beam is used to generate a broadband "probe" pulse, often a white-light continuum, by focusing it onto a suitable nonlinear crystal such as sapphire or CaF₂.
2. Pump-Probe Interrogation:
-
The intense pump beam is used to excite a significant population of the DMABN molecules in the sample to their excited state.
-
The pump beam is typically passed through an optical chopper, which modulates its intensity at a specific frequency. This allows for lock-in detection to improve the signal-to-noise ratio by differentiating between the probe light that has passed through an excited sample and one that has not.
-
The much weaker probe beam is passed through a motorized delay stage, which allows for precise control of the time delay between the pump and probe pulses.
-
The pump and probe beams are focused and spatially overlapped on the sample cell containing the DMABN solution.
3. Signal Detection and Data Acquisition:
-
After passing through the sample, the probe beam is directed into a spectrometer and detected by a multichannel detector, such as a CCD camera or a photodiode array.
-
The change in the absorbance of the probe beam as a function of wavelength and time delay is recorded. This differential absorbance (ΔA) is calculated as ΔA = -log(I/I₀), where I is the intensity of the probe light transmitted through the excited sample and I₀ is the intensity of the probe light transmitted through the unexcited sample.
-
A computer controls the delay stage and the detector, and records the transient absorption spectra at various time delays.
4. Sample Preparation:
-
Solutions of DMABN in the desired solvents (e.g., n-hexane, acetonitrile) are prepared at a concentration that provides an optimal optical density (typically 0.3-0.5) at the excitation wavelength in the sample cell (e.g., 1 mm path length).
-
High-purity solvents are used to avoid interference from impurities.
Photophysical Pathways of DMABN
The solvent-dependent photophysics of DMABN can be visualized through a signaling pathway diagram that illustrates the transitions between the ground state (S₀), the locally excited (LE) state, and the Twisted Intramolecular Charge Transfer (TICT) state.
Caption: Photophysical pathways of DMABN in nonpolar and polar solvents.
In nonpolar solvents, upon excitation from the ground state (S₀) to the LE state, the molecule primarily deactivates through fluorescence (the "normal" emission band) or non-radiative decay back to the ground state. The formation of the TICT state is energetically unfavorable.
In polar solvents, while the initial excitation is also to the LE state, the high polarity of the solvent stabilizes the charge-separated TICT state. This provides a driving force for the molecule to twist from the planar LE conformation to the perpendicular TICT conformation. This process is often reversible. The TICT state can then decay back to the ground state via fluorescence, giving rise to the "anomalous," red-shifted emission band, or through non-radiative pathways. The transient absorption data presented in this guide provides the experimental evidence for these distinct pathways.
References
Unveiling Solvent Polarity: A Comparative Guide to DMABN Fluorescence
For researchers, scientists, and professionals in drug development, understanding the microenvironment of a molecule is paramount. 4-(Dimethylamino)benzonitrile (DMABN), a fluorescent probe, offers a unique window into solvent polarity through its remarkable dual fluorescence. This guide provides a comprehensive comparison of DMABN's fluorescence behavior correlated with various solvent polarity scales, supported by detailed experimental data and protocols.
DMABN exhibits a fascinating photophysical phenomenon: in nonpolar solvents, it displays a single fluorescence band, but as solvent polarity increases, a second, red-shifted emission band emerges and grows in intensity. This behavior is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which is stabilized by polar solvent molecules. The extent of this stabilization, and thus the fluorescence properties of DMABN, can be correlated with established solvent polarity scales, providing a powerful tool for characterizing solvent environments.
Correlating Fluorescence with Polarity: A Quantitative Comparison
The following table summarizes the fluorescence emission maxima of the Locally Excited (LE) and Twisted Intramolecular Charge Transfer (TICT) states of DMABN in a range of solvents. These experimental values are presented alongside several common solvent polarity scales: the Reichardt ET(30) scale, the Lippert-Mataga orientation polarizability (Δf), and the Kamlet-Taft parameters (α, β, and π*).
| Solvent | LE Emission (λem, nm) | TICT Emission (λem, nm) | ET(30) (kcal/mol) | Lippert-Mataga (Δf) | Kamlet-Taft α | Kamlet-Taft β | Kamlet-Taft π* |
| n-Hexane | 342 | - | 31.0 | 0.001 | 0.00 | 0.00 | -0.08 |
| Cyclohexane | 342[1] | - | 31.2 | 0.002 | 0.00 | 0.00 | 0.00 |
| 1,4-Dioxane | 355[1] | 426[1] | 36.0 | 0.021 | 0.00 | 0.37 | 0.55 |
| Diethyl Ether | ~350 | ~430 | 34.5 | 0.173 | 0.00 | 0.47 | 0.27 |
| Chloroform | 354[1] | 433[1] | 39.1 | 0.187 | 0.44 | 0.00 | 0.58 |
| Dichloromethane | 350[1] | 432[1] | 40.7 | 0.217 | 0.13 | 0.10 | 0.82 |
| Acetonitrile | 353[1] | 469[1] | 45.6 | 0.305 | 0.19 | 0.31 | 0.75 |
| Ethanol | 354[1] | 460[1] | 51.9 | 0.292 | 0.83 | 0.77 | 0.54 |
Note: The Lippert-Mataga orientation polarizability (Δf) is calculated using the dielectric constant (ε) and refractive index (n) of the solvent. Some values for emission maxima are approximated from graphical data in the cited literature.
Visualizing the TICT Model
The dual fluorescence of DMABN is best explained by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, the molecule initially reaches a locally excited (LE) state. In polar solvents, a conformational change, involving the twisting of the dimethylamino group relative to the benzonitrile (B105546) moiety, can lead to a more stable, charge-separated TICT state. The energy of this TICT state is highly sensitive to the polarity of the surrounding solvent.
Figure 1. The Twisted Intramolecular Charge Transfer (TICT) model for DMABN.
Experimental Protocols
To facilitate reproducible research, the following detailed methodologies for key experiments are provided.
Preparation of DMABN Stock and Working Solutions
Objective: To prepare a concentrated stock solution of DMABN and a series of dilute working solutions in various solvents for fluorescence analysis.
Materials:
-
This compound (DMABN), high purity
-
Spectroscopic grade solvents (e.g., n-hexane, cyclohexane, 1,4-dioxane, diethyl ether, chloroform, dichloromethane, acetonitrile, ethanol)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes and tips
-
Analytical balance
Procedure:
-
Stock Solution Preparation (1 mM):
-
Accurately weigh approximately 14.62 mg of DMABN using an analytical balance.
-
Quantitatively transfer the weighed DMABN to a 100 mL volumetric flask.
-
Add a small amount of a suitable solvent (e.g., acetonitrile) to dissolve the solid completely.
-
Once dissolved, fill the volumetric flask to the calibration mark with the same solvent.
-
Stopper the flask and invert it several times to ensure a homogeneous solution. This is your 1 mM stock solution.
-
-
Working Solution Preparation (e.g., 10 µM):
-
For each solvent to be tested, label a 10 mL volumetric flask.
-
Using a micropipette, transfer 100 µL of the 1 mM DMABN stock solution into each labeled volumetric flask.
-
Fill each flask to the calibration mark with the respective spectroscopic grade solvent.
-
Stopper and invert each flask multiple times to ensure thorough mixing. The final concentration of these working solutions will be 10 µM.
-
Measurement of Fluorescence Spectra
Objective: To acquire the fluorescence emission spectra of DMABN in different solvents.
Instrumentation:
-
Fluorometer (spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Warm-up: Turn on the fluorometer and its light source (typically a Xenon lamp) and allow it to warm up for at least 30 minutes to ensure stable output.
-
Solvent Blank:
-
Fill a clean quartz cuvette with the pure solvent that will be used for the first sample.
-
Place the cuvette in the fluorometer's sample holder.
-
Record a blank spectrum across the desired emission wavelength range (e.g., 320 nm to 600 nm) using an appropriate excitation wavelength (e.g., 290 nm). This will be subtracted from the sample spectra.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the DMABN working solution to be measured, then discard the rinse.
-
Fill the cuvette with the DMABN working solution.
-
Place the cuvette in the sample holder.
-
Set the excitation wavelength (e.g., 290 nm) and record the emission spectrum over the same range as the blank.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from the sample's emission spectrum to obtain the corrected fluorescence spectrum of DMABN.
-
Identify and record the wavelength of maximum emission for both the LE and TICT bands, if present.
-
Repeat steps 2-4 for each solvent.
-
This guide provides a foundational understanding and practical framework for utilizing DMABN as a fluorescent probe to explore solvent polarity. The provided data and protocols can be adapted and expanded for various research applications, from fundamental photophysical studies to the characterization of complex biological and chemical systems.
References
A Critical Assessment of the Twisted Intramolecular Charge Transfer (TICT) Model for 4-(Dimethylamino)benzonitrile
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The phenomenon of dual fluorescence in 4-(Dimethylamino)benzonitrile (DMABN) has been a subject of intense scientific scrutiny for decades, serving as a cornerstone for understanding photoinduced intramolecular charge transfer (ICT) processes. The Twisted Intramolecular Charge Transfer (TICT) model has emerged as the most widely accepted explanation for this behavior. This guide provides a critical assessment of the TICT model, presenting a comparative analysis with alternative models, supported by experimental data and detailed methodologies.
The TICT Model: A Paradigm for Photoinduced Charge Separation
The core tenet of the TICT model is a photoinduced conformational change. Upon excitation to the locally excited (LE) state, the dimethylamino group in DMABN, initially co-planar with the benzonitrile (B105546) ring, twists by approximately 90 degrees. This rotation leads to an electronic decoupling of the donor (dimethylamino) and acceptor (benzonitrile) moieties, facilitating a near-complete charge transfer and forming a highly polar TICT state. This state is responsible for the anomalous, red-shifted fluorescence band observed in polar solvents. The less polar, locally excited (LE) state gives rise to the "normal" fluorescence band.
Alternative Models: Challenging the Orthodoxy
Despite its widespread acceptance, the TICT model is not without its challengers. Several alternative models have been proposed to explain the dual fluorescence of DMABN, each with its own set of supporting and conflicting evidence.
-
Planar Intramolecular Charge Transfer (PICT) Model: This model posits that the charge transfer occurs in a planar or near-planar conformation, driven by vibronic coupling between the LE and a close-lying charge-transfer state.
-
Rehybridized Intramolecular Charge Transfer (RICT) Model: The RICT model suggests that the charge transfer is associated with a bending of the cyano group, leading to a rehybridization of the nitrile carbon.
-
Wagging Intramolecular Charge Transfer (wICT) Model: This model proposes that an out-of-plane "wagging" motion of the amino group, rather than a full twist, is responsible for the charge transfer.
Quantitative Data Comparison
To facilitate a direct comparison, the following tables summarize key photophysical parameters for the ground state, the locally excited (LE) state, and the intramolecular charge transfer (ICT) state of DMABN, as interpreted through the lens of the TICT model and, where available, alternative models.
| Parameter | Ground State (S₀) | Locally Excited (LE) State | Intramolecular Charge Transfer (ICT) State | Reference(s) |
| Dipole Moment (Debye) | ~6.6 - 7.4 | ~9 - 11 | ~15 - 17 | [1][2] |
| Fluorescence Maximum | N/A | ~350 nm (in nonpolar solvents) | ~420-500 nm (in polar solvents) | [3] |
| Fluorescence Lifetime | N/A | ~3.5 ns (in n-hexane) | ~4.3 ns (in acetonitrile) | [3][4] |
| Twisting Angle (vs. Phenyl Ring) | ~0° (Planar) | Small deviation from planar | ~90° | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for critically evaluating the supporting data. Below are protocols for key experiments used to study the photophysics of DMABN.
Time-Resolved Fluorescence Spectroscopy
This technique is essential for determining the lifetimes of the LE and ICT states.
Protocol:
-
Sample Preparation: Prepare a dilute solution of DMABN (e.g., 10⁻⁵ M) in the solvent of interest. Ensure the solvent is of spectroscopic grade and deoxygenated to prevent quenching.
-
Excitation: Excite the sample with a picosecond or femtosecond laser pulse at a wavelength corresponding to the absorption maximum of DMABN (typically around 290 nm).
-
Fluorescence Collection: Collect the emitted fluorescence at a 90-degree angle to the excitation beam.
-
Wavelength Selection: Use a monochromator to select the emission wavelength corresponding to either the LE or ICT band.
-
Detection: Employ a high-speed detector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system, to record the fluorescence decay profile.
-
Data Analysis: Fit the decay profiles to exponential functions to extract the fluorescence lifetimes of the LE and ICT states.
Transient Absorption Spectroscopy
This method allows for the direct observation of the excited states and their interconversion dynamics.
Protocol:
-
Sample Preparation: Prepare a slightly more concentrated solution of DMABN (e.g., 10⁻⁴ M) in the desired solvent.
-
Pump-Probe Setup:
-
Pump Beam: Use a femtosecond laser pulse (the "pump") to excite the sample to the LE state.
-
Probe Beam: Generate a broadband "white-light" continuum pulse (the "probe") by focusing a portion of the laser output into a nonlinear crystal (e.g., sapphire).
-
-
Time Delay: Introduce a variable time delay between the pump and probe pulses using a motorized delay stage.
-
Measurement: Measure the change in absorbance of the probe beam as a function of wavelength and time delay. The appearance of new absorption bands signifies the formation of transient species (LE and ICT states).
-
Data Analysis: Analyze the time-dependent changes in absorbance at specific wavelengths to determine the kinetics of the LE to ICT state conversion.
Synthesis of Sterically Hindered DMABN Analogues
Synthesizing DMABN derivatives with bulky substituents that hinder the twisting of the dimethylamino group provides a powerful test of the TICT model. A generalized procedure is as follows:
-
Starting Material: Begin with a suitably substituted aniline (B41778) or benzonitrile precursor. For example, to synthesize 2,6-dimethyl-4-(dimethylamino)benzonitrile, one could start with 3,5-dimethylaniline.
-
Introduction of the Amino Group (if necessary): If the starting material is not already an aniline, introduce the amino group via standard aromatic nitration followed by reduction.
-
N-Alkylation: Methylate the amino group to form the dimethylamino substituent using a suitable methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base.
-
Introduction of the Cyano Group (if necessary): If the starting material is not a benzonitrile, the cyano group can be introduced via Sandmeyer reaction of the corresponding aniline or by palladium-catalyzed cyanation of an aryl halide.
-
Purification: Purify the final product using column chromatography and characterize it using standard analytical techniques (NMR, mass spectrometry, etc.).
Visualizing the TICT Pathway
The following diagrams illustrate the key steps in the TICT process and a typical experimental workflow.
Concluding Remarks
The TICT model provides a robust framework for understanding the dual fluorescence of DMABN and has been instrumental in advancing the field of photochemistry. While alternative models like PICT and RICT have raised important questions and highlighted the complexities of intramolecular charge transfer, the balance of experimental and theoretical evidence continues to favor the TICT mechanism. The study of sterically hindered derivatives, which restrict the twisting motion, provides particularly compelling support for the central role of molecular geometry in this process. Future research employing advanced spectroscopic techniques and high-level computational methods will undoubtedly continue to refine our understanding of this fascinating molecular system.
References
Safety Operating Guide
Proper Disposal of 4-(Dimethylamino)benzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 4-(Dimethylamino)benzonitrile, a compound that requires careful management due to its toxicological profile.
This compound is classified as toxic if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1] Adherence to the following procedures is critical for minimizing risks and ensuring responsible waste management.
Hazard Profile and Safety Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol [2][3] |
| Appearance | Crystals or light brown solid |
| Melting Point | 72-75 °C[2] |
| Boiling Point | 318 °C[2] |
| Signal Word | Danger[1] |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1][4] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled as hazardous waste. The following steps provide a clear workflow for its safe management from use to disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal preparation, ensure a multi-layered approach to PPE is in place.[5]
-
Hand Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use.[5] Contaminated gloves must be disposed of as hazardous waste.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Respiratory Protection: Use a dust mask type N95 (US) or equivalent.[2] All handling of the solid material should be done in a well-ventilated area, preferably a chemical fume hood.[6]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[6]
2. Waste Segregation and Containerization: Proper segregation is crucial to prevent accidental reactions.
-
All materials contaminated with this compound, including gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[5]
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill Management: In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand.[5][6] Place the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert laboratory personnel and safety officers.[5]
4. Final Disposal: The final disposal must be conducted in compliance with all relevant regulations.
-
Disposal should be carried out in accordance with local and national regulations.[1]
-
It is recommended to entrust the disposal to a licensed waste disposal company.[1]
-
Ensure the waste container is clearly labeled with the contents, including the full chemical name and associated hazards.
Experimental Workflow: Disposal of this compound
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific hazardous waste management plan and safety officers for any additional requirements.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-(ジメチルアミノ)ベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1197-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 4-(Dimethylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-(Dimethylamino)benzonitrile. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a toxic crystalline solid that can be harmful if swallowed, inhaled, or comes into contact with the skin.[1][2][3] It is also known to cause skin and serious eye irritation.[2][4] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before each use. | Prevents skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against eye irritation and serious eye damage from dust or splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges should be used when handling the powder outside of a certified chemical fume hood, or if ventilation is inadequate. | Prevents inhalation of the toxic powder.[5][6] |
| Body Protection | A flame-resistant lab coat, buttoned, worn over long pants and closed-toe shoes. For larger quantities or increased splash risk, a chemical-resistant apron is recommended. | Protects the skin from accidental contact with the chemical. |
Operational Plan: Safe Handling Procedure
All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][7]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Assemble all necessary equipment and materials, including appropriately labeled waste containers, within the chemical fume hood.[8]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a dedicated container to avoid contaminating the balance.
-
During the Procedure: Keep the container of this compound closed when not in use. Avoid creating dust.[3]
-
After Handling: Securely close the primary container. Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Personal Decontamination: Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water after removing gloves.[9]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
For any spill, the primary objective is to prevent the spread of the contaminant and to ensure the safety of all personnel.
Emergency Spill Response Workflow
Caption: Emergency response workflow for a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[5]
-
Secure the Area: Restrict access to the spill area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.
-
Personal Protection: Before attempting to clean up a small spill, don the appropriate PPE as outlined in Table 1, including respiratory protection.[10]
-
Containment and Cleanup:
-
For a solid spill , gently cover the powder with a damp paper towel to avoid generating dust.[11] Carefully scoop the material into a labeled hazardous waste container.
-
For a solution spill , cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[12] Work from the outside of the spill inwards. Scoop the absorbed material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[12]
First Aid Measures
Immediate first aid is critical in case of exposure.
Table 2: First Aid for Exposure to this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[13][14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.[14] The first rinse of any contaminated glassware should also be collected as hazardous waste.[14]
References
- 1. npis.org [npis.org]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. This compound 98 1197-19-9 [sigmaaldrich.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. crystalgen.com [crystalgen.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
